molecular formula C22H32O2 B12424652 9-cis-Retinol Acetate-d5

9-cis-Retinol Acetate-d5

Numéro de catalogue: B12424652
Poids moléculaire: 333.5 g/mol
Clé InChI: QGNJRVVDBSJHIZ-DCNQKGDESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-cis-Retinol Acetate-d5 is a useful research compound. Its molecular formula is C22H32O2 and its molecular weight is 333.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C22H32O2

Poids moléculaire

333.5 g/mol

Nom IUPAC

[(2E,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate

InChI

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+/i3D3,11D2

Clé InChI

QGNJRVVDBSJHIZ-DCNQKGDESA-N

SMILES isomérique

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(=C/COC(=O)C)/C)\C)(C)C)[2H]

SMILES canonique

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C

Origine du produit

United States

Foundational & Exploratory

9-cis-Retinol Acetate-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-Retinol (B22316) Acetate-d5 is a deuterated analog of 9-cis-retinol acetate (B1210297), a derivative of vitamin A. The strategic incorporation of five deuterium (B1214612) atoms provides a stable isotopic label, making it an invaluable tool in various research applications, particularly in studies involving retinoid metabolism, pharmacokinetics, and as an internal standard for quantitative analysis. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and its role within the broader context of retinoid signaling pathways.

Core Data and Properties

The fundamental chemical and physical properties of 9-cis-Retinol Acetate-d5 are summarized below. These data are essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference
Chemical Name This compound[1]
Synonyms 9-cis-Retinyl Acetate-d5, 9-cis-Vitamin A Acetate-d5, Zuretinol acetate-d5[1][2]
CAS Number 1217219-62-9[2][3]
Molecular Formula C₂₂H₂₇D₅O₂[1]
Molecular Weight 333.52 g/mol [1][3]
Appearance Yellow Oil[1]
Storage Conditions -86°C, in an amber vial, under an inert atmosphere[1]

Synthesis and Isotopic Labeling

The synthesis of this compound involves two key stages: the isomerization of the more common all-trans-retinyl acetate to its 9-cis form, followed by the introduction of deuterium atoms.

Experimental Protocol: Synthesis of 9-cis-Retinyl Acetate

A common method for the synthesis of 9-cis-retinyl acetate is through the catalytic isomerization of all-trans-retinyl acetate.[4]

  • Reaction Setup : Dissolve all-trans-retinyl acetate (300 g, 0.91 mol) in a solution of hexane (B92381) (600 ml) and triethylamine (B128534) (TEA) (0.11 ml, 0.83 mmol).

  • Catalyst Addition : Add (CH₃CN)₂PdCl₂ (4 g, 0.018 mol) to the mixture.

  • Isomerization : Stir the mixture overnight in the dark at 65°C under a nitrogen atmosphere.

  • Crystallization and Separation : Cool the resulting solution to room temperature for 1 hour and then further cool to -80°C. The unreacted all-trans-retinyl acetate will crystallize and can be removed by filtration.

  • Purification : Concentrate the filtrate and repeat the crystallization process to obtain a mixture enriched in 9-cis-retinyl acetate (typically a 70:30 mixture of 9-cis-/all-trans-retinyl acetate).[4] Further purification can be achieved through chromatographic techniques.

Deuterium Labeling

Analytical Methodologies

The quantitative analysis of this compound, particularly in biological matrices, is crucial for its application as an internal standard and for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity.

Experimental Protocol: Quantitative Analysis by LC-MS/MS

The following protocol is a generalized procedure for the analysis of retinoids, which can be adapted for this compound.[7][8][9]

  • Sample Preparation (from Serum) :

    • To 200 µL of serum, add an internal standard solution.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Alternatively, perform a liquid-liquid extraction with a solvent like hexane or ethyl acetate.

    • Evaporate the supernatant or organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions :

    • HPLC System : A high-performance liquid chromatography system (e.g., Thermo Scientific™ Vanquish™).[8]

    • Column : A C18 reversed-phase column (e.g., Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm).[8]

    • Mobile Phase : A gradient of water and methanol (B129727) containing 0.1% formic acid.[8]

    • Flow Rate : Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection :

    • Mass Spectrometer : A triple quadrupole mass spectrometer (e.g., Thermo Scientific™ TSQ Endura™).[8]

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Detection Mode : Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high selectivity and sensitivity.

Role in Retinoid Signaling Pathways

9-cis-Retinol Acetate is a precursor to 9-cis-retinoic acid, a key signaling molecule that activates nuclear receptors. Understanding these pathways is crucial for researchers in drug development and molecular biology.

Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) Signaling

9-cis-retinoic acid is a high-affinity ligand for the Retinoid X Receptor (RXR).[10][11] RXRs are unique nuclear receptors that can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, including the Retinoic Acid Receptors (RARs).[10][12] This dimerization is fundamental to the regulation of gene expression.

RXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-cis-Retinol_Acetate 9-cis-Retinol Acetate 9-cis-Retinol 9-cis-Retinol 9-cis-Retinol_Acetate->9-cis-Retinol Esterase 9-cis-Retinal 9-cis-Retinal 9-cis-Retinol->9-cis-Retinal RDH 9-cis-Retinoic_Acid 9-cis-Retinoic Acid 9-cis-Retinal->9-cis-Retinoic_Acid RALDH 9-cis-Retinoic_Acid_N 9-cis-Retinoic Acid 9-cis-Retinoic_Acid->9-cis-Retinoic_Acid_N RXR RXR Heterodimer RXR/RAR Heterodimer RXR->Heterodimer RAR RAR RAR->Heterodimer RARE Retinoic Acid Response Element (RARE) Heterodimer->RARE Co-repressor Co-repressor Heterodimer->Co-repressor No Ligand Co-activator Co-activator Heterodimer->Co-activator Ligand Bound Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Co-repressor->RARE Co-activator->RARE 9-cis-Retinoic_Acid_N->Heterodimer Ligand Binding

RXR/RAR Signaling Pathway Activation

In the absence of a ligand, the RXR/RAR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and is associated with co-repressor proteins that inhibit gene transcription.[11] The binding of 9-cis-retinoic acid to the ligand-binding domain of the receptors induces a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activator proteins.[11] This complex then initiates the transcription of target genes involved in cell growth, differentiation, and apoptosis.

Experimental Workflow for Studying Retinoid-Induced Gene Expression

A typical workflow for investigating the effects of this compound on gene expression is outlined below.

Experimental_Workflow Cell_Culture Cell Culture Treatment (e.g., with this compound) RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction RT-qPCR Reverse Transcription Quantitative PCR (RT-qPCR) RNA_Extraction->RT-qPCR Data_Analysis Data Analysis (Relative Gene Expression) RT-qPCR->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

Gene Expression Analysis Workflow

This workflow allows researchers to quantify the changes in the expression of specific target genes in response to treatment with this compound, providing insights into the biological activity of this compound and its metabolites.

Conclusion

This compound is a powerful research tool with significant applications in the study of retinoid biology. Its well-defined chemical properties, coupled with established methods for its synthesis and analysis, make it an ideal internal standard and tracer for metabolic studies. Furthermore, its role as a precursor to the potent signaling molecule 9-cis-retinoic acid places it at the center of investigations into the complex regulatory networks governed by the RXR and RAR signaling pathways. This guide provides a foundational resource for researchers and professionals working in the fields of biochemistry, pharmacology, and drug development, enabling them to effectively utilize this compound in their experimental designs.

References

9-cis-Retinol Acetate-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9-cis-Retinol (B22316) Acetate-d5, a deuterated isotopologue of 9-cis-Retinol Acetate (B1210297). This document covers its chemical structure, and physicochemical properties, and provides a detailed examination of its role in biological signaling pathways. Furthermore, it outlines comprehensive experimental protocols for its synthesis and analysis, making it an essential resource for professionals in pharmacology and drug development.

Core Concepts

9-cis-Retinol Acetate-d5 is a synthetic, stable isotope-labeled version of 9-cis-Retinol Acetate, a derivative of Vitamin A. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium (B1214612), a heavy isotope of hydrogen. This isotopic labeling makes it an invaluable tool in metabolic studies, pharmacokinetics, and as an internal standard for quantitative analysis by mass spectrometry.[1] Its structural similarity to endogenous retinoids allows it to be processed through the same metabolic pathways, while its distinct mass facilitates its differentiation from unlabeled counterparts.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a β-ionone ring, a polyene chain with a cis double bond at the ninth carbon position, and an acetate ester at the terminal end. The five deuterium atoms are typically located on the trimethyl group of the β-ionone ring.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueSource
Chemical Formula C₂₂H₂₇D₅O₂[2][3]
Molecular Weight 333.52 g/mol [2][3]
Appearance Likely a yellow to yellow-orange powder or solid (inferred from related compounds)[4]
Solubility Soluble in most organic solvents, fats, and oils; sparingly soluble in water (inferred from related compounds).[4]
Property of 9-cis-Retinol (Non-deuterated)ValueSource
Molecular Formula C₂₀H₃₀O[5]
Molecular Weight 286.45 g/mol [5]
Physical Description Solid[5]

Signaling Pathway

9-cis-Retinol Acetate is readily metabolized in the body to 9-cis-retinol and subsequently to 9-cis-retinoic acid, the biologically active form. 9-cis-retinoic acid is a high-affinity ligand for two classes of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[6] This dual activity distinguishes it from all-trans-retinoic acid, which primarily activates RARs. The binding of 9-cis-retinoic acid to these receptors initiates a cascade of events leading to the regulation of gene expression.

The following diagram illustrates the generalized signaling pathway of 9-cis-retinoic acid.

9-cis-Retinoic_Acid_Signaling_Pathway 9-cis-Retinoic Acid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9cRA_ext 9-cis-Retinoic Acid 9cRA_cyt 9-cis-Retinoic Acid 9cRA_ext->9cRA_cyt Diffusion CRABP Cellular Retinoic Acid Binding Protein (CRABP) 9cRA_cyt->CRABP Binds to 9cRA_nuc 9-cis-Retinoic Acid CRABP->9cRA_nuc Translocation RXR Retinoid X Receptor (RXR) 9cRA_nuc->RXR Binds and Activates RAR Retinoic Acid Receptor (RAR) 9cRA_nuc->RAR Binds and Activates Heterodimer RXR-RAR Heterodimer RXR->Heterodimer RAR->Heterodimer RARE Retinoic Acid Response Element (RARE) Heterodimer->RARE Binds to Transcription Gene Transcription RARE->Transcription Regulates

A simplified diagram of the 9-cis-retinoic acid signaling pathway.

Experimental Protocols

Synthesis of 9-cis-Retinol Acetate

A common method for synthesizing 9-cis-retinyl acetate involves the isomerization of the more readily available all-trans-retinyl acetate.[7] The synthesis of the deuterated analog would follow a similar procedure, likely starting from a deuterated precursor.

Materials:

Procedure:

  • Isomerization: Dissolve all-trans-retinyl acetate in a solution of hexane and a small amount of TEA.[7] Add the palladium catalyst, (CH₃CN)₂PdCl₂, to the mixture.[7] Stir the reaction overnight at 65°C under a nitrogen atmosphere in the dark.[7]

  • Crystallization: Cool the resulting solution to room temperature and then further to -80°C using a dry ice bath to crystallize the unreacted all-trans-retinyl acetate.[7]

  • Filtration: Filter the cold solution to remove the crystallized all-trans-retinyl acetate.[7] Concentrate the filtrate, which is now enriched with 9-cis-retinyl acetate.[7] Repeat the crystallization and filtration steps to further enrich the 9-cis isomer.[7]

  • Hydrolysis (to obtain 9-cis-retinol): To the enriched mixture of retinyl acetates in ethanol, add a solution of NaOH in water dropwise at 40°C under nitrogen.[7] Stir for 30 minutes.[7]

  • Extraction: Cool the mixture to 0°C and extract with hexanes.[7]

  • Washing and Drying: Wash the combined organic layers with ice water, dry over anhydrous MgSO₄, filter, and concentrate under vacuum to yield 9-cis-retinol.[7]

  • Acetylation: The purified 9-cis-retinol can then be acetylated using standard procedures (e.g., reaction with acetic anhydride (B1165640) in the presence of a base) to yield 9-cis-retinyl acetate.

The following diagram outlines the general workflow for the synthesis.

Synthesis_Workflow Synthesis Workflow for 9-cis-Retinyl Acetate Start all-trans-Retinyl Acetate Isomerization Isomerization (Pd Catalyst, Heat) Start->Isomerization Crystallization Fractional Crystallization (-80°C) Isomerization->Crystallization Filtration Filtration Crystallization->Filtration Enriched_Mixture Enriched 9-cis/all-trans Retinyl Acetate Mixture Filtration->Enriched_Mixture Hydrolysis Hydrolysis (NaOH, Ethanol) Enriched_Mixture->Hydrolysis Extraction Hexane Extraction Hydrolysis->Extraction Purification Purification of 9-cis-Retinol Extraction->Purification Acetylation Acetylation Purification->Acetylation Final_Product 9-cis-Retinyl Acetate Acetylation->Final_Product

A flowchart depicting the synthesis of 9-cis-retinyl acetate.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantitative analysis of deuterated retinoids.[8] The following protocol is a general guideline for the analysis of retinol (B82714) from serum, which can be adapted for this compound.

1. Extraction from Serum:

  • To 0.4 mL of serum, add 0.5 mL of 0.85% saline solution and 100 µL of an internal standard solution.[8]

  • Add 5 mL of a chloroform-methanol (2:1 v/v) solution and vortex thoroughly.[8]

  • Centrifuge to separate the layers and carefully transfer the lower chloroform (B151607) layer to a clean tube.[8]

  • Dry the extract under a stream of nitrogen.[8]

  • Resuspend the dried extract in 0.1 mL of ethanol.[8]

  • Further purify the retinol fraction using High-Performance Liquid Chromatography (HPLC) with a C18 column.[8] Collect the fraction containing retinol.[8]

2. Derivatization for GC-MS:

  • Dry the collected retinol fraction under nitrogen.[9]

  • Add O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 10% trimethylchlorosilane to the dried sample.[9]

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative of retinol.[9]

3. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-1 methyl siloxane).[8]

  • Use helium as the carrier gas.[8]

  • Employ an appropriate temperature program for the GC oven to separate the analytes.

  • Use a mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the labeled and unlabeled retinol TMS derivatives based on their specific mass-to-charge ratios.

Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers high sensitivity and specificity for the analysis of retinoids directly from biological matrices, often with simpler sample preparation.

1. Extraction from Serum (Simplified):

  • To 50 µL of serum, add 50 µL of acetonitrile (B52724) (ACN) to precipitate proteins.[10]

  • Centrifuge at 2000 rpm for 10 minutes at 4°C.[10]

  • Transfer the supernatant to an autosampler vial for analysis.[10]

2. UHPLC-MS/MS Analysis:

  • Inject the sample onto a UHPLC system equipped with a reverse-phase column (e.g., C18 or RP Amide).

  • Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile/methanol mixture) with an additive like formic acid to improve ionization.

  • The eluent is introduced into a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode.

  • Specific precursor-to-product ion transitions for 9-cis-Retinol Acetate and its deuterated analog are monitored for highly selective and sensitive quantification.

Conclusion

This compound is a critical tool for researchers investigating the complex roles of retinoids in biological systems. Its use as an internal standard and tracer allows for precise and accurate quantification, overcoming the challenges associated with the analysis of these light- and oxygen-sensitive compounds. The methodologies and pathway information provided in this guide offer a solid foundation for the design and execution of experiments in the fields of pharmacology, toxicology, and drug metabolism.

References

An In-depth Technical Guide to the Synthesis of Deuterated 9-cis-Retinol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for deuterated 9-cis-retinol (B22316) acetate (B1210297). The synthesis of isotopically labeled retinoids is of significant interest for metabolic studies, pharmacokinetic analysis, and as therapeutic agents with potentially improved stability and efficacy.[1] This document outlines the synthetic strategy, detailed experimental protocols for key reactions, and expected analytical characterization.

Synthetic Strategy

The proposed synthesis for deuterated 9-cis-retinol acetate commences with a deuterated starting material, which is then subjected to a series of reactions to construct the full retinoid backbone, followed by isomerization to the desired 9-cis isomer and final acetylation. A logical and efficient approach involves the deuteration of a key building block, such as β-ionone, at a specific position (e.g., the C9 methyl group). This deuterated intermediate can then be carried through a well-established synthetic sequence for retinoids.

The overall synthetic workflow can be summarized as follows:

  • Deuteration of a key precursor: Introduction of deuterium (B1214612) atoms onto a foundational molecule like β-ionone.

  • Chain elongation: Building the full carbon skeleton of the retinoid from the deuterated precursor.

  • Formation of all-trans-retinyl acetate: Conversion of the elongated chain into the all-trans isomer of retinyl acetate.

  • Palladium-catalyzed isomerization: Isomerization of all-trans-retinyl acetate to a mixture containing the desired 9-cis-retinyl acetate.

  • Hydrolysis to 9-cis-retinol: Saponification of the acetate mixture to yield 9-cis-retinol.

  • Acetylation to 9-cis-retinol acetate: Esterification of 9-cis-retinol to produce the final target compound.

  • Purification: Chromatographic purification of the final product.

The following diagram illustrates the logical flow of the synthesis.

Synthesis_Workflow A Deuterated Precursor (e.g., d3-β-ionone) B Chain Elongation Reactions A->B C Deuterated all-trans-Retinyl Acetate B->C D Pd-Catalyzed Isomerization C->D E Mixture of Deuterated Retinyl Acetate Isomers (containing 9-cis) D->E F Alkaline Hydrolysis E->F G Mixture of Deuterated Retinol (B82714) Isomers (containing 9-cis) F->G H Purification/Crystallization G->H I Deuterated 9-cis-Retinol H->I J Acetylation I->J K Deuterated 9-cis-Retinol Acetate J->K

Caption: Proposed synthetic workflow for deuterated 9-cis-retinol acetate.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis. It is important to note that while the procedures for the core reactions are well-established for non-deuterated retinoids, the yields for the deuterated analogues may vary. All manipulations involving retinoids should be performed under dim red light or in the dark to prevent photoisomerization.

Synthesis of Deuterated β-Ionone (Illustrative Example: C9-d3)

The introduction of deuterium can be achieved early in the synthesis. For example, deuteration of the C9 methyl group of β-ionone can be accomplished, as demonstrated in the synthesis of deuterated-(C9)-11-cis-retinal.[2] This typically involves base-catalyzed hydrogen-deuterium exchange on the corresponding ketone precursor. The resulting deuterated β-ionone would then be used in subsequent chain elongation steps (e.g., Wittig or Horner-Wadsworth-Emmons reactions) to build the retinoid backbone.

Palladium-Catalyzed Isomerization of Deuterated all-trans-Retinyl Acetate

This protocol is adapted from a known procedure for the synthesis of 9-cis-retinoids.[3]

  • Materials:

  • Procedure:

    • Dissolve deuterated all-trans-retinyl acetate (e.g., 1.0 equivalent) in a mixture of hexane and a catalytic amount of TEA.

    • Add bis(acetonitrile)palladium(II) chloride (e.g., 0.02 equivalents) to the solution.

    • Stir the mixture overnight at approximately 65°C under a nitrogen atmosphere in the dark.

    • After the reaction, cool the solution to room temperature and then further cool to -80°C to crystallize out the unreacted all-trans-retinyl acetate.

    • Filter the mixture to remove the crystallized starting material.

    • Concentrate the filtrate to obtain a mixture of retinyl acetate isomers, enriched in the 9-cis form.

Hydrolysis of Deuterated Retinyl Acetate Mixture

This procedure is for the saponification of the retinyl acetate isomer mixture to obtain the corresponding retinol isomers.[3]

  • Materials:

  • Procedure:

    • To the mixture of deuterated retinyl acetate isomers in ethanol, add a solution of NaOH in water dropwise at 40°C under a nitrogen atmosphere in the dark.

    • Stir the mixture for 30 minutes.

    • Cool the reaction mixture to 0°C and extract with hexanes.

    • Combine the organic layers, wash with ice water, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under vacuum to yield a mixture of deuterated retinol isomers. 9-cis-retinol can then be purified from this mixture by crystallization.

Acetylation of Deuterated 9-cis-Retinol

This final step converts the purified deuterated 9-cis-retinol to the target acetate ester. This can be adapted from procedures for the esterification of similar retinols.[4]

  • Materials:

    • Deuterated 9-cis-retinol

    • Dry dichloromethane (B109758) (CH₂Cl₂)

    • Acetic anhydride

    • A suitable base (e.g., triethylamine or diisopropylethylamine)

  • Procedure:

    • Dissolve the purified deuterated 9-cis-retinol in dry CH₂Cl₂.

    • Add the base followed by acetic anhydride.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Quench the reaction and perform an aqueous workup.

    • Extract the product with an organic solvent, dry the organic phase, and concentrate under vacuum.

    • Purify the resulting deuterated 9-cis-retinol acetate by chromatography.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis. It is important to note that the yields for the deuterated synthesis are estimations based on the non-deuterated analogues and may require optimization.

Table 1: Reaction Conditions and Expected Yields

StepKey ReagentsSolvent(s)TemperatureTimeExpected Yield/Product Ratio
Isomerization (CH₃CN)₂PdCl₂, TEAHexane65°COvernight~70:30 (9-cis:all-trans) in filtrate[3]
Hydrolysis NaOHEthanol/Water40°C30 minHigh (approaching quantitative)
Acetylation Acetic anhydride, BaseCH₂Cl₂Room Temp.VariesHigh (typically >90%)

Table 2: Analytical Characterization Data (based on non-deuterated 9-cis-Retinol Acetate)

Analytical TechniqueExpected Results for Deuterated 9-cis-Retinol Acetate
¹H NMR The proton signals corresponding to the sites of deuteration will be absent or significantly reduced in intensity.
²H NMR A signal will be present in the deuterium NMR spectrum at a chemical shift corresponding to the position of the deuterium atom(s).[5][6][7]
Mass Spectrometry (MS) The molecular ion peak will be shifted by the number of incorporated deuterium atoms (e.g., M+3 for a d3-analogue). Fragmentation patterns can help confirm the location of the deuterium.[8][9]
HPLC The retention time should be very similar to that of the non-deuterated standard.

Signaling Pathways and Logical Relationships

The synthesis of deuterated 9-cis-retinol acetate is not directly involved in a biological signaling pathway; rather, it produces a tool to study such pathways. The rationale for its synthesis is rooted in the "Kinetic Isotope Effect," where the stronger carbon-deuterium bond can slow down metabolic processes, leading to a more favorable pharmacokinetic profile.

Kinetic_Isotope_Effect cluster_0 Standard Drug Metabolism cluster_1 Deuterated Drug Metabolism A Drug (C-H bond) C Metabolite A->C Metabolism B Metabolizing Enzyme B->C D Deuterated Drug (C-D bond) F Metabolite D->F Slower Metabolism E Metabolizing Enzyme E->F

Caption: The kinetic isotope effect in drug metabolism.

The following diagram illustrates the relationship between the different isomers of retinol and their conversion, which is central to the synthesis described.

Isomerization_Pathway all-trans-Retinyl Acetate all-trans-Retinyl Acetate 9-cis-Retinyl Acetate 9-cis-Retinyl Acetate all-trans-Retinyl Acetate->9-cis-Retinyl Acetate Pd Catalyst 13-cis-Retinyl Acetate 13-cis-Retinyl Acetate all-trans-Retinyl Acetate->13-cis-Retinyl Acetate Side Product 9-cis-Retinol 9-cis-Retinol 9-cis-Retinyl Acetate->9-cis-Retinol Hydrolysis

Caption: Key isomerizations and reactions in the synthesis.

Conclusion

The synthesis of deuterated 9-cis-retinol acetate is a multi-step process that can be achieved through established organic chemistry reactions. By introducing deuterium at an early stage, for instance in β-ionone, the isotopic label can be carried through the synthesis to the final product. The key steps of palladium-catalyzed isomerization and subsequent hydrolysis and acetylation are well-documented for their non-deuterated counterparts. This guide provides a solid foundation for researchers to develop a detailed synthetic plan. Further optimization of reaction conditions and thorough analytical characterization, particularly using mass spectrometry and ²H NMR, will be crucial to confirm the successful synthesis and isotopic purity of the final deuterated compound.

References

An In-Depth Technical Guide to the Mechanism of Action of 9-cis-Retinol Acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-Retinol (B22316) Acetate-d5 is a deuterated analog of 9-cis-retinol acetate (B1210297), a precursor to the biologically active 9-cis-retinoic acid. Retinoids, a class of compounds derived from vitamin A, are critical regulators of a myriad of physiological processes, including embryonic development, cell proliferation and differentiation, and immune function.[1] Their effects are primarily mediated through the activation of two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[2] 9-cis-retinoic acid is a unique endogenous pan-agonist, capable of binding to and activating both RAR and RXR subtypes.[3][4][5][6] The strategic deuteration of 9-cis-retinol acetate is designed to favorably alter its metabolic profile, thereby potentially enhancing its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the mechanism of action of 9-cis-Retinol Acetate-d5, focusing on its metabolic activation, nuclear receptor interactions, and the anticipated impact of deuteration.

Metabolic Activation of this compound

This compound is a prodrug that requires enzymatic conversion to its active form, 9-cis-retinoic acid. This metabolic cascade is a critical determinant of its biological activity.

Following administration, this compound is first hydrolyzed to 9-cis-retinol-d5 (B1162608). This conversion is followed by a two-step oxidation process. Initially, 9-cis-retinol-d5 is oxidized to 9-cis-retinal-d5. Subsequently, 9-cis-retinal-d5 is further oxidized to the active metabolite, 9-cis-retinoic acid-d5.[7]

The deuteration at specific positions in the molecule is anticipated to influence the rate of metabolism, primarily through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage by metabolic enzymes.[8][9][10] This can result in a reduced rate of metabolism and clearance of the deuterated compound compared to its non-deuterated counterpart. The primary enzymes involved in the metabolism of retinoids are from the cytochrome P450 (CYP) superfamily, particularly CYP26A1, CYP26B1, and CYP26C1, which are responsible for the catabolism of retinoic acid.[11][12] By slowing down the metabolic inactivation, deuteration can potentially lead to higher and more sustained plasma and tissue concentrations of the active 9-cis-retinoic acid-d5, thereby enhancing its therapeutic window.

Diagram: Metabolic Activation Pathway of this compound

This compound This compound 9-cis-Retinol-d5 9-cis-Retinol-d5 This compound->9-cis-Retinol-d5 Hydrolysis 9-cis-Retinal-d5 9-cis-Retinal-d5 9-cis-Retinol-d5->9-cis-Retinal-d5 Oxidation 9-cis-Retinoic Acid-d5 (Active) 9-cis-Retinoic Acid-d5 (Active) 9-cis-Retinal-d5->9-cis-Retinoic Acid-d5 (Active) Oxidation

Caption: Metabolic conversion of this compound to its active form.

Nuclear Receptor Binding and Transcriptional Regulation

The biological effects of 9-cis-retinoic acid-d5 are mediated through its interaction with RARs and RXRs. These receptors are ligand-activated transcription factors that regulate gene expression.[2]

Upon entering the nucleus, 9-cis-retinoic acid-d5 binds to the ligand-binding domains of RARs and RXRs. This binding induces a conformational change in the receptors, leading to the dissociation of corepressors and the recruitment of coactivators.[13][14] RARs and RXRs function as heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[15] The binding of the RAR/RXR heterodimer to RAREs, in conjunction with the recruited coactivator complex, initiates the transcription of downstream genes involved in cellular processes such as differentiation, proliferation, and apoptosis.[2]

The ability of 9-cis-retinoic acid to activate both RAR and RXR pathways gives it a broader spectrum of activity compared to RAR-selective retinoids like all-trans-retinoic acid.

Diagram: Retinoid Signaling Pathway

cluster_cell Cell cluster_nucleus Nucleus 9-cis-RA-d5 9-cis-Retinoic Acid-d5 RAR RAR 9-cis-RA-d5->RAR RXR RXR 9-cis-RA-d5->RXR RARE RARE RAR->RARE RXR->RARE CoR Corepressors CoR->RAR In absence of ligand CoA Coactivators CoA->RAR In presence of ligand Gene Target Gene RARE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation

Caption: Simplified retinoid signaling pathway.

Quantitative Data: Receptor Binding Affinities

The affinity of 9-cis-retinoic acid for RAR and RXR subtypes is a key determinant of its biological potency. The following table summarizes the reported binding affinities (dissociation constants, Kd, and inhibition constants, Ki) of 9-cis-retinoic acid to various receptor isoforms. While specific data for the deuterated form is not available, it is not expected to significantly alter receptor binding affinity.

Receptor SubtypeLigandBinding Affinity (Kd/Ki)Reference
RXRα 9-cis-Retinoic AcidKd: 15.7 nM[4]
RXRβ 9-cis-Retinoic AcidKd: 18.3 nM[4]
RXRγ 9-cis-Retinoic AcidKd: 14.1 nM[4]
RAR (all isoforms) 9-cis-Retinoic AcidKi: 0.5-27 nM[STEMCELL Technologies]
RXR (all isoforms) 9-cis-Retinoic AcidKi: 3.8-12 nM[STEMCELL Technologies]

Experimental Protocols

Ligand Binding Assay (Radioligand Displacement Assay)

Objective: To determine the binding affinity of a test compound (e.g., 9-cis-retinoic acid) for RAR or RXR.

Materials:

  • Recombinant human RAR or RXR protein

  • Radiolabeled ligand (e.g., [³H]9-cis-retinoic acid)

  • Test compound (unlabeled 9-cis-retinoic acid)

  • Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a series of dilutions of the unlabeled test compound.

  • In a multi-well plate, incubate a fixed concentration of the recombinant receptor and the radiolabeled ligand with varying concentrations of the unlabeled test compound.

  • Allow the binding reaction to reach equilibrium (e.g., incubate for 2-4 hours at 4°C).

  • Separate the bound from the free radioligand using a method such as filtration through a glass fiber filter or dextran-coated charcoal adsorption.

  • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

  • Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Transcription Assay

Objective: To assess the ability of a test compound to activate gene transcription mediated by RAR/RXR heterodimers.

Materials:

  • Cell line expressing RAR and RXR (e.g., CV-1 cells)

  • Reporter plasmid containing a RARE upstream of a reporter gene (e.g., luciferase)

  • Expression plasmids for RAR and RXR

  • Transfection reagent

  • Test compound (e.g., 9-cis-retinoic acid)

  • Cell lysis buffer and luciferase assay substrate

Procedure:

  • Co-transfect the cells with the RARE-reporter plasmid and the RAR/RXR expression plasmids.

  • After transfection, treat the cells with varying concentrations of the test compound or vehicle control for 24-48 hours.

  • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

  • Normalize the reporter activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency.

  • Plot the normalized reporter activity against the concentration of the test compound to determine the EC₅₀ (effective concentration for 50% of maximal response).

In Vitro Metabolism Assay using Liver Microsomes

Objective: To evaluate the metabolic stability of this compound compared to its non-deuterated counterpart.

Materials:

  • This compound and non-deuterated 9-cis-Retinol Acetate

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Pre-incubate the liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the test compound (deuterated or non-deuterated) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

  • Compare the half-life of the deuterated compound to the non-deuterated compound to assess the impact of deuteration on metabolic stability.

Diagram: Experimental Workflow for In Vitro Metabolism Assay

Start Start Preincubation Pre-incubate Liver Microsomes (37°C) Start->Preincubation Reaction Add Test Compound & NADPH Regenerating System Preincubation->Reaction Quench Quench Reaction at Time Points (Acetonitrile) Reaction->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analysis Analyze Supernatant by LC-MS/MS Centrifuge->Analysis Data Calculate Half-life (t½) Analysis->Data End End Data->End

Caption: Workflow for assessing in vitro metabolic stability.

Conclusion

This compound represents a promising therapeutic agent that leverages the well-established mechanism of action of 9-cis-retinoids with the potential for an improved pharmacokinetic profile. Its activity is dependent on metabolic conversion to 9-cis-retinoic acid-d5, which then acts as a pan-agonist for RAR and RXR nuclear receptors, leading to the modulation of gene expression. The strategic deuteration is anticipated to slow the rate of metabolic inactivation, potentially leading to enhanced and more sustained biological activity. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and other novel retinoid-based therapeutics.

References

role of 9-cis-Retinol Acetate-d5 in vision research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of 9-cis-Retinol Acetate-d5 in Vision Research

Introduction

The visual cycle is a critical enzymatic process in the retina responsible for regenerating the chromophore 11-cis-retinal (B22103), which is essential for vision.[1] This cycle, first detailed by Nobel laureate George Wald, involves a series of chemical conversions of vitamin A derivatives within the photoreceptor cells and the retinal pigment epithelium (RPE).[1] Genetic mutations in enzymes crucial to this cycle, such as RPE65 and lecithin:retinol acyltransferase (LRAT), disrupt the production of 11-cis-retinal.[2] This disruption leads to a range of inherited retinal diseases, including Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP), which are characterized by severe vision loss from early childhood.[3][4]

To address these conditions, researchers have explored therapeutic strategies that bypass the defective steps in the visual cycle. One such strategy involves the oral administration of 9-cis-retinyl acetate (B1210297), a synthetic prodrug of 9-cis-retinal (B17824).[4][5] This compound can restore the production of a functional visual pigment, thereby improving visual function in patients.[6][7]

In the rigorous framework of drug development and clinical research, precise quantification of the administered compound and its metabolites is paramount. This is the specific domain of isotopically labeled compounds like This compound . This deuterated analog serves as an indispensable analytical tool, primarily as an internal standard for mass spectrometry-based quantification, ensuring the accuracy and reliability of pharmacokinetic and metabolic studies.[8] This technical guide provides a comprehensive overview of the therapeutic mechanism of 9-cis-retinyl acetate and the critical analytical role of its deuterated form, this compound, in the advancement of vision research.

Mechanism of Action: Bypassing the Visual Cycle Defect

In a healthy visual cycle, all-trans-retinol, delivered to the RPE, is converted to all-trans-retinyl esters by the LRAT enzyme.[3] These esters are then processed by the RPE65 enzyme to produce 11-cis-retinol, which is subsequently oxidized to 11-cis-retinal.[9] This 11-cis-retinal binds with opsin in photoreceptor cells to form the visual pigment rhodopsin.[1]

In diseases like LCA caused by LRAT or RPE65 mutations, this pathway is blocked, leading to a deficiency of 11-cis-retinal and, consequently, an inability to form functional rhodopsin.[2][3]

Oral administration of 9-cis-retinyl acetate provides an alternative pathway.[3] The prodrug is absorbed and metabolized in the body, ultimately delivering 9-cis-retinal to the retina.[10][11] This isomer of retinal can bind to opsin to form a functional, light-sensitive pigment called isorhodopsin.[5][12] Isorhodopsin, when activated by light, triggers the same phototransduction cascade as rhodopsin, thus restoring a degree of light sensitivity and visual function.[5][11] This therapeutic approach effectively bypasses the genetic defect in the canonical visual cycle.[3]

Visual_Cycle_Bypass cluster_Canonical Canonical Visual Cycle (in RPE) cluster_Photoreceptor Photoreceptor Cell cluster_Therapeutic Therapeutic Bypass Pathway atr all-trans-Retinol atre all-trans-Retinyl Esters atr->atre LRAT cr 11-cis-Retinol atre->cr RPE65 (Isomerohydrolase) block Genetic Block in LCA/RP atre->block cral 11-cis-Retinal cr->cral Oxidation opsin Opsin cral->opsin rhodopsin Rhodopsin opsin->rhodopsin Binding rhodopsin->opsin Light isorhodopsin Isorhodopsin ncrac Oral 9-cis-Retinyl Acetate ncral 9-cis-Retinal ncrac->ncral Metabolism ncral->opsin Forms Isorhodopsin block->cr

Caption: Bypassing the canonical visual cycle with 9-cis-Retinyl Acetate.

Preclinical Research and Efficacy

The therapeutic potential of 9-cis-retinyl acetate has been extensively studied in animal models, particularly the Rpe65-/- mouse, which mimics the pathology of human LCA.[3][13] These studies have demonstrated significant, dose-dependent improvements in retinal function and morphology following oral administration of the compound.[3][4]

Experimental Protocol: Rpe65-/- Mouse Study

A representative preclinical study protocol involves the following key steps:[3][13]

  • Animal Model: Rpe65-/- mice, which lack the RPE65 protein and cannot produce 11-cis-retinal, are used.

  • Drug Formulation and Administration: 9-cis-retinyl acetate is dissolved in an oil-based vehicle, such as soybean oil, to maximize bioavailability.[3][4] The formulation is administered to the mice via gastric gavage.[3]

  • Dosing Regimens: Various regimens are tested, including single doses and daily or intermittent administrations over several weeks, with doses ranging from 1 to 50 mg/kg.[3][13]

  • Functional Evaluation: Retinal function is primarily assessed using electroretinography (ERG), which measures the electrical responses of photoreceptor cells to light stimuli. Both scotopic (rod-mediated) and photopic (cone-mediated) responses are recorded.[3]

  • Behavioral Testing: Vision-dependent behavioral tests are used to assess the practical impact of the treatment on the animal's visual capability.[3]

  • Biochemical and Morphological Analysis: After the treatment period, eyes are collected for retinoid analysis by high-performance liquid chromatography (HPLC) to quantify the levels of 9-cis-retinal and other retinoids.[3] Retinal histology is performed to evaluate the preservation of photoreceptor morphology.[3]

Preclinical_Workflow cluster_Setup Experimental Setup cluster_Evaluation Evaluation cluster_Analysis Post-Mortem Analysis A Rpe65-/- Mouse Model (LCA model) C Administration (Oral Gavage, 1-50 mg/kg) A->C B Drug Formulation (9-cis-R-Ac in Soybean Oil) B->C D Electroretinography (ERG) (Assess retinal function) C->D E Behavioral Testing (Assess functional vision) C->E F Retinoid Analysis (HPLC) (Quantify 9-cis-retinal) D->F G Histology (Assess retinal morphology) E->G Analytical_Workflow A Biological Sample (e.g., Plasma) B Spike with known amount of This compound (Internal Standard) A->B C Sample Preparation (Extraction, Cleanup) B->C D UHPLC Separation C->D E Tandem Mass Spectrometry (MS/MS Detection) D->E F Data Analysis (Calculate Analyte/Standard Ratio) E->F G Accurate Quantification of 9-cis-Retinol Acetate F->G

References

A Technical Guide to 9-cis-Retinol Acetate-d5: Suppliers, Purity, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9-cis-Retinol Acetate-d5, a deuterated analog of a vital Vitamin A derivative. This document serves as a comprehensive resource for researchers, covering its commercial availability, purity standards, and detailed experimental protocols for its analysis. Furthermore, it elucidates the critical signaling pathway of its active metabolite, 9-cis-retinoic acid, and outlines a general experimental workflow for its application in a research setting.

Sourcing and Purity of this compound

The procurement of high-purity isotopically labeled compounds is paramount for the integrity of research data. This compound is available from several specialized chemical suppliers. The purity of these compounds is a critical parameter and is typically determined by High-Performance Liquid Chromatography (HPLC) and confirmed by mass spectrometry. Below is a summary of commercially available this compound from various suppliers.

SupplierStated PurityCatalog Number
MedChemExpressNot explicitly stated; Certificate of Analysis available upon request.[1]HY-16760S[1]
ClearsynthNot explicitly stated; Certificate of Analysis provided.CS-T-99028[2]
PharmaffiliatesHigh purity.[3]PA STI 077770[3]
Santa Cruz BiotechnologyNot explicitly stated.Not available
Axios ResearchReference standard compliant with regulatory guidelines.Not available for d5 variant

Experimental Protocols for Analysis

Accurate quantification and characterization of this compound and its metabolites are crucial for in vitro and in vivo studies. Due to their light and oxygen sensitivity, all procedures involving retinoids should be performed under subdued light and in an inert atmosphere where possible.

High-Performance Liquid Chromatography (HPLC) Method for Retinoid Separation

This protocol is adapted from established methods for the analysis of retinoic acid isomers and can be optimized for this compound.

Objective: To separate and quantify this compound from a biological matrix.

Materials:

  • C18 HPLC column (e.g., 4.6 x 100 mm, 3.5 µm)[4]

  • HPLC system with UV or diode array detector

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40 v/v) with 0.1% formic acid[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[4]

  • Extraction solvent: Methyl-tert-butyl-ether (MTBE)[5]

  • Internal Standard (e.g., a non-endogenous retinoid analog)

Procedure:

  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add a known amount of internal standard.

    • Add a buffering agent to adjust the pH.

    • Perform a liquid-liquid extraction by adding 500 µL of MTBE.[5]

    • Vortex vigorously for 1 minute and centrifuge to separate the phases.

    • Carefully transfer the organic (upper) layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the reconstituted sample onto the column.

    • Run a gradient elution to separate the retinoids. A typical gradient might be:

      • 0-5 min: 60% Mobile Phase B

      • 5-15 min: Linear gradient to 100% Mobile Phase B

      • 15-20 min: Hold at 100% Mobile Phase B

      • 20-25 min: Return to initial conditions and re-equilibrate.[5]

    • Monitor the elution profile at a wavelength of 348 nm.[5]

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard and a standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for High-Sensitivity Quantification

This protocol provides a highly sensitive and specific method for the quantification of retinoids, suitable for samples with low analyte concentrations.

Objective: To achieve highly sensitive and specific quantification of this compound and its metabolites.

Materials:

  • UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[6][7]

  • C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Extraction solvent mixture: Ethyl acetate (B1210297), n-hexane, and isopropanol (B130326) (30:65:5, v/v/v)[8][9]

  • Internal Standard: A deuterated retinoid not present in the sample (e.g., 13-cis-retinoic acid-d5)[9]

Procedure:

  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add 50 µL of the internal standard working solution.[8]

    • Add 300 µL of 5 mM ammonium (B1175870) acetate buffer (pH 6.2).[8]

    • Add 4 mL of the extraction solvent mixture and extract on a shaker for 15 minutes.[8]

    • Centrifuge to separate the phases.

    • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.[8]

    • Reconstitute the residue in 300 µL of the reconstitution solution (e.g., 5 mM ammonium acetate buffer (pH 9.0)-methanol-acetonitrile (30:30:40, v/v/v)).[8]

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 25 µL) of the reconstituted sample.[8]

    • Perform chromatographic separation using a suitable gradient.

    • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode.

    • Define the specific precursor-to-product ion transitions for this compound and the internal standard. For the related compound 9-cis-retinoic acid, a transition of m/z 299.4 → 255.2 has been used.[8][9]

    • Develop a standard curve by spiking known concentrations of this compound into a blank matrix.

    • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Signaling Pathway of 9-cis-Retinoic Acid

9-cis-Retinol Acetate is readily metabolized in vivo to 9-cis-Retinoic Acid, the biologically active form. This molecule plays a crucial role in gene regulation by acting as a ligand for nuclear receptors.

The signaling cascade is initiated when 9-cis-Retinoic Acid enters the nucleus. There, it can bind to two main types of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[10] While all-trans-retinoic acid can only activate RARs, 9-cis-Retinoic Acid is a pan-agonist, capable of activating both RARs and RXRs.[10]

These receptors form heterodimers (RAR-RXR) or homodimers (RXR-RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) or Retinoid X Response Elements (RXREs) in the promoter regions of target genes.[11] Upon ligand binding, the receptor complex undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then modulates the transcription of genes involved in cellular differentiation, proliferation, and apoptosis.

G 9-cis-Retinoic Acid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_RA_c 9-cis-Retinoic Acid 9_cis_RA_n 9-cis-Retinoic Acid 9_cis_RA_c->9_cis_RA_n Translocates RXR RXR 9_cis_RA_n->RXR Binds RAR RAR 9_cis_RA_n->RAR Binds Heterodimer RXR-RAR Heterodimer RXR->Heterodimer RAR->Heterodimer RARE RARE (DNA Response Element) Heterodimer->RARE Binds to Transcription Gene Transcription RARE->Transcription Regulates

9-cis-Retinoic Acid nuclear signaling cascade.

General Experimental Workflow

The use of this compound in a research setting follows a structured workflow from procurement to data interpretation. The deuterated form is particularly useful as an internal standard in mass spectrometry-based quantification or as a tracer in metabolic studies.

G Experimental Workflow for this compound Procurement Procurement & Purity Verification Experiment Experimental Design (e.g., cell culture, animal study) Procurement->Experiment Dosing Dosing with This compound Experiment->Dosing Sampling Sample Collection (e.g., plasma, tissue) Dosing->Sampling Extraction Analyte Extraction Sampling->Extraction Analysis LC-MS/MS or HPLC Analysis Extraction->Analysis Data Data Processing & Quantification Analysis->Data Interpretation Biological Interpretation Data->Interpretation

A generalized workflow for research involving this compound.

References

A Comprehensive Technical Guide to 9-cis-Retinol Acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 9-cis-Retinol Acetate-d5, a deuterated isotopologue of 9-cis-Retinol Acetate (B1210297). It is primarily utilized as an internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of 9-cis-Retinol Acetate and related retinoids in complex biological matrices. This guide covers its chemical properties, synthesis, analytical methods, its role in studying retinoid signaling pathways, and its application in pharmacokinetic research.

Introduction

This compound (d5-9-cis-RAc) is a synthetic, stable isotope-labeled version of 9-cis-Retinol Acetate. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification. The non-deuterated form, 9-cis-Retinol Acetate, is a derivative of Vitamin A and a precursor to 9-cis-retinoic acid, a key signaling molecule in various biological processes. 9-cis-retinoic acid is a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression involved in cell growth, differentiation, and apoptosis.[1][2] The use of a deuterated internal standard like d5-9-cis-RAc is crucial for accurate bioanalysis, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1217219-62-9[3]
Molecular Formula C₂₂H₂₇D₅O₂[4][5]
Molecular Weight 333.52 g/mol [4][5]
Appearance Yellow Oil
Storage Conditions -20°C to -80°C, protected from light and air[6]
Purity Typically >98%
Isotopic Enrichment Typically >99% deuterium

Synthesis and Characterization

The synthesis of this compound involves two key stages: the stereoselective synthesis of the 9-cis-retinoid backbone and the introduction of deuterium atoms at specific, non-exchangeable positions.

Representative Synthesis Protocol

A plausible synthetic route, based on established methods for retinoid synthesis and deuterium labeling, is outlined below.[7][8]

Step 1: Isomerization of all-trans-Retinyl Acetate to 9-cis-Retinyl Acetate.

A common method for the synthesis of 9-cis-retinoids is the palladium-catalyzed isomerization of the more readily available all-trans isomer.[7]

  • Materials: All-trans-retinyl acetate, (CH₃CN)₂PdCl₂, triethylamine (B128534) (TEA), hexane (B92381).

  • Procedure:

    • Dissolve all-trans-retinyl acetate in hexane containing a catalytic amount of TEA.

    • Add (CH₃CN)₂PdCl₂ to the solution.

    • Stir the mixture overnight at 65°C under a nitrogen atmosphere in the dark.

    • Cool the reaction mixture to room temperature, followed by further cooling to -80°C to crystallize out the unreacted all-trans-retinyl acetate.

    • Filter the mixture and concentrate the filtrate to obtain a mixture enriched in 9-cis-retinyl acetate. Repeat the crystallization process to improve the purity of the 9-cis isomer.

Step 2: Deuterium Labeling.

Deuterium can be introduced at various positions. For this compound, the labeling is typically on the cyclohexene (B86901) ring and the adjacent methyl group. This can be achieved by starting with a deuterated precursor to the β-ionone ring.

Purification and Analysis

Purification of this compound is typically achieved using high-performance liquid chromatography (HPLC). Characterization and purity assessment are performed using a combination of HPLC, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

3.2.1. HPLC Purification and Analysis Protocol

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[7]

  • Mobile Phase: An isocratic or gradient system of solvents like methanol, acetonitrile, and water, often with a modifier like formic acid or acetic acid. For non-polar compounds like retinyl acetate, a mobile phase of hexane with a small percentage of ethyl acetate is also used.[7]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at approximately 325-350 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

3.2.2. NMR Spectroscopy

¹H and ²H NMR are used to confirm the structure and the positions of deuterium labeling. The absence of proton signals at the deuterated positions in the ¹H NMR spectrum and the presence of corresponding signals in the ²H NMR spectrum confirm successful labeling.

3.2.3. Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and assess the isotopic enrichment. The mass spectrum will show a molecular ion peak corresponding to the mass of the d5-labeled compound.

Retinoid Signaling Pathway

9-cis-Retinol Acetate is a pro-drug that is metabolized in vivo to 9-cis-retinoic acid. 9-cis-retinoic acid is a crucial signaling molecule that binds to and activates both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[9][10]

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin A Vitamin A Retinol Retinol Vitamin A->Retinol Uptake 9-cis-Retinol 9-cis-Retinol Retinol->9-cis-Retinol Isomerization CRBP CRBP Retinol->CRBP 9-cis-Retinal 9-cis-Retinal 9-cis-Retinol->9-cis-Retinal Oxidation (RDH) 9-cis-Retinoic Acid 9-cis-Retinoic Acid 9-cis-Retinal->9-cis-Retinoic Acid Oxidation (RALDH) CRABP CRABP 9-cis-Retinoic Acid->CRABP RAR/RXR Heterodimer RAR/RXR Heterodimer 9-cis-Retinoic Acid->RAR/RXR Heterodimer Ligand Binding CRABP->RAR/RXR Heterodimer Transport to Nucleus RAR RAR RAR->RAR/RXR Heterodimer RXR RXR RXR->RAR/RXR Heterodimer Co-repressors Co-repressors RAR/RXR Heterodimer->Co-repressors No Ligand Co-activators Co-activators RAR/RXR Heterodimer->Co-activators Ligand Bound RARE RARE RAR/RXR Heterodimer->RARE Target Gene Target Gene Co-repressors->Target Gene Transcription Repression Co-activators->Target Gene Transcription Activation RARE->Target Gene

Figure 1: Retinoid Signaling Pathway

Experimental Protocols and Applications

The primary application of this compound is as an internal standard in quantitative bioanalysis. This is particularly important in pharmacokinetic studies where accurate measurement of drug and metabolite concentrations over time is essential.

Experimental Workflow for Pharmacokinetic Studies using LC-MS/MS

The following diagram illustrates a typical workflow for a pharmacokinetic study of 9-cis-Retinol Acetate using this compound as an internal standard.

Pharmacokinetic_Workflow cluster_dosing Dosing and Sampling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Dosing Administer 9-cis-Retinol Acetate Timepoints Collect Blood Samples at Multiple Timepoints Dosing->Timepoints Spiking Spike Plasma with This compound (IS) Timepoints->Spiking Extraction Protein Precipitation & Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantify against Calibration Curve Ratio->Quantification PK Parameters Determine Pharmacokinetic Parameters (AUC, Cmax, t1/2) Quantification->PK Parameters

Figure 2: Pharmacokinetic Study Workflow
Detailed LC-MS/MS Protocol for Quantification of 9-cis-Retinol Acetate in Plasma

This protocol is a representative method for the quantification of 9-cis-Retinol Acetate in plasma using this compound as an internal standard.

5.2.1. Materials and Reagents

  • 9-cis-Retinol Acetate (analyte)

  • This compound (internal standard)

  • Acetonitrile (ACN)

  • Methyl tert-butyl ether (MTBE)

  • Water, HPLC grade

  • Formic acid

  • Human plasma (blank)

5.2.2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare stock solutions of the analyte and internal standard in ethanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration.

5.2.3. Sample Preparation

  • To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the internal standard working solution.

  • Add 200 µL of ACN to precipitate proteins. Vortex for 1 minute.

  • Add 1.2 mL of MTBE for liquid-liquid extraction. Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

5.2.4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • 9-cis-Retinol Acetate: e.g., m/z 329.3 -> 269.2

    • This compound: e.g., m/z 334.3 -> 274.2

    • (Note: Specific transitions should be optimized for the instrument used).

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and molecular biology. Its use as an internal standard ensures the accuracy and reliability of quantitative data, which is paramount in drug development and in studies investigating the complex roles of retinoid signaling in health and disease. This guide provides a foundational understanding of its properties, synthesis, and applications, and offers detailed protocols to facilitate its use in a research setting.

References

Methodological & Application

Application Notes and Protocols for 9-cis-Retinol Acetate-d5 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-Retinol (B22316) Acetate-d5 is a deuterated analog of 9-cis-retinol acetate, a derivative of vitamin A. In mass spectrometry-based quantitative analysis, deuterated standards are invaluable as internal standards (IS).[1][2] The incorporation of deuterium (B1214612) atoms results in a mass shift from the endogenous analyte without significantly altering its chemical and physical properties. This allows for accurate quantification by correcting for variations in sample preparation, chromatographic retention, and ionization efficiency. These application notes provide detailed protocols and data for the use of 9-cis-Retinol Acetate-d5 as an internal standard for the quantification of 9-cis-retinoic acid and other related retinoids in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Retinoids, including 9-cis-retinoic acid, are a class of compounds derived from vitamin A that play crucial roles in various biological processes such as vision, cell growth and differentiation, immune function, and the activation of tumor suppressor genes.[3] Accurate measurement of these compounds is essential for both clinical research and drug development.

Signaling Pathway and Metabolism

9-cis-retinoic acid is a biologically active metabolite of vitamin A that functions as a high-affinity ligand for the retinoid X receptor (RXR) and can also activate the retinoic acid receptor (RAR).[4] The biosynthesis of 9-cis-retinoic acid involves the conversion of retinol (B82714) to retinal, followed by the formation of retinoic acid.[5] The metabolic pathway can be influenced by various enzymes, including retinol dehydrogenases and retinal dehydrogenases.[5]

9-cis-Retinoic Acid Metabolism all-trans-Retinol all-trans-Retinol 9-cis-Retinal 9-cis-Retinal all-trans-Retinol->9-cis-Retinal Cell homogenates 9-cis-Retinol 9-cis-Retinol 9-cis-Retinol->9-cis-Retinal cis-retinol dehydrogenase 9-cis-Retinoic Acid 9-cis-Retinoic Acid 9-cis-Retinal->9-cis-Retinoic Acid retinal dehydrogenase 4-oxo-9-cis-Retinoic Acid 4-oxo-9-cis-Retinoic Acid 9-cis-Retinoic Acid->4-oxo-9-cis-Retinoic Acid Metabolism RXR Activation RXR Activation 9-cis-Retinoic Acid->RXR Activation

Caption: Metabolic pathway of 9-cis-retinoic acid.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction for Human Plasma

This protocol is adapted for the extraction of 9-cis-retinoic acid and its metabolites from human plasma.[6][7]

Materials:

  • Human plasma samples

  • This compound (Internal Standard) working solution

  • Ethyl acetate

  • n-hexane

  • Isopropyl alcohol

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 1:3 water and methanol)[3]

Procedure:

  • To a clean tube, add 200 µL of human plasma.

  • Spike with an appropriate amount of this compound internal standard solution.

  • Add 200 µL of acetonitrile (B52724) and vortex for 1 minute to precipitate proteins.[3]

  • Add 1.2 mL of a liquid-liquid extraction solvent mixture of ethyl acetate, n-hexane, and isopropyl alcohol (30:65:5, v/v/v).[6][7]

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.[3]

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.[3]

  • Reconstitute the dried extract in 200 µL of the reconstitution solution.[3]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

This method is designed for the chromatographic separation of retinoid isomers.[6][8]

ParameterValue
HPLC System Thermo Scientific™ Vanquish™ HPLC system or equivalent
Column Chromolith Performance RP18 (100 × 4.6 mm) or equivalent[6][7]
Mobile Phase A 0.1% Formic acid in Water[3]
Mobile Phase B 0.1% Formic acid in Methanol[3]
Gradient A binary flow program should be optimized for separation.
Flow Rate 200 µL/min[8]
Column Temperature 25 °C[8]
Injection Volume 20 µL[8]
Mass Spectrometry (MS)

This method utilizes a triple quadrupole mass spectrometer for sensitive and specific detection.[3][6]

ParameterValue
Mass Spectrometer Thermo Scientific™ TSQ Endura™ Triple Quadrupole MS or equivalent[3]
Ionization Source Heated Electrospray Ionization (H-ESI) or APCI, Negative or Positive Mode
Spray Voltage 4000 V (Positive Ion)[3]
Vaporizer Temperature 325 °C[3]
Ion Transfer Tube Temp 250 °C[3]
Sheath Gas 70 arbitrary units[3]
Auxiliary Gas 20 arbitrary units[3]
Scan Type Selected Reaction Monitoring (SRM)

SRM Transitions (Example for 9-cis-Retinoic Acid):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
9-cis-Retinoic Acid299.4255.2Negative
13-cis-Retinoic acid-d5 (IS)304.4260.2Negative

Note: The specific SRM transitions for this compound and its corresponding non-deuterated analyte would need to be optimized.

Experimental Workflow

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add 9-cis-Retinol Acetate-d5 (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation LLE Liquid-Liquid Extraction Protein_Precipitation->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (SRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for retinoid analysis using LC-MS/MS.

Quantitative Data

The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of retinoids.

Table 1: Linearity and Range of Quantification

AnalyteLinearity Range (ng/mL)
9-cis-Retinoic Acid2.85 - 450.51[6][7]> 0.99
4-oxo-9-cis-Retinoic Acid2.33 - 180.57[6][7]> 0.99
all-trans-Retinoic Acid0.05 - 3.2[9]0.994[9]

Table 2: Precision and Accuracy

AnalyteConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)
9-cis-Retinoic AcidLLOQ< 5.9[6][7]< 6.0[6][7]
4-oxo-9-cis-Retinoic AcidLLOQ< 13.8[6][7]< 11.3[6][7]

LLOQ: Lower Limit of Quantification

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the accurate quantification of 9-cis-retinoic acid and other retinoids in complex biological matrices. The detailed protocols and established performance characteristics presented here offer a solid foundation for researchers, scientists, and drug development professionals to implement these sensitive and specific analytical methods in their studies. The adaptability of the presented workflows and methods allows for further optimization based on specific instrumentation and research needs.

References

Application Note: Quantitative Analysis of 9-cis-Retinol Acetate-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 9-cis-Retinol (B22316) Acetate (B1210297) and its deuterated internal standard, 9-cis-Retinol Acetate-d5, in biological matrices. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this retinoid derivative. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, providing a robust workflow for preclinical and clinical research.

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of various biological processes, including vision, cell growth and differentiation, and immune function.[1][2] 9-cis-Retinol Acetate is a synthetic derivative of 9-cis-retinol and serves as a prodrug for 9-cis-retinoic acid, a potent pan-agonist of Retinoid X Receptors (RXRs).[3][4] RXRs form heterodimers with other nuclear receptors, thereby controlling the transcription of numerous target genes.[5] Accurate quantification of 9-cis-Retinol Acetate is essential for pharmacokinetic studies and for understanding its therapeutic potential. LC-MS/MS offers high sensitivity and selectivity for the analysis of retinoids in complex biological samples.[6] This protocol utilizes a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision.[7]

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is optimized for serum or plasma samples. All procedures involving retinoids should be performed under subdued light to prevent photo-isomerization.

  • Sample Thawing: Thaw biological samples on ice.

  • Internal Standard Spiking: To a 200 µL aliquot of the sample, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the sample. Vortex for 1 minute to precipitate proteins.[8]

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[8]

  • Extraction: Transfer the supernatant to a clean tube. Add 1.2 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.[1]

  • Phase Separation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Drying: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[1]

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 90:10 Methanol:Water with 0.1% Formic Acid).

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size)[1] Mobile Phase A: Water with 0.1% Formic Acid Mobile Phase B: Methanol with 0.1% Formic Acid Flow Rate: 0.4 mL/min Injection Volume: 10 µL Column Temperature: 30°C[1]

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.01090
2.01090
8.00100
10.00100
10.11090
15.01090
Mass Spectrometry

Mass Spectrometer: Triple quadrupole mass spectrometer Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode[6] Detection Mode: Multiple Reaction Monitoring (MRM)

Note: The following MRM transitions and collision energies are suggested based on the known fragmentation of retinyl esters.[9] These parameters must be optimized for the specific instrument used. The precursor ion for retinyl acetate is often the dehydrated ion [M+H-H₂O]⁺.[10]

Proposed MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
9-cis-Retinol Acetate269.2To be optimizedTo be optimized
This compound274.2To be optimizedTo be optimized

Suggested product ions to evaluate during optimization could include fragments corresponding to the retinol (B82714) backbone.

Data Presentation

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of retinoids using LC-MS/MS. These values should be established during method validation for 9-cis-Retinol Acetate.

ParameterExpected Range
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 - 1 ng/mL[11]
Upper Limit of Quantification (ULOQ)1000 ng/mL[11]
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85 - 115%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (200 µL) Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Extract Liquid-Liquid Extraction (MTBE) Precipitate->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (MRM) LC->MS Quant Quantification MS->Quant

Caption: Workflow for the LC-MS/MS analysis of 9-cis-Retinol Acetate.

Signaling Pathway of 9-cis-Retinoic Acid

cluster_cell Cell cluster_nucleus Nucleus 9_cis_RA 9-cis-Retinoic Acid RXR RXR 9_cis_RA->RXR binds Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Partner_Receptor Partner Receptor (e.g., RAR, VDR, TR) Partner_Receptor->Heterodimer DNA DNA (RARE/RXRE) Heterodimer->DNA binds to Gene_Transcription Target Gene Transcription DNA->Gene_Transcription regulates

Caption: Simplified signaling pathway of 9-cis-Retinoic Acid.

References

Application Note: Quantitative Analysis of 9-cis-Retinol Acetate-d5 in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of 9-cis-Retinol Acetate-d5 in biological matrices, such as plasma and tissue homogenates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of 9-cis-Retinol and its metabolites. This document is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive analytical method for retinoid analysis. The provided protocols cover sample preparation, chromatographic separation, and mass spectrometric detection, along with data presentation and visualization of the relevant biological pathway.

Introduction

Retinoids, a class of compounds derived from vitamin A, are essential regulators of numerous physiological processes, including vision, immune function, cellular differentiation, and embryonic development.[1] 9-cis-Retinol is a geometric isomer of retinol (B82714) that can be metabolized to 9-cis-retinoic acid. 9-cis-retinoic acid is a high-affinity ligand for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), nuclear hormone receptors that modulate gene expression.[2][3] Given their potent biological activity, the accurate quantification of retinoids in biological samples is critical for understanding their roles in health and disease.

Due to the low endogenous concentrations and susceptibility of retinoids to isomerization and degradation, highly sensitive and specific analytical methods are required.[4] LC-MS/MS has become the gold standard for retinoid analysis, offering excellent sensitivity and specificity.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for analyte loss during sample preparation and for variations in instrument response, ensuring high accuracy and precision.[7] This application note outlines a comprehensive workflow for the reliable quantification of this compound.

Signaling Pathway of 9-cis-Retinoic Acid

9-cis-Retinol is converted in the body to 9-cis-retinoic acid, which then acts as a signaling molecule. It enters the nucleus and binds to RAR/RXR heterodimers. This binding event triggers a conformational change in the receptor complex, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This activated complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating or enhancing gene transcription.[2][8][9] This signaling pathway regulates a multitude of genes involved in cellular processes.[8]

9-cis-Retinoic_Acid_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Inactive Complex cluster_3 Active Complex 9-cis-Retinol 9-cis-Retinol 9-cis-Retinal 9-cis-Retinal 9-cis-Retinol->9-cis-Retinal RDH 9-cis-RA 9-cis-Retinoic Acid 9-cis-Retinal->9-cis-RA RALDH RAR RAR 9-cis-RA->RAR Binds RXR RXR 9-cis-RA->RXR Binds RAR_RXR_CoR RAR/RXR/Corepressor 9-cis-RA->RAR_RXR_CoR Ligand Binding RARE RARE (DNA) CoRepressor Corepressor CoActivator Coactivator TargetGene Target Gene RARE->TargetGene Promotes mRNA mRNA TargetGene->mRNA Transcription RAR_RXR_CoA RAR/RXR/Coactivator RAR_RXR_CoR->RAR_RXR_CoA Conformational Change RAR_RXR_CoA->RARE Binds to DNA

Figure 1: 9-cis-Retinoic Acid Signaling Pathway.

Experimental Protocols

1. Important Precautions: Retinoids are sensitive to light and oxidation. All sample preparation steps must be performed under yellow or red light to prevent isomerization and degradation.[10] Use amber glass vials and minimize exposure to air.

2. Sample Collection and Storage:

  • Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., heparin). Protect from light immediately. Centrifuge at 1,000 x g for 10 minutes to separate plasma. Store plasma at -80°C until analysis.[11]

  • Tissues: Immediately after dissection, freeze tissues in liquid nitrogen and store at -80°C. Thaw on ice just before homogenization.[1]

3. Sample Preparation Protocol (Liquid-Liquid Extraction):

  • Homogenization (for tissue samples):

    • Weigh the frozen tissue (typically 10-50 mg).

    • On ice, homogenize the tissue in an appropriate volume of phosphate-buffered saline (PBS) pH 7.4.

  • Internal Standard Spiking:

    • To a 200 µL aliquot of plasma or tissue homogenate in an amber glass tube, add a known amount of this compound solution (e.g., 10 µL of a 100 ng/mL solution in ethanol).

  • Protein Precipitation:

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a new amber glass tube.

    • Add 1.2 mL of a hexane/ethyl acetate (B1210297) mixture (e.g., 1:1 v/v).[13]

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to facilitate phase separation.

  • Drying and Reconstitution:

    • Carefully transfer the upper organic layer to a clean amber tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).[12]

    • Transfer the reconstituted sample to an amber autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterValue
HPLC SystemVanquish HPLC system or equivalent[12]
ColumnAccucore C18, 100 x 2.1 mm, 2.6 µm or equivalent[12]
Column Temperature25°C[5]
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol with 0.1% Formic Acid
Gradient0-1 min: 10% B; 1-5 min: 10-95% B; 5-7 min: 95% B; 7.1-8 min: 10% B
Flow Rate0.4 mL/min
Injection Volume10 µL

Table 2: Mass Spectrometry Conditions

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer (e.g., TSQ Endura)[12]
Ionization ModePositive Electrospray Ionization (H-ESI) or APCI[12][14]
Spray Voltage+4000 V[12]
Vaporizer Temperature325°C[12]
Ion Transfer Tube Temp250°C[12]
Sheath Gas40 Arb
Aux Gas15 Arb
Collision GasArgon at 2 mTorr
Acquisition ModeSelected Reaction Monitoring (SRM)

Table 3: SRM Transitions (Example)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
9-cis-Retinol Acetate329.3269.215
This compound 334.3 274.2 15

Note: The precursor ion for the acetate corresponds to [M+H]+. The product ion corresponds to the loss of acetic acid. These transitions should be empirically optimized on the specific instrument.

Experimental Workflow

The overall workflow for the quantification of this compound in biological samples is depicted below.

Experimental_Workflow SampleCollection Sample Collection (Plasma/Tissue) Protect from Light Storage Storage at -80°C SampleCollection->Storage SamplePrep Sample Preparation Storage->SamplePrep Homogenization Homogenization (Tissue Only) SamplePrep->Homogenization Spiking Spike with This compound SamplePrep->Spiking Homogenization->Spiking Precipitation Protein Precipitation (Acetonitrile/Methanol) Spiking->Precipitation Extraction Liquid-Liquid Extraction (Hexane/Ethyl Acetate) Precipitation->Extraction DryReconstitute Dry Down & Reconstitute in Mobile Phase Extraction->DryReconstitute LCMS LC-MS/MS Analysis DryReconstitute->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Figure 2: Experimental workflow for quantification.

Quantitative Data and Performance

A robust analytical method should be validated to assess its performance characteristics. The following table summarizes typical performance data for the analysis of retinoids in biological matrices using LC-MS/MS with a deuterated internal standard.[5][13]

Table 4: Representative Method Performance Characteristics

ParameterTypical ValueDescription
Linearity (R²)> 0.99Correlation coefficient for the calibration curve across the dynamic range.
LLOQ20-50 pg/mLThe lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[13]
LLOD10-20 pg/mLThe lowest concentration of the analyte that can be detected but not necessarily quantified.[13]
Intra-day Precision (%CV)< 10%The coefficient of variation for replicate analyses of the same sample on the same day.[5]
Inter-day Precision (%CV)< 15%The coefficient of variation for replicate analyses of the same sample on different days.[5]
Recovery85 - 95%The efficiency of the extraction process, determined by comparing the analyte signal in a pre-extracted spiked sample to a post-extracted spiked sample.[13]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using LC-MS/MS. The described methods for sample handling, preparation, and analysis are designed to yield high-quality, reproducible data. The use of a stable isotope-labeled internal standard is critical for achieving the accuracy required in retinoid research and drug development. The provided workflow and performance characteristics can serve as a valuable resource for laboratories establishing and validating methods for retinoid analysis.

References

Application Notes and Protocols for the Use of 9-cis-Retinol Acetate-d5 as an Internal Standard in Retinoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of various biological processes, including cell growth, differentiation, and vision.[1][2][3] Accurate quantification of endogenous retinoids in biological matrices is essential for understanding their physiological roles and for the development of therapeutic agents targeting retinoid signaling pathways. Due to their low endogenous concentrations and susceptibility to isomerization and oxidation, reliable quantification of retinoids presents a significant analytical challenge.[1][2][3][4] The use of stable isotope-labeled internal standards is a well-established strategy to improve the accuracy and precision of mass spectrometry-based quantification methods. 9-cis-Retinol (B22316) Acetate-d5, a deuterated analog of 9-cis-retinol acetate, serves as an ideal internal standard for the analysis of 9-cis-retinol and other related retinoids.[5] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and variations in instrument response.[5]

Retinoid Signaling Pathway

The biological effects of retinoids are mediated through a complex signaling pathway that ultimately regulates gene expression. Retinol (vitamin A) is taken up by cells and undergoes a two-step oxidation process to form all-trans-retinoic acid (atRA).[6][7][8] atRA can then be isomerized to other active forms, such as 9-cis-retinoic acid. These active retinoids bind to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which form heterodimers and bind to retinoic acid response elements (RAREs) on DNA to modulate the transcription of target genes.[6][7][8][9]

Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin A Vitamin A Retinol Retinol Vitamin A->Retinol Uptake CRBP CRBP Retinol->CRBP Retinal Retinal all-trans-Retinoic Acid all-trans-Retinoic Acid Retinal->all-trans-Retinoic Acid Oxidation (ALDH) 9-cis-Retinoic Acid 9-cis-Retinoic Acid all-trans-Retinoic Acid->9-cis-Retinoic Acid Isomerization CRABP CRABP all-trans-Retinoic Acid->CRABP RXR RXR 9-cis-Retinoic Acid->RXR CRBP->Retinal Oxidation (ADH/RDH) RAR RAR CRABP->RAR Nuclear Translocation RARE RARE (DNA) RAR->RARE Heterodimerization & Binding RXR->RARE Heterodimerization & Binding Gene Transcription Gene Transcription RARE->Gene Transcription Modulation Experimental Workflow cluster_lcms LC-MS/MS System start Biological Sample (Tissue, Plasma, etc.) add_is Spike with 9-cis-Retinol Acetate-d5 start->add_is sample_prep Sample Preparation extraction Liquid-Liquid or Solid-Phase Extraction evaporation Evaporation & Reconstitution extraction->evaporation analysis LC-MS/MS Analysis quantification Data Processing & Quantification analysis->quantification chromatography Chromatographic Separation detection MS/MS Detection (MRM) result Concentration of Retinoids quantification->result homogenization Homogenization/Lysis add_is->homogenization protein_precip Protein Precipitation homogenization->protein_precip protein_precip->extraction evaporation->analysis

References

Application Notes and Protocols for In Vivo Studies with 9-cis-Retinol Acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-Retinol Acetate-d5 is the deuterated form of 9-cis-Retinol Acetate, a derivative of vitamin A.[1][2] Due to the deuterium (B1214612) labeling, this compound is an invaluable tool for in vivo research, primarily serving as a tracer or an internal standard for quantitative analysis using techniques like NMR, GC-MS, or LC-MS.[1] Its structural similarity to the endogenous retinoid, 9-cis-retinoic acid, allows it to interact with the retinoid signaling pathway, making it a subject of interest in studies related to vision, cell differentiation, and proliferation. These application notes provide detailed protocols for in vivo experimental design using this compound, focusing on pharmacokinetic analysis and biomarker evaluation in murine models.

Signaling Pathway

This compound, after administration, is metabolized to 9-cis-retinol-d5 (B1162608) and subsequently to 9-cis-retinoic acid-d5. 9-cis-retinoic acid is a known pan-agonist for retinoid receptors, binding with high affinity to both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding initiates a cascade of transcriptional regulation of target genes, influencing various cellular processes.

Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-cis-RAc-d5 9-cis-Retinol Acetate-d5 9-cis-ROH-d5 9-cis-Retinol-d5 9-cis-RAc-d5->9-cis-ROH-d5 Esterases 9-cis-RAL-d5 9-cis-Retinal-d5 9-cis-ROH-d5->9-cis-RAL-d5 RDH 9-cis-RA-d5 9-cis-Retinoic Acid-d5 9-cis-RAL-d5->9-cis-RA-d5 RALDH CRABP CRABP 9-cis-RA-d5->CRABP RAR RAR 9-cis-RA-d5->RAR RXR RXR 9-cis-RA-d5->RXR CRABP->RAR CRABP->RXR RARE RARE RAR->RARE heterodimerizes with RXR->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription regulates

Fig. 1: Simplified retinoid signaling pathway.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound and its metabolites in plasma following a single oral dose.

Materials:

  • This compound

  • Vehicle: Soybean oil[3][4]

  • C57BL/6 mice (8-10 weeks old, male or female)

  • Oral gavage needles (20-gauge, straight)[3]

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Formulation Preparation: Dissolve this compound in soybean oil to the desired concentration. Ensure complete dissolution. Prepare fresh on the day of the experiment and protect from light.

  • Animal Dosing:

    • Fast mice for 4 hours prior to dosing.

    • Administer a single oral gavage of the this compound formulation. The volume should not exceed 10 ml/kg body weight.[5]

    • A typical dose for pharmacokinetic studies can range from 6.25 to 50 mg/kg.[3][4]

  • Sample Collection:

    • Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound and its major metabolites (e.g., 9-cis-retinol-d5, 9-cis-retinoic acid-d5) in plasma samples using a validated LC-MS/MS method.[6][7]

    • Use non-deuterated 9-cis-Retinol Acetate as an internal standard.

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Protocol 2: Biomarker Modulation Study in a Murine Model of Retinal Degeneration

Objective: To evaluate the effect of this compound on key biomarkers in a mouse model of retinal degeneration (e.g., Rpe65-/- mice).[3]

Materials:

  • This compound

  • Vehicle: Soybean oil[3][4]

  • Rpe65-/- mice and wild-type control mice

  • Oral gavage needles

  • Electroretinography (ERG) system

  • Reagents for RNA extraction, reverse transcription, and qPCR

  • Reagents for protein extraction and Western blotting

  • HPLC system for retinoid analysis

Procedure:

  • Dosing Regimen:

    • Administer this compound by oral gavage daily or intermittently for a specified period (e.g., 14 days).[3] Doses can range from 1 to 12.5 mg/kg/day.[3]

    • A vehicle control group should be included.

  • Functional Assessment (ERG):

    • Perform ERG recordings at baseline and at the end of the treatment period to assess retinal function.[3]

  • Tissue Collection and Processing:

    • At the end of the study, euthanize the mice and collect eyes and liver.

    • For gene expression analysis, immediately snap-freeze tissues in liquid nitrogen.

    • For protein analysis, homogenize tissues in appropriate lysis buffers.

    • For retinoid analysis, perform extractions under dim red light to prevent isomerization.[8]

  • Biomarker Analysis:

    • Gene Expression: Extract RNA from retinal tissue and perform qPCR to measure the expression of genes involved in the retinoid signaling pathway (e.g., Rar, Rxr) and visual cycle (e.g., Rhodopsin).

    • Protein Levels: Perform Western blotting to quantify the levels of key proteins such as rhodopsin and opsin in retinal extracts.

    • Retinoid Levels: Use HPLC to quantify the levels of 9-cis-retinal-d5 and other retinoids in the eye.[8]

  • Data Analysis: Compare the biomarker levels and functional outcomes between the treated and control groups using appropriate statistical methods.

Data Presentation

Table 1: Pharmacokinetic Parameters of 9-cis-Retinoid Following Oral Administration in Mice

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)Reference
9-cis-Retinoic Acid5493-4491.3-2.4[9][10]
9-cis-Retinoic Acid15017003-417001.3-2.4[9][10]
9-cis-Retinoic Acid30 (capsule)2.85-450.51 (Linear Range)N/AN/AN/A[7][11]

Table 2: Biomarker Modulation by 9-cis-Retinyl Acetate in Rpe65-/- Mice

Treatment GroupDose (mg/kg/day)DurationERG a-wave Amplitude (µV)ERG b-wave Amplitude (µV)Retinal 9-cis-retinal (B17824) level (pmol/eye)Reference
Vehicle Control014 days~0~0Undetectable[3]
9-cis-R-Ac114 daysDose-dependent increaseDose-dependent increaseUndetectable[3]
9-cis-R-Ac414 daysDose-dependent increaseDose-dependent increase38 ± 4[3][4]
9-cis-R-Ac12.514 daysDose-dependent increaseDose-dependent increase95 ± 14[3][4]

Experimental Workflow Visualization

In Vivo Experimental Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Formulation Formulate 9-cis-RAc-d5 in Soybean Oil Dosing Oral Gavage Administration Formulation->Dosing Animal_Acclimation Acclimate Mice (e.g., C57BL/6 or Rpe65-/-) Animal_Acclimation->Dosing PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling BM_Sampling Biomarker Tissue Collection Dosing->BM_Sampling Functional_Test Functional Assessment (e.g., ERG) Dosing->Functional_Test LCMS LC-MS/MS Analysis of Plasma Samples PK_Sampling->LCMS Biomarker_Analysis Gene Expression (qPCR) Protein Levels (Western) Retinoid Levels (HPLC) BM_Sampling->Biomarker_Analysis Data_Analysis Pharmacokinetic Modeling & Statistical Analysis Functional_Test->Data_Analysis LCMS->Data_Analysis Biomarker_Analysis->Data_Analysis

Fig. 2: General workflow for in vivo studies.

References

Application Notes and Protocols for 9-cis-Retinol Acetate-d5 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-Retinol Acetate-d5 is a deuterated form of 9-cis-Retinol Acetate, a derivative of vitamin A.[1][2] The primary application of this stable isotope-labeled compound is as an internal standard for the quantification of 9-cis-Retinol Acetate in biological samples using mass spectrometry-based techniques like LC-MS or GC-MS.[1] However, given that it is expected to have biological activity similar to its non-deuterated counterpart, it can also serve as a valuable tracer in cell culture experiments to study its uptake, metabolism, and mechanism of action.[1]

Upon cellular uptake, 9-cis-Retinol Acetate is metabolized to 9-cis-retinoic acid, a potent pan-agonist for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3] This dual agonism allows 9-cis-retinoic acid to influence a wide array of cellular processes, including differentiation, proliferation, and apoptosis, by modulating the expression of numerous target genes.[3][4][5] The deuterium (B1214612) labeling provides a means to distinguish the exogenously supplied compound and its metabolites from endogenous retinoids.

Key Applications in Cell Culture

  • Metabolic Studies: Tracing the conversion of this compound to 9-cis-retinoic acid-d5 and other metabolites within cultured cells.

  • Pharmacokinetic Analysis: Quantifying the uptake and clearance of the compound in different cell types.

  • Mechanism of Action Studies: Elucidating the downstream effects on gene expression and signaling pathways, with the ability to precisely track the administered agent.

  • Cell Differentiation: Inducing and studying the differentiation of various cell types, including stem cells and cancer cell lines. For instance, 9-cis-retinoic acid promotes the differentiation of oligodendrocyte precursor cells and enhances osteogenic differentiation of mesenchymal progenitor cells.[3]

  • Cancer Research: Investigating the anti-proliferative and pro-apoptotic effects on cancer cells. It has been shown to inhibit the growth of human gastric cancer cells and mantle cell lymphoma cells.[3]

  • Neuroscience Research: Studying neuronal differentiation and development in neural stem cell cultures.[3]

  • Developmental Biology: Examining the role of retinoid signaling in embryonic development using in vitro models.[3]

Quantitative Data Summary

The following table summarizes the effects of 9-cis-retinoic acid (the active metabolite of 9-cis-Retinol Acetate) on various cell lines. This data is indicative of the expected biological activity when using this compound in cell culture.

Cell Line/SystemTreatment ConcentrationDurationObserved EffectReference
Rat Neural Stem CellsNot SpecifiedNot SpecifiedIncreased number of neurons[3]
Oligodendrocyte Precursor CellsNot SpecifiedNot SpecifiedPromoted differentiation and myelination[3]
Mesenchymal Progenitor CellsNot SpecifiedNot SpecifiedEnhanced BMP9-induced osteogenic differentiation[3]
C2C12 Myoblast Progenitor CellsNot SpecifiedNot SpecifiedInduced myogenic differentiation[3]
Human Gastric Cancer CellsNot SpecifiedNot SpecifiedInhibited growth[3]
Primary Mantle Cell Lymphoma CellsNot SpecifiedNot SpecifiedInhibited spontaneous and CD40-induced proliferation[3]
B16 Mouse Melanoma CellsNot Specified4-48 hoursIncreased expression of 757 genes, decreased expression of 737 genes[6]
Human Epidermal KeratinocytesNot Specified24 and 48 hours~30% increase in cell number[7]
Human Retinal Organoids1µM 9-cis-retinalUp to day 180Accelerated photoreceptor outer segment elongation[8]

Signaling Pathway

9-cis-retinoic acid, the active metabolite, binds to and activates both RAR and RXR. These receptors form heterodimers (e.g., RAR/RXR) or homodimers (RXR/RXR) which then bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.

9-cis-Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_RA_d5 9-cis-Retinol Acetate-d5 9_cis_RA_d5_cyto 9-cis-Retinol Acetate-d5 9_cis_RA_d5->9_cis_RA_d5_cyto Cellular Uptake 9_cis_RA_met_d5 Metabolism to 9-cis-Retinoic Acid-d5 9_cis_RA_d5_cyto->9_cis_RA_met_d5 9_cis_RA_active_d5 9-cis-Retinoic Acid-d5 9_cis_RA_met_d5->9_cis_RA_active_d5 RXR RXR 9_cis_RA_active_d5->RXR RAR RAR 9_cis_RA_active_d5->RAR Heterodimer RXR/RAR Heterodimer RXR->Heterodimer RAR->Heterodimer RARE RARE (DNA) Heterodimer->RARE Binding Transcription Modulation of Gene Transcription RARE->Transcription Gene_Expression_Analysis_Workflow Cell_Treatment 1. Treat cells with This compound or vehicle control RNA_Extraction 2. Harvest cells and extract total RNA Cell_Treatment->RNA_Extraction cDNA_Synthesis 3. Synthesize cDNA via reverse transcription RNA_Extraction->cDNA_Synthesis qRT_PCR 4. Perform qRT-PCR with gene-specific primers cDNA_Synthesis->qRT_PCR Data_Analysis 5. Analyze relative fold change in gene expression qRT_PCR->Data_Analysis

References

Application Notes and Protocols for 9-cis-Retinol Acetate-d5 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-Retinol Acetate-d5 is a deuterated analog of 9-cis-Retinol Acetate, a precursor to the biologically active 9-cis-retinoic acid. Retinoids, including 9-cis-retinoic acid, are critical regulators of cell growth, differentiation, and apoptosis, primarily through their interaction with nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] Due to their significant biological activity, synthetic retinoids are under investigation for various therapeutic applications, including cancer and retinal diseases.[1][2]

Pharmacokinetic (PK) studies are fundamental to drug development, providing essential information on absorption, distribution, metabolism, and excretion (ADME). The use of stable isotope-labeled compounds, such as this compound, offers significant advantages in these studies.[3] Deuteration can improve the pharmacokinetic properties of a compound and reduce the formation of non-selective metabolites.[4] In analytical settings, deuterated compounds are invaluable as internal standards for quantitative analysis by mass spectrometry, ensuring high accuracy and precision.[3] These notes provide an overview of the application of this compound in pharmacokinetic research and detailed protocols for its use.

Rationale for Using a Deuterated Form

The substitution of hydrogen with its heavier isotope, deuterium, is a subtle structural modification that can significantly enhance pharmacokinetic and metabolic profiling of drug candidates.[4] In the context of 9-cis-Retinol Acetate, the d5-labeled variant can serve multiple purposes:

  • Internal Standard: For quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is an ideal internal standard. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for distinct detection.

  • Metabolic Tracer: When co-administered with the non-labeled drug, the deuterated form can be used to trace the metabolic fate of the parent compound, helping to identify and quantify metabolites without interference from endogenous retinoids.[3]

  • Improved Pharmacokinetic Profile: In some instances, deuteration at specific metabolic "soft spots" can slow down enzymatic degradation, leading to a more favorable pharmacokinetic profile, such as a longer half-life and increased exposure.[4]

Pharmacokinetic Profile of Related Compounds

While specific pharmacokinetic data for this compound is not extensively published, the parameters of its active metabolite, 9-cis-retinoic acid, have been characterized in various species. These data provide a basis for designing and interpreting studies with the deuterated precursor.

Human Pharmacokinetic Data for 9-cis-Retinoic Acid (Oral Administration)

A study in healthy men who received single ascending oral doses of 9-cis-retinoic acid showed linear pharmacokinetics over the dose range of 5 mg to 150 mg.[5][6] Peak plasma concentrations were typically reached within 3 to 4 hours, and the elimination half-life was between 1.3 and 2.4 hours.[5][6] Metabolism is the primary route of elimination, with 4-oxo-9-cis-retinoic acid being the main metabolite found in plasma.[5][6]

DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
5 mg23 ± 113.5 ± 1.149 ± 181.3 ± 0.3
150 mg680 ± 2903.7 ± 1.01700 ± 6002.4 ± 0.8
Data presented as mean ± SD. Sourced from clinical trials in healthy men.[5][7]
Non-Human Primate Pharmacokinetic Data for 9-cis-Retinoic Acid (IV Administration)

In a study with Rhesus monkeys, intravenous bolus administration of 9-cis-retinoic acid demonstrated linear pharmacokinetics.[8][9] The elimination process followed a first-order pattern with a harmonic mean half-life of 31 minutes.[8][9]

DoseClearance (mL/min/m²)Half-life (min)
50 mg/m²9731
100 mg/m²9731
Data from intravenous administration in Rhesus monkeys.[8][9]

Experimental Protocols

The following protocols are designed for a typical preclinical pharmacokinetic study of this compound in a rodent model, such as mice.

Protocol 1: Oral Gavage Administration and Sample Collection

Objective: To determine the pharmacokinetic profile of 9-cis-Retinol Acetate and its metabolites following oral administration of this compound.

Materials:

  • This compound

  • Soybean oil (or other suitable vehicle)[2]

  • 8-10 week old male C57BL/6 mice

  • Oral gavage needles

  • Microcentrifuge tubes containing anticoagulant (e.g., EDTA)

  • Cardiovascular puncture supplies for blood collection

  • Calibrated balance, vortex mixer, and centrifuge

Procedure:

  • Dose Formulation: Prepare a dosing solution of this compound in soybean oil. The concentration should be calculated based on the desired dose and a standard dosing volume (e.g., 10 mL/kg). Ensure the compound is fully dissolved.

  • Animal Dosing: Fast the mice overnight prior to dosing. Administer the formulated this compound via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately transfer the blood samples into microcentrifuge tubes containing anticoagulant. Centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.

Protocol 2: Sample Preparation and LC-MS/MS Analysis

Objective: To quantify the concentration of 9-cis-Retinol Acetate, 9-cis-Retinol, and 9-cis-retinoic acid in plasma samples.

Materials:

  • Plasma samples from Protocol 1

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Internal standard solution (e.g., a different deuterated retinoid or a structurally similar compound if this compound is the analyte)

  • LC-MS/MS system with a C18 column

Procedure:

  • Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of ACN containing the internal standard. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis: Inject an aliquot of the supernatant onto the LC-MS/MS system.

    • Chromatography: Use a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (ACN with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific parent-to-daughter ion transitions (MRM) for each analyte and the internal standard.

  • Data Analysis: Construct a calibration curve using standards of known concentrations. Quantify the analyte concentrations in the plasma samples by interpolating from the calibration curve based on the analyte-to-internal standard peak area ratio.

Visualizations

Retinoid Signaling Pathway

Retinoid_Signaling cluster_cell Cell cluster_nucleus Nucleus 9-cis-Retinol_Acetate 9-cis-Retinol Acetate 9-cis-Retinol 9-cis-Retinol 9-cis-Retinol_Acetate->9-cis-Retinol Esterase 9-cis-Retinal 9-cis-Retinal 9-cis-Retinol->9-cis-Retinal RDH 9-cis-Retinoic_Acid 9-cis-Retinoic Acid 9-cis-Retinal->9-cis-Retinoic_Acid RALDH RXR RXR 9-cis-Retinoic_Acid->RXR RAR RAR 9-cis-Retinoic_Acid->RAR RARE RARE (DNA) RXR->RARE RAR->RARE Gene Target Gene Transcription RARE->Gene

Caption: Metabolic activation of 9-cis-Retinol Acetate and subsequent gene regulation.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow cluster_in_vivo In Vivo Phase cluster_in_vitro Bioanalytical Phase cluster_analysis Data Analysis Phase A Dose Formulation (9-cis-RA-d5 in Vehicle) B Oral Administration to Animal Model A->B C Serial Blood Sampling (Multiple Timepoints) B->C D Plasma Isolation (Centrifugation) C->D E Sample Preparation (Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Data Processing (Quantification) F->G H Pharmacokinetic Modeling (e.g., NCA) G->H I Parameter Calculation (Cmax, AUC, t1/2) H->I

Caption: Workflow for a typical preclinical pharmacokinetic study.

Rationale for Using Deuterated Compound

Deuteration_Advantage cluster_advantages Key Advantages in PK Studies center This compound IS Ideal Internal Standard for LC-MS Quantification center->IS Tracer Metabolic Tracer to Differentiate from Endogenous Retinoids center->Tracer PK_Mod Potential for Improved Metabolic Stability and PK Profile center->PK_Mod

Caption: Advantages of using this compound in pharmacokinetic research.

References

Application Notes and Protocols for Oral Gavage of 9-cis-Retinol Acetate-d5 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the oral administration of 9-cis-Retinol Acetate-d5 to mice via gavage. This document outlines the necessary materials, step-by-step procedures for dosing and administration, and important safety considerations. Additionally, it includes a summary of typical dosage regimens and a diagram of the relevant signaling pathway.

Introduction

This compound is a deuterated form of 9-cis-Retinol Acetate (B1210297), a derivative of Vitamin A. It is utilized in research to study the roles of retinoids in various biological processes, including vision and gene regulation. Oral gavage is a common and effective method for precise oral dosing of this compound in mice.[1] 9-cis-Retinoic acid, the active metabolite, activates retinoic acid receptors (RAR) and retinoid X receptors (RXR), influencing a wide range of cellular functions.[2]

Materials and Equipment

  • Compound: this compound (yellow oil)[3]

  • Vehicle: Soybean oil or sunflower oil are recommended for optimal absorption.[4]

  • Gavage Needles: 18-22 gauge, 1 to 1.5 inches in length, with a rounded ball tip. The size should be appropriate for the weight of the mouse.[1][5][6] Flexible plastic or stainless steel needles can be used.[1][7]

  • Syringes: Appropriately sized to accurately measure the calculated dose volume (e.g., 1 mL syringes).

  • Animal Scale: For accurate body weight measurement.

  • Personal Protective Equipment (PPE): Lab coat, gloves, and eye protection.

Experimental Protocols

Preparation of Dosing Solution

Retinoids are sensitive to light, oxygen, and heat.[8] All preparation steps should be performed under subdued light and in a timely manner.

  • Vehicle Selection: Soybean oil is recommended as a vehicle as it has been shown to provide high plasma levels of 9-cis-retinoid metabolites after oral gavage.[4][9]

  • Concentration Calculation: The concentration of the dosing solution will depend on the target dose (mg/kg) and the administration volume.

  • Dissolution: Accurately weigh the required amount of this compound. Dissolve it in the appropriate volume of the selected oil-based vehicle. Gentle vortexing may be required to ensure a homogenous suspension.

Oral Gavage Procedure

This procedure should be performed by trained personnel to minimize stress and risk of injury to the animal.[1][5]

  • Animal Handling and Restraint:

    • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg of body weight.[1][5][10]

    • Gently restrain the mouse by scruffing the skin over the shoulders with the thumb and middle finger. The head should be gently tilted back to create a straight line through the neck and esophagus.[5][10]

  • Gavage Needle Measurement:

    • Before the first use on an animal, measure the correct insertion depth. Place the gavage needle alongside the mouse, with the tip at the corner of the mouth. The correct length is from the mouth to the last rib.[10] Mark this length on the needle.

  • Administration:

    • Attach the syringe containing the dosing solution to the gavage needle.

    • Insert the needle into the diastema (the gap behind the incisors) on the left side of the mouth.[6]

    • Gently advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow as the tube is advanced. The needle should pass smoothly without resistance.[7][10] Do not force the needle. If resistance is met, withdraw and re-attempt.

    • Once the needle is at the predetermined depth, slowly depress the syringe plunger to administer the solution over 2-3 seconds.[6]

    • Slowly withdraw the needle in the same path it was inserted.[6]

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing.[6] Continue to monitor the animals 12-24 hours post-dosing.[5]

Quantitative Data

The following table summarizes dosage information from studies using 9-cis-Retinyl Acetate in mice.

ParameterValueReference
Vehicle Soybean oil, Sunflower oil[4]
Single Dose Range 1 to 100 mg/kg[4][9]
Well-Tolerated Daily Dose 1 to 12.5 mg/kg[4][9]
Long-Term Monthly Dose ~80 mg/kg[11][12]
Maximum Gavage Volume 10 ml/kg (0.1 ml per 10g body weight)[1][10]

Visualizations

Signaling Pathway

9-cis-Retinoic_Acid_Signaling_Pathway 9-cis-Retinoic Acid Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_RA 9-cis-Retinoic Acid CRABP Cellular Retinoic Acid Binding Protein 9_cis_RA->CRABP Binds RXR Retinoid X Receptor (RXR) CRABP->RXR Translocates to Nucleus and Binds RAR Retinoic Acid Receptor (RAR) CRABP->RAR Translocates to Nucleus and Binds RXR_RAR RXR-RAR Heterodimer RXR->RXR_RAR Forms Heterodimer RAR->RXR_RAR RARE Retinoic Acid Response Element RXR_RAR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

Caption: 9-cis-Retinoic Acid Signaling Pathway.

Experimental Workflow

Oral_Gavage_Workflow Experimental Workflow for Oral Gavage Prep 1. Prepare Dosing Solution (this compound in oil) Weigh 2. Weigh Mouse Prep->Weigh Calculate 3. Calculate Dose Volume (max 10 ml/kg) Weigh->Calculate Restrain 4. Restrain Mouse Calculate->Restrain Measure 5. Measure Gavage Needle Depth Restrain->Measure Administer 6. Administer Dose via Oral Gavage Measure->Administer Monitor 7. Monitor Mouse Post-Administration Administer->Monitor

Caption: Experimental Workflow for Oral Gavage.

References

Application Notes and Protocols for the Analytical Separation of Retinoid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical separation of retinoid isomers, crucial for research, drug development, and clinical applications. Accurate separation and quantification of these isomers are essential due to their distinct biological activities and roles in various physiological processes. The methods detailed below focus on High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and an overview of Supercritical Fluid Chromatography (SFC) for chiral separations.

Introduction to Retinoid Isomers and Analytical Challenges

Retinoids, a class of compounds derived from vitamin A, play critical roles in vision, cell growth and differentiation, immune function, and embryonic development.[1][2][3] Different isomers of retinoids, such as all-trans-retinoic acid (ATRA), 13-cis-retinoic acid (isotretinoin), and 9-cis-retinoic acid, exhibit varied affinities for nuclear receptors (RAR and RXR), leading to different biological responses.[2][4] Consequently, the ability to separate and accurately quantify these isomers is of paramount importance.

The primary analytical challenges in retinoid analysis include their sensitivity to light, heat, and oxidation, which can cause isomerization, and their low endogenous concentrations in biological matrices.[2][5] Chromatographic techniques are the methods of choice for these separations, offering the necessary resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Retinoid Isomer Separation

HPLC is a widely used technique for the separation of retinoid isomers. Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods have been successfully developed. NP-HPLC often provides better resolution for geometric isomers.[6]

Application Note: Isocratic NP-HPLC for the Separation of Retinoic Acid Isomers and Retinal

This method allows for the rapid and simple determination of all-trans-retinoic acid (ATRA), 13-cis-retinoic acid (13CRA), and all-trans-retinal (B13868) (ATRAL).

Protocol: Isocratic Normal-Phase HPLC [1]

  • Instrumentation:

    • HPLC system with a UV detector

    • Silica gel column (e.g., Inertsil SILICA 100-5, 250 x 4.6 mm I.D., 5 µm particle size)[1]

  • Reagents:

    • n-Hexane (HPLC grade)

    • 2-Propanol (HPLC grade)

    • Glacial acetic acid (ACS grade)

    • Ethanol (B145695) (100%) for stock solutions

    • Standards: all-trans-retinoic acid, 13-cis-retinoic acid, all-trans-retinal

  • Standard Preparation:

    • Prepare individual stock solutions of each retinoid in 100% ethanol at a concentration of 1 mg/mL.[1]

    • Prepare working standards by serial dilution of the stock solutions with n-hexane to obtain concentrations of 10, 100, and 1000 µg/L.[1]

    • Store all solutions in the dark at -10°C.[1]

  • Chromatographic Conditions:

    • Mobile Phase: n-hexane:2-propanol:glacial acetic acid (1000:4.3:0.675, v/v/v)[1]

    • Flow Rate: 1.0 mL/min[1]

    • Mode: Isocratic[1]

    • Injection Volume: 50 µL[1]

    • Detection: UV at 350 nm[1]

    • Run Time: Approximately 13 minutes[1]

  • Expected Results:

    • The retinoids are well-resolved within a 13-minute run time.[1]

    • Typical retention times are approximately 9.54 min for all-trans-retinal, 10.55 min for 13-cis-retinoic acid, and 11.65 min for all-trans-retinoic acid.[1]

Application Note: Rapid RP-HPLC for Simultaneous Measurement of Retinol, Retinal, and Retinoic Acid Isomers

This reversed-phase method allows for the simultaneous determination of retinol, retinal, all-trans-retinoic acid, and 13-cis-retinoic acid in less than 15 minutes.[3]

Protocol: Isocratic Reversed-Phase HPLC [3]

  • Instrumentation:

    • HPLC system with UV and fluorescence detectors

    • C18 reversed-phase column (e.g., 4.6 mm I.D., 15 cm, 5 µm particle size)[3]

  • Reagents:

  • Chromatographic Conditions:

    • Mobile Phase: 85% methanol and 15% 0.01 M sodium acetate buffer, pH 5.2[3]

    • Flow Rate: 1.5 mL/min[3]

    • Mode: Isocratic[3]

    • Detection:

      • UV detector: 343 nm for the first 8 minutes, then switched to 400 nm.[3]

      • Fluorescence detector: Excitation at 348 nm and emission at 470 nm for retinol.[3][7]

  • Expected Results:

    • The compounds are eluted in less than 14 minutes.[3]

    • Approximate retention times are 4.5 min for 13-cis-retinoic acid, 5.7 min for all-trans-retinoic acid, 11.0 min for retinol, and 12.5 min for retinal.[3]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for quantifying low-level endogenous retinoid isomers in complex biological matrices like serum and tissues.[5][8]

Application Note: Sensitive Quantification of Retinoic Acid Isomers in Human Serum

This method is designed for the quantitative analysis of endogenous retinoic acid isomers and their metabolites in human serum, providing high sensitivity and specificity.[8]

Protocol: UPLC-MS/MS Analysis [8]

  • Instrumentation:

    • UPLC system coupled to a tandem quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) source.[8]

    • A suitable reversed-phase column (e.g., C18).

  • Reagents:

    • Solvents for extraction and mobile phase (e.g., methanol, acetonitrile, water, formic acid - all LC-MS grade).

    • Isotope-labeled internal standards (e.g., 13-cis-RA-d5).[8]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a serum sample, add an internal standard.

    • Perform liquid-liquid extraction using an appropriate organic solvent.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • UPLC-MS/MS Conditions:

    • Ionization Mode: Positive ion APCI was found to produce the best signal-to-noise ratio for RA isomers.[8]

    • Detection: Multiple Reaction Monitoring (MRM) mode, using specific parent/fragment ion transitions for each analyte and internal standard.

    • A gradient elution is typically used to achieve optimal separation.

  • Data Analysis:

    • Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.[8]

Supercritical Fluid Chromatography (SFC) for Chiral Retinoid Separations

SFC is a powerful technique for chiral separations and is gaining attention for achiral separations as well.[9][10] It offers advantages such as higher efficiency, faster analysis times, and reduced use of organic solvents compared to HPLC.[9][11] While specific, detailed protocols for retinoid isomer separation using SFC are less common in the provided search results, the principles of SFC method development can be applied.

Application Note: Potential of SFC for Chiral Retinoid Analysis

For retinoids with chiral centers, SFC with a chiral stationary phase (CSP) would be the method of choice. The development of an SFC method would typically involve screening different CSPs and organic modifiers.[12][13]

General Protocol for SFC Method Development:

  • Column Screening: Screen a set of chiral stationary phases (e.g., Chiralpak AD, AS; Chiralcel OD, OJ) with a primary mobile phase of supercritical CO2.[12]

  • Modifier Screening: Use different alcohol modifiers (e.g., methanol, ethanol, isopropanol) to optimize selectivity and resolution.[11][12]

  • Optimization: Fine-tune the separation by adjusting back pressure, temperature, and modifier percentage.

Quantitative Data Summary

The following tables summarize quantitative data from the cited literature for the separation of retinoid isomers.

Table 1: HPLC Retention Times for Retinoid Isomers

CompoundMethodColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Reference
all-trans-RetinalNP-HPLCInertsil SILICA 100-5 (250x4.6mm)n-hexane:2-propanol:acetic acid (1000:4.3:0.675)1.09.54[1]
13-cis-Retinoic AcidNP-HPLCInertsil SILICA 100-5 (250x4.6mm)n-hexane:2-propanol:acetic acid (1000:4.3:0.675)1.010.55[1]
all-trans-Retinoic AcidNP-HPLCInertsil SILICA 100-5 (250x4.6mm)n-hexane:2-propanol:acetic acid (1000:4.3:0.675)1.011.65[1]
13-cis-Retinoic AcidRP-HPLCC18 (15cm)85% Methanol / 15% 0.01M Na Acetate, pH 5.21.54.5[3]
all-trans-Retinoic AcidRP-HPLCC18 (15cm)85% Methanol / 15% 0.01M Na Acetate, pH 5.21.55.7[3]
RetinolRP-HPLCC18 (15cm)85% Methanol / 15% 0.01M Na Acetate, pH 5.21.511.0[3]
all-trans-RetinalRP-HPLCC18 (15cm)85% Methanol / 15% 0.01M Na Acetate, pH 5.21.512.5[3]

Table 2: UPLC-MS/MS Performance Data for Retinoid Isomers in Human Serum

CompoundLimit of Quantification (LOQ)Concentration in Healthy Men (Fed State)Reference
all-trans-Retinoic Acid20 fmol (0.3 ng/mL)[14]3.1 ± 0.2 nM[8]
9-cis-Retinoic AcidNot specified0.1 ± 0.02 nM[8]
13-cis-Retinoic AcidNot specified5.3 ± 1.3 nM[8]
9,13-dicis-Retinoic AcidNot specified0.4 ± 0.4 nM[8]
4-oxo-13-cis-Retinoic AcidNot specified17.2 ± 6.8 nM[8]

Visualizations

Retinoid Signaling Pathway

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol-RBP Retinol-RBP STRA6 STRA6 Retinol-RBP->STRA6 Binds Retinol Retinol STRA6->Retinol Uptake CRBP CRBP Retinol->CRBP Binds to Retinal Retinal Retinol->Retinal Oxidation Retinal->Retinol Reduction Retinoic Acid Retinoic Acid (RA) Retinal->Retinoic Acid Irreversible Oxidation CRABP CRABP Retinoic Acid->CRABP Binds to CYP26 CYP26 Retinoic Acid->CYP26 Catabolism RA_nucleus RA CRABP->RA_nucleus Transport ADH_SDR ADH/SDR RALDH RALDH Inactive Metabolites Inactive Metabolites CYP26->Inactive Metabolites RAR RAR RA_nucleus->RAR Binds to RXR RXR RAR->RXR Heterodimerizes RARE RARE RXR->RARE Binds to Gene Transcription Gene Transcription RARE->Gene Transcription Regulates

Caption: Retinoid signaling pathway from cellular uptake to gene transcription.

Experimental Workflow for Retinoid Isomer Analysis

Experimental_Workflow start Start: Biological Sample sample_prep Sample Preparation (e.g., LLE, SPE) start->sample_prep extraction Extraction & Reconstitution sample_prep->extraction analysis Chromatographic Separation (HPLC / UPLC / SFC) extraction->analysis detection Detection (UV / MS/MS) analysis->detection data_processing Data Processing (Integration, Quantification) detection->data_processing results Results: Isomer Concentrations data_processing->results

Caption: General workflow for the analysis of retinoid isomers in biological samples.

References

Application Notes and Protocols for Studying Retinoid X Receptor (RXR) Activation Using 9-cis-Retinol Acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoid X Receptor (RXR) is a nuclear receptor that plays a pivotal role in regulating gene expression involved in cellular differentiation, proliferation, apoptosis, and metabolism.[1] RXRs function as ligand-activated transcription factors, forming homodimers or heterodimers with other nuclear receptors such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR).[2] The endogenous ligand for RXR is 9-cis-Retinoic Acid (9-cis-RA).[3][4]

9-cis-Retinol Acetate-d5 is a deuterated analog of a precursor to 9-cis-RA. As a pro-drug, 9-cis-Retinol Acetate is readily absorbed by cells and intracellularly hydrolyzed by esterases to 9-cis-retinol, which is then oxidized to the active ligand, 9-cis-RA.[5][6] The deuterated form, this compound, serves as a valuable tool in research and drug development, particularly in metabolic and pharmacokinetic studies where it can be used as an internal standard for mass spectrometry-based quantification of the non-deuterated compound.[2][7] For the purposes of studying RXR activation in cellular assays, the biological activity is mediated by its conversion to 9-cis-Retinoic Acid-d5. This document provides detailed protocols for utilizing this compound to investigate RXR activation, focusing on the widely used luciferase reporter gene assay.

RXR Signaling Pathway

Upon binding to its ligand, 9-cis-RA, RXR undergoes a conformational change that facilitates its dimerization and binding to specific DNA sequences known as Retinoid X Response Elements (RXREs) located in the promoter regions of target genes. This binding, along with the recruitment of co-activator proteins, initiates the transcription of these genes. RXR can act as a homodimer (RXR/RXR) or as a heterodimer with other nuclear receptors, which dictates the specific set of target genes that are regulated.

RXR_Signaling_Pathway RXR Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_Retinol_Acetate_d5 This compound Esterases Esterases 9_cis_Retinol_Acetate_d5->Esterases Uptake 9_cis_RA_d5 9-cis-Retinoic Acid-d5 RXR_protein RXR 9_cis_RA_d5->RXR_protein Binding Dehydrogenases Dehydrogenases Esterases->Dehydrogenases Hydrolysis to 9-cis-Retinol-d5 Dehydrogenases->9_cis_RA_d5 Oxidation RXR_Dimer RXR Homodimer or Heterodimer RXR_protein->RXR_Dimer Homodimerization RXR_protein->RXR_Dimer Heterodimerization Partner_NR Partner NR (e.g., RAR, PPAR, VDR) Partner_NR->RXR_Dimer RXRE RXRE RXR_Dimer->RXRE Binding Coactivators Co-activators RXRE->Coactivators Recruitment Target_Gene Target Gene Transcription Coactivators->Target_Gene Initiation Cellular_Response Cellular Response (Differentiation, Proliferation, etc.) Target_Gene->Cellular_Response

Caption: RXR signaling pathway initiated by this compound.

Quantitative Data for 9-cis-Retinoic Acid

The following tables summarize the binding affinity (Kd) and transcriptional activation (EC50) values for 9-cis-Retinoic Acid with different RXR isoforms. This data is essential for designing experiments and interpreting results.

Table 1: Binding Affinity (Kd) of 9-cis-Retinoic Acid for RXR Isoforms

RXR IsoformKd (nM)Reference
mRXRα15.7[8]
mRXRβ18.3[8]
mRXRγ14.1[8]
m denotes mouse receptor

Table 2: Transcriptional Activation (EC50) of RXR Isoforms by 9-cis-Retinoic Acid

Reporter SystemEC50 (nM)Reference
GAL4-RXRa7[9]
GAL4-RXRβ20[9]
GAL4-RXRγ10[9]
Data obtained using a GAL4 hybrid reporter system.

Experimental Protocols

A luciferase reporter assay is a common and effective method to quantify the activation of RXR in response to a ligand. This protocol outlines the steps for a transient transfection-based dual-luciferase reporter assay.

Experimental Workflow

Experimental_Workflow Luciferase Reporter Assay Workflow Day1 Day 1: Cell Seeding Day2 Day 2: Transient Transfection Day1->Day2 Day3 Day 3: Compound Treatment Day2->Day3 Day4 Day 4: Cell Lysis & Luminescence Reading Day3->Day4 Analysis Data Analysis Day4->Analysis

Caption: General workflow for a luciferase reporter assay.
Materials

  • Mammalian cell line (e.g., HEK293T, CV-1)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well white, clear-bottom cell culture plates

  • RXR expression vector (e.g., pCMX-hRXRα)

  • RXRE-luciferase reporter vector (containing multiple copies of an RXRE upstream of a firefly luciferase gene)

  • Control vector expressing Renilla luciferase (for normalization)

  • Transfection reagent (e.g., Lipofectamine®)

  • This compound

  • DMSO (vehicle control)

  • Dual-luciferase reporter assay system

  • Luminometer

Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.

  • Resuspend cells in fresh medium and perform a cell count.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of 1-2 x 10^4 cells per well in 100 µL of medium.

  • Incubate overnight at 37°C and 5% CO2.

Day 2: Transient Transfection

  • Prepare the transfection mixture according to the manufacturer's protocol for your chosen transfection reagent. For each well, a typical mixture would include:

    • 50 ng of RXR expression vector

    • 100 ng of RXRE-luciferase reporter vector

    • 10 ng of Renilla luciferase control vector

  • Add the transfection complex to each well.

  • Gently mix the plate and incubate for 24 hours at 37°C and 5% CO2.

Day 3: Compound Treatment

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).

  • Ensure the final DMSO concentration in all wells is constant and low (e.g., ≤ 0.1%).

  • Prepare a vehicle control (DMSO in serum-free medium).

  • Carefully remove the transfection medium from the cells.

  • Add 100 µL of the diluted compound solutions or vehicle control to the respective wells.

  • Incubate the plate for 18-24 hours at 37°C and 5% CO2.

Day 4: Cell Lysis and Luminescence Reading

  • Equilibrate the 96-well plate and the dual-luciferase assay reagents to room temperature.

  • Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves:

    • Removing the cell culture medium.

    • Adding a passive lysis buffer to lyse the cells.

    • Adding the firefly luciferase substrate and measuring the luminescence (RLU_Firefly).

    • Adding the Renilla luciferase substrate (Stop & Glo® reagent) and measuring the luminescence (RLU_Renilla).

Data Analysis
  • Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number:

    • Normalized Response = RLU_Firefly / RLU_Renilla

  • Calculate the fold induction by dividing the normalized response of the treated wells by the normalized response of the vehicle control wells.

  • Plot the fold induction against the log of the compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value.

Downstream Target Genes of RXR Activation

Activation of RXR leads to the transcription of a variety of target genes. The specific genes regulated depend on the dimerization partner of RXR and the cellular context. Some well-characterized RXR target genes include:

  • RXR/PPARα: Pyruvate dehydrogenase kinase 4 (PDK4)

  • RXR/LXR: ATP-binding cassette transporter A1 (ABCA1), Sterol regulatory element-binding protein 1c (SREBP-1c)[10]

  • RXR/FXR: Bile salt export pump (BSEP), Multi-drug resistance protein 2 (MRP2)[4]

  • RXR Homodimers: Cellular retinol-binding protein II (CRBPII)[11]

Conclusion

This compound is a valuable tool for studying the activation of the Retinoid X Receptor. By metabolizing to the active ligand, 9-cis-Retinoic Acid-d5, it allows for the investigation of RXR-mediated signaling pathways and the identification and characterization of novel RXR modulators. The detailed protocols and data provided in these application notes offer a comprehensive guide for researchers in the field of nuclear receptor biology and drug discovery.

References

Troubleshooting & Optimization

improving solubility of 9-cis-Retinol Acetate-d5 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-cis-Retinol Acetate-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter when working with this compound.

Q1: My this compound is not dissolving in my desired solvent. What should I do?

A1: this compound, like other retinoids, is a lipophilic compound and is practically insoluble in water. To improve solubility, consider the following:

  • Solvent Selection: The choice of solvent is critical. Organic solvents are necessary to dissolve this compound. Commonly used solvents for retinoids include Dimethyl Sulfoxide (DMSO), ethanol, and chloroform. For in vivo studies, oils such as soybean oil have been used successfully.

  • Gentle Heating: Gentle warming in a water bath (e.g., 37°C) can aid dissolution. However, prolonged or excessive heating should be avoided as retinoids are heat-sensitive.

  • Inert Gas: Retinoids are susceptible to oxidation. Purging the solvent with an inert gas like argon or nitrogen before and during dissolution can help prevent degradation.

  • Sonication: Using an ultrasonic bath can help to break up particulates and enhance dissolution.

Q2: After dissolving the compound and adding it to my aqueous cell culture medium, a precipitate forms. How can I prevent this?

A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:

  • Stock Solution Concentration: Prepare

stability and storage conditions for 9-cis-Retinol Acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 9-cis-Retinol Acetate-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a deuterium-labeled form of 9-cis-Retinol Acetate (B1210297), a derivative of vitamin A. The incorporation of five deuterium (B1214612) atoms (d5) makes it a stable isotope-labeled internal standard. Its primary use is as a tracer for quantitative analysis in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for precise measurement of the unlabeled compound in biological samples.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored at -20°C or -80°C in an amber vial to protect it from light.[2] It is also crucial to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3]

Q3: How stable is this compound?

Q4: What solvents are suitable for dissolving this compound?

This compound is lipophilic and miscible with edible oils and most organic solvents.[4] For experimental use, it has been successfully administered in soybean oil.[6] When preparing solutions, it is advisable to use solvents that have been purged with an inert gas to remove dissolved oxygen.

Q5: How should I handle this compound in the laboratory to prevent degradation?

Due to its sensitivity to light and oxygen, all procedures involving this compound should be performed under dim red light.[3] It is also recommended to work under an inert atmosphere whenever possible. Solutions should be prepared fresh, and if aqueous buffers are used, the solution should not be stored for more than one day.

Stability Data

The following table summarizes the stability of related retinoids under different storage conditions, which can serve as a guideline for this compound.

CompoundMatrixStorage TemperatureDurationStabilityReference
Retinol (B82714)Plasma-70°C28 monthsStable[2]
RetinolPlasma-20°C5 monthsStable[2]
CarotenoidsPlasma-20°C15 monthsSignificant decrease[2]
Retinyl AcetateEthanolRoom Temperature (in light)HoursProne to degradation[5]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Oral Gavage

This protocol describes the preparation of this compound for administration to animal models, based on methods used for the non-deuterated compound.[6]

Materials:

  • This compound

  • Soybean oil (or other suitable oil-based vehicle)

  • Amber vials

  • Inert gas (Argon or Nitrogen)

  • Pipettes and other necessary lab equipment

Procedure:

  • Work under Dim Red Light: To prevent photodegradation, perform all steps under dim red light.

  • Inert Atmosphere: If possible, conduct the preparation in a glove box or under a gentle stream of inert gas.

  • Weighing: Accurately weigh the required amount of this compound in an amber vial.

  • Solubilization: Add the desired volume of soybean oil to the vial.

  • Mixing: Gently vortex or sonicate the mixture until the compound is fully dissolved.

  • Storage: Store the final solution at -20°C or -80°C in the amber vial, with the headspace flushed with inert gas before sealing.

Protocol 2: General Guidelines for Handling Retinoid Solutions for Analytical Procedures

Procedure:

  • Solvent Preparation: Use HPLC-grade solvents. Before use, degas the solvents and purge with an inert gas to remove dissolved oxygen.

  • Sample Preparation: Perform all extractions and dilutions under dim red light. Use amber-colored labware or wrap transparent containers in aluminum foil.[3]

  • Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to minimize oxidation.[7]

  • Evaporation: If solvent evaporation is necessary, perform it under a stream of inert gas and at a low temperature.

  • Analysis: Analyze samples as soon as possible after preparation. If short-term storage is needed, keep them at low temperatures (-20°C or -80°C) in the dark.

Troubleshooting Guide

Issue 1: Inconsistent or Low Signal in Mass Spectrometry Analysis

  • Potential Cause: Degradation of the compound due to exposure to light or oxygen.

  • Troubleshooting Steps:

    • Review your handling procedures. Ensure all steps were performed under dim red light and with minimal exposure to air.

    • Prepare fresh solutions using solvents purged with inert gas.

    • Check the storage conditions of your stock compound. Ensure it has been stored at the recommended temperature and protected from light.

Issue 2: Chromatographic Peak Tailing or Broadening

  • Potential Cause: Poor solubility in the mobile phase or interaction with the analytical column.

  • Troubleshooting Steps:

    • Optimize the mobile phase composition. For reverse-phase HPLC, adjusting the organic solvent percentage may improve peak shape.

    • Ensure the compound is fully dissolved in the injection solvent.

    • Consider a different analytical column with a different stationary phase.

Issue 3: Isotope Effect in Mass Spectrometry

  • Potential Cause: Deuterated internal standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts. This is known as the "isotope effect" and can lead to inaccurate quantification if the peaks are not integrated correctly.[8][9]

  • Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms of the analyte and the deuterated internal standard. A slight shift in retention time may be visible.

    • Adjust Integration Parameters: Ensure your chromatography software is correctly integrating both peaks, even with a slight offset.

    • Modify Chromatographic Conditions: A shallower gradient or minor adjustments to the mobile phase composition can sometimes improve co-elution.

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep Prepare this compound Solution (under red light, inert atmosphere) admin Administer to Animal Model (e.g., oral gavage) prep->admin sample Collect Biological Samples (e.g., plasma, tissue) admin->sample extract Extract Retinoids (with antioxidant) sample->extract analyze Analyze by LC-MS/MS or GC-MS extract->analyze

Caption: A typical experimental workflow for using this compound.

degradation_pathway Degradation Pathway of Retinyl Acetate cluster_degradation Degradation Products RA 9-cis-Retinol Acetate iso Isomerization Products (e.g., all-trans, 13-cis) RA->iso Light ox Oxidation Products RA->ox Oxygen

Caption: Primary degradation pathways for retinyl acetate.

troubleshooting_logic Troubleshooting Logic for Isotope Effects start Inaccurate Quantification? check_coelution Peaks Co-elute? start->check_coelution adjust_integration Adjust Integration check_coelution->adjust_integration No ok Quantification OK check_coelution->ok Yes modify_chromatography Modify Chromatography adjust_integration->modify_chromatography not_ok Still Inaccurate adjust_integration->not_ok modify_chromatography->check_coelution

Caption: A logical approach to troubleshooting isotope effects in mass spectrometry.

References

preventing isomerization of 9-cis-Retinol Acetate-d5 during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9-cis-Retinol Acetate-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isomerization and ensuring accurate quantification during experimental analysis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and analysis of this compound.

Question 1: I am observing unexpected peaks in my chromatogram, suggesting the presence of isomers other than this compound. What could be the cause?

Answer: The appearance of unexpected isomer peaks, such as all-trans or 13-cis-Retinol Acetate-d5, is a common issue stemming from the inherent instability of retinoids. The primary causes for isomerization are exposure to light, heat, and certain chemical conditions during your analytical workflow.[1][2][3] Retinoids possess a conjugated polyene structure that makes them highly susceptible to photoisomerization and thermal degradation.[2][4]

To troubleshoot this, evaluate the following aspects of your protocol:

  • Light Exposure: Were the samples and standards protected from light at all stages? Standard laboratory lighting, especially fluorescent and UV light, can induce rapid isomerization.[3][5]

  • Temperature: Were your samples exposed to elevated temperatures during extraction, evaporation, or storage? Heat is a significant driver of isomerization.[1]

  • Oxygen Exposure: Has the sample been exposed to atmospheric oxygen for prolonged periods? Oxidation can lead to degradation and the formation of various byproducts.[6][7]

  • Sample Matrix: Are there any components in your sample matrix, such as thiol groups, that could be catalytically promoting isomerization?[8][9]

Question 2: How can I minimize the isomerization of this compound during sample preparation and analysis?

Answer: Minimizing isomerization requires a multi-faceted approach focused on controlling the environmental conditions of your sample.

  • Work under Subdued and Specific Lighting: All procedures should be performed under yellow or amber light to prevent photoisomerization.[5] Use amber-colored glassware and autosampler vials.

  • Maintain Low Temperatures: Store your stock solutions and samples at -80°C in a freezer under an inert atmosphere.[10] During sample preparation, use ice baths to keep samples cool.

  • Utilize an Inert Atmosphere: When evaporating solvents, use a stream of inert gas like nitrogen or argon.[5] This minimizes exposure to oxygen.

  • Incorporate Antioxidants: The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvent can help prevent oxidative degradation.[5]

  • Control pH: During liquid-liquid extraction, acidifying the sample to a pH of 3-4 is a common practice.[5]

  • Expedite Your Workflow: Minimize the time between sample preparation and injection into the analytical instrument.

Question 3: What are the recommended storage conditions for this compound stock solutions and samples?

Answer: Proper storage is critical for maintaining the isomeric purity of this compound.

ParameterRecommended ConditionRationale
Temperature -80°CMinimizes thermal degradation and isomerization.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation.
Light Amber vials, stored in the darkProtects from photoisomerization.
Solvent Ethanol or other suitable organic solventEnsure the solvent is high purity and degassed.

Note: The Certificate of Analysis for your specific product should always be consulted for the most accurate storage recommendations.[11][12][13]

Question 4: My recovery of this compound is consistently low. What are the potential reasons?

Answer: Low recovery can be due to degradation (isomerization and oxidation) or issues with your extraction procedure.

  • Degradation: As discussed, exposure to light, heat, and oxygen will degrade the analyte, leading to a lower quantifiable amount of the 9-cis isomer.

  • Extraction Inefficiency: The choice of extraction solvent and the pH of your sample can significantly impact recovery. Retinoids are typically extracted with organic solvents like hexane, ethyl acetate, or a mixture of chloroform (B151607) and methanol.[5]

  • Adsorption: Retinoids can adsorb to glass and plastic surfaces. Using silanized glassware can help to mitigate this issue.

  • Incomplete Saponification (if applicable): If you are saponifying retinyl esters to measure total retinol (B82714), incomplete reaction can lead to low recovery of the retinol form. However, this process itself can cause degradation and isomerization.[14]

Experimental Protocols

Protocol 1: Sample Preparation for Quantification of this compound in Plasma

This protocol provides a general framework. Optimization may be required for your specific application.

  • Preparation: Under yellow light, thaw frozen plasma samples on ice.

  • Spiking: If this compound is being used as an internal standard, spike it into the plasma sample at this stage.

  • Protein Precipitation & Extraction:

    • To 100 µL of plasma, add 200 µL of cold acetonitrile (B52724) containing an antioxidant (e.g., 0.1% BHT).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean, amber-colored tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for your HPLC analysis.

  • Analysis: Transfer the reconstituted sample to an amber autosampler vial and inject it into the HPLC-MS/MS system.

Visualizations

Isomerization Pathways of Retinol Acetate

IsomerizationPathways 9-cis-Retinol Acetate 9-cis-Retinol Acetate all-trans-Retinol Acetate all-trans-Retinol Acetate 9-cis-Retinol Acetate->all-trans-Retinol Acetate Light, Heat Degradation Products Degradation Products 9-cis-Retinol Acetate->Degradation Products Oxygen all-trans-Retinol Acetate->9-cis-Retinol Acetate Light 13-cis-Retinol Acetate 13-cis-Retinol Acetate all-trans-Retinol Acetate->13-cis-Retinol Acetate Light, Heat all-trans-Retinol Acetate->Degradation Products Oxygen 13-cis-Retinol Acetate->all-trans-Retinol Acetate Light 13-cis-Retinol Acetate->Degradation Products Oxygen

Caption: Factors influencing the isomerization and degradation of 9-cis-Retinol Acetate.

Analytical Workflow for this compound Quantification

AnalyticalWorkflow cluster_prep Sample Preparation (Under Yellow Light) cluster_analysis Analysis Sample Biological Sample Extraction Liquid-Liquid Extraction (with Antioxidant) Sample->Extraction Evaporation Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (Reversed-Phase C18) Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS Data Data Analysis MSMS->Data

Caption: A typical workflow for the analysis of this compound.

References

Technical Support Center: Deuterated Retinoid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for deuterated retinoid quantification. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are deuterated retinoids used as internal standards in quantification studies?

A1: Deuterated retinoids are considered the gold standard for internal standards in mass spectrometry-based quantification. Because they are structurally identical to the endogenous analytes, they co-elute chromatographically and exhibit nearly identical ionization efficiency and extraction recovery.[1] This allows them to accurately correct for variations in sample preparation and matrix effects, which are significant challenges in complex biological samples.[1][2]

Q2: What are the most critical pre-analytical factors to control when working with retinoids?

A2: Retinoids are highly susceptible to degradation from light, heat, and oxidation due to their conjugated double bond structure.[1][3][4] It is imperative to perform all sample handling, preparation, and extraction steps under yellow or red light and on ice to prevent photo-oxidation and isomerization.[1][5] Stock solutions should be stored at -80°C under an inert gas, and stability in solvents like DMSO should be carefully considered, as degradation can occur even at low temperatures over time.[1][6]

Q3: Can I use a single deuterated retinoid standard for multiple retinoid isomers?

A3: While a single deuterated standard (e.g., 13-cisRA-d5) can be used to quantify multiple isomers, it is crucial to validate this approach carefully.[5] The primary assumption is that the extraction recovery and ionization efficiency are the same for all isomers, which may not always be true. For the highest accuracy, using individual deuterated isomer standards is recommended, especially since this also helps monitor for isomerization during sample prep and analysis.[5]

Q4: What causes significant matrix effects in retinoid analysis, and how can I mitigate them?

A4: Matrix effects, which are the suppression or enhancement of ionization, are a major issue in LC-MS/MS analysis of retinoids from complex biological matrices like plasma or liver tissue.[1][7] These effects are caused by co-eluting endogenous compounds such as lipids and hormones.[1] Mitigation strategies include:

  • Use of a stable isotope-labeled internal standard (SIL-IS): This is the most effective method to correct for matrix effects.[1][2]

  • Efficient sample preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can remove many interfering components.[8][9]

  • Optimized chromatography: Achieving good chromatographic separation of retinoids from matrix components is critical.[1]

Troubleshooting Guides

This section addresses specific problems that may arise during the quantification of deuterated retinoids.

Problem 1: Low or No Recovery of Deuterated Standard

Symptoms:

  • The peak area of the deuterated internal standard (IS) is significantly lower than expected or absent in the processed sample compared to a pure solution.

  • High variability in IS peak area across a batch of samples.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
Degradation during Storage/Handling Retinoids are labile.[4] Ensure stock solutions are fresh, stored at -80°C under inert gas, and handled under yellow/red light.[1][5] Avoid repeated freeze-thaw cycles.[10] For cell culture work, note that all-trans retinoic acid (atRA) can degrade in DMSO over a few weeks, even at -80°C.[1]
Inefficient Extraction (LLE) Optimize the extraction solvent and pH. For retinoic acid isomers, a common method involves acidification (e.g., with HCl) followed by extraction with a nonpolar solvent like hexanes.[5] Ensure vigorous mixing and proper phase separation.
Inefficient Extraction (SPE) Low recovery in SPE can result from several issues.[11][12] Systematically check each step: 1. Conditioning/Equilibration: Ensure the sorbent is properly wetted; drying of the column before sample loading can cause inconsistent results.[13] 2. Loading: The sample solvent may be too strong, causing the analyte to pass through without binding. The loading flow rate might be too high.[14][15] 3. Washing: The wash solvent may be too strong, prematurely eluting the analyte.[14][15] 4. Elution: The elution solvent may be too weak to displace the analyte from the sorbent.[13]
Adsorption to Labware Retinoids are lipophilic and can adsorb to plastic surfaces. Use amber glass or polypropylene (B1209903) tubes and minimize sample transfer steps.
Problem 2: Isomerization of Retinoids

Symptoms:

  • Appearance of unexpected isomer peaks in the chromatogram for both the analyte and the deuterated internal standard.

  • Quantification of a specific isomer is inaccurate due to its conversion to another form.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
Exposure to Light This is the most common cause.[1][3] Even brief exposure to ambient fluorescent light can cause significant isomerization of atRA.[16] All procedures must be conducted under subdued yellow or red light. Use amber vials for sample collection, storage, and in the autosampler.[1]
Thermal Degradation High temperatures during sample evaporation (drying down) or in the MS source can induce isomerization. Evaporate solvents under a gentle stream of nitrogen at room temperature.[8] Optimize MS source temperature.
Acidic/Basic Conditions Extreme pH during extraction can contribute to instability. While slight acidification is often necessary for extraction, prolonged exposure should be avoided.[17]
Monitoring Isomerization The use of a deuterated internal standard is a key advantage, as it allows for the monitoring of artifactual isomerization.[5][16] If the IS shows significant isomerization (>10-15%), the sample integrity is compromised and should be discarded.[16]
Problem 3: Inaccurate Quantification and High Variability

Symptoms:

  • Poor precision (%CV > 15-20%) for quality control (QC) samples.

  • Inaccurate measurement of QC samples (bias > 15-20%).

  • Non-linear standard curve.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
Matrix Effects Even with a deuterated IS, severe ion suppression or enhancement can lead to inaccuracies, especially if the analyte concentration is near the lower limit of quantification (LLOQ).[1] Improve sample cleanup or chromatographic separation to move the analyte away from interfering matrix components.
Incorrect Internal Standard Using a chemically different compound (e.g., retinyl acetate (B1210297) for retinyl palmitate) is not recommended as it will not correct for matrix effects or extraction variability properly.[1] A stable isotope-labeled version of the analyte is always preferred.[2]
Chromatographic Co-elution Deuterated standards can sometimes elute slightly earlier than the non-labeled analyte (isotopic effect).[18] If a matrix interference co-elutes precisely with the analyte but not the IS, it can cause a quantification error. Ensure the chromatographic peak is well-resolved from interferences.[1]
Contamination Retinoids may be present in reagents like fetal bovine serum (FBS) or bovine serum albumin (BSA), leading to high background levels in in vitro experiments.[1] Use charcoal-stripped serum or analyze reagent blanks.

Experimental Protocols & Data

Example Protocol: Liquid-Liquid Extraction of Retinoic Acid from Serum

This protocol is a generalized example. Optimization is required for specific applications.

  • Preparation: Perform all steps on ice under red or yellow light.

  • Spiking: To 500 µL of serum in an amber glass tube, add 10 µL of the deuterated internal standard mix (e.g., 1 µM 13-cisRA-d5).[5] Vortex briefly.

  • Protein Precipitation: Add 1 mL of acetonitrile (B52724) (ACN) to precipitate proteins.[5] Vortex vigorously for 1 minute.

  • Acidification: Add 60 µL of 4 N HCl to the sample.[5] Vortex.

  • Extraction: Add 5 mL of hexanes, vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes to separate phases.[5]

  • Collection: Carefully transfer the upper organic (hexanes) layer to a clean amber glass tube using a glass Pasteur pipette.

  • Re-extraction: Repeat the extraction (steps 5-6) on the remaining aqueous layer and combine the organic fractions.

  • Drying: Evaporate the pooled hexane (B92381) fraction to dryness under a gentle stream of nitrogen at room temperature.[8]

  • Reconstitution: Reconstitute the dried extract in 150 µL of the mobile phase (e.g., methanol) and transfer to an amber autosampler vial for LC-MS/MS analysis.[1]

Table 1: Example Method Validation Data for Retinoid Quantification in Plasma

Data presented here is illustrative and based on typical performance characteristics reported in the literature.[19][20][21]

Analyte LLOQ (ng/mL) Linear Range (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Mean Recovery (%)
all-trans-Retinoic Acid0.1 - 0.50.5 - 200< 8%< 13%80 - 105%
13-cis-Retinoic Acid0.1 - 0.50.5 - 200< 8%< 13%80 - 105%
all-trans-Retinol~1.01.0 - 1000< 10%< 15%> 85%

Visualizations

Workflow and Troubleshooting Diagrams

G Diagram 1: General Workflow for Deuterated Retinoid Quantification cluster_prep Sample Preparation (Under Red/Yellow Light) cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Dry Evaporate to Dryness (Nitrogen Stream) Extract->Dry Recon Reconstitute in Mobile Phase Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing (Analyte/IS Peak Area Ratio) LCMS->Data Quant Quantification (vs. Calibration Curve) Data->Quant

Caption: General workflow for sample preparation and analysis.

G Diagram 2: Troubleshooting Low Internal Standard Recovery Start Low IS Recovery Detected CheckDeg Check for Degradation: - Stored properly? - Protected from light/heat? Start->CheckDeg Is standard unstable? CheckExt Check Extraction Protocol: - Correct solvent/pH? - Vigorous mixing? CheckDeg->CheckExt No Sol_Deg Solution: Use fresh standards, maintain cold chain, work under red light. CheckDeg->Sol_Deg Yes CheckSPE Check SPE Steps: - Conditioning? - Load/Wash/Elute strength? CheckExt->CheckSPE Using SPE? Sol_Ext Solution: Re-optimize LLE protocol. Verify pH. CheckExt->Sol_Ext Inefficient LLE? Sol_SPE Solution: Systematically test each SPE step with standard to find analyte loss point. CheckSPE->Sol_SPE Yes Success Recovery Improved Sol_Deg->Success Sol_Ext->Success Sol_SPE->Success

Caption: Decision tree for troubleshooting low recovery.

Retinoid Signaling Pathway

G Diagram 3: Simplified Retinoic Acid (RA) Signaling Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Retinol Retinol (Vitamin A) Retinal Retinal Retinol->Retinal ADH/RDH RA all-trans-Retinoic Acid (atRA) Retinal->RA ALDH CRABP CRABP RA->CRABP Binding Deg CYP26A1 (Degradation) RA->Deg RAR RAR RA->RAR RA Binds RAR CRABP->RAR Transport to Nucleus RXR RXR RAR->RXR Heterodimerization RARE RARE (DNA Response Element) RAR->RARE Binds DNA RXR->RARE Binds DNA Transcription Target Gene Transcription RARE->Transcription Activation

Caption: Overview of the canonical RA signaling pathway.[22][23][24][25]

References

minimizing background noise in 9-cis-Retinol Acetate-d5 LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise during the LC-MS analysis of 9-cis-Retinol Acetate-d5.

Troubleshooting Guide

High background noise can significantly impact the sensitivity and accuracy of your this compound analysis. This guide provides a systematic approach to identifying and mitigating common sources of noise.

Initial Assessment of Background Noise

SymptomPotential CauseRecommended Action
Consistently High Baseline Across the Entire Chromatogram Contaminated mobile phase or system-wide contamination.1. Prepare fresh mobile phase with high-purity, LC-MS grade solvents and additives.[1] 2. Flush the entire LC system. 3. If the issue persists, clean the ion source.[2]
Noise Increases During the Gradient Contamination in the organic mobile phase or buildup on the analytical column.1. Replace the organic solvent with a fresh, high-purity batch. 2. Disconnect the column and run the gradient to see if the noise persists. If it disappears, the column is the source. 3. Clean or replace the analytical column.
Random, Spiky Noise Electronic interference, air bubbles in the pump or detector, or an unstable spray in the ion source.1. Check for and eliminate sources of electronic interference near the instrument. 2. Purge the LC pumps to remove air bubbles. 3. Visually inspect the ESI spray for stability. If unstable, clean or replace the ESI needle.
Specific, Reproducible Background Peaks Contamination from sample preparation, vials, or carryover from previous injections.1. Analyze a "matrix blank" (a sample matrix without the analyte) to identify interfering peaks from the sample matrix.[1] 2. Run a solvent blank injection to check for carryover. 3. Ensure all labware (vials, pipette tips) is free from contaminants like plasticizers.[1]

Troubleshooting Workflow

TroubleshootingWorkflow start High Background Noise Observed check_mobile_phase Prepare Fresh Mobile Phase (LC-MS Grade Solvents) start->check_mobile_phase flush_system Flush LC System check_mobile_phase->flush_system run_blank Inject Solvent Blank flush_system->run_blank noise_persists1 Noise Persists? run_blank->noise_persists1 clean_ion_source Clean Ion Source noise_persists1->clean_ion_source Yes resolved Issue Resolved noise_persists1->resolved No check_column Disconnect Column & Run Gradient clean_ion_source->check_column noise_persists2 Noise Persists? check_column->noise_persists2 clean_column Clean or Replace Column noise_persists2->clean_column Yes check_sample_prep Review Sample Preparation (e.g., SPE, LLE) noise_persists2->check_sample_prep No clean_column->resolved analyze_matrix_blank Analyze Matrix Blank check_sample_prep->analyze_matrix_blank optimize_ms Optimize MS Parameters (e.g., source, collision energy) analyze_matrix_blank->optimize_ms optimize_ms->resolved

Caption: A stepwise workflow for troubleshooting high background noise.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in this compound LC-MS analysis?

A1: The most common sources of background noise can be categorized as follows:

  • Chemical Noise: Arises from unwanted ions in the system. Common sources include impurities in solvents, plasticizers leaching from labware (e.g., phthalates), and contaminants from the sample matrix.[1]

  • Solvent and Additive Contamination: Using non-LC-MS grade solvents or additives can introduce significant background noise.[1] Always use high-purity solvents and additives.

  • System Contamination: Residues from previous analyses, buffer salts, or improperly flushed systems can contribute to a high baseline.

  • Matrix Effects: Components of the biological matrix can co-elute with this compound and cause ion suppression or enhancement, which can be perceived as noise or affect the signal-to-noise ratio.

  • Electronic and Environmental Noise: Inherent noise from the detector and electronics, as well as volatile organic compounds in the lab environment, can also contribute.[1]

Q2: How can I optimize my mobile phase to reduce background noise for retinoid analysis?

A2: Mobile phase optimization is critical. Here are key considerations:

  • Use High-Purity Solvents: Always use LC-MS grade water, methanol (B129727), and acetonitrile (B52724).

  • Select Appropriate Additives: For retinoid analysis, formic acid or acetic acid are often added to enhance protonation in positive ion mode.[3] Ammonium acetate (B1210297) can also be used.[3] Start with a low concentration (e.g., 0.1%) and use only high-purity, LC-MS grade additives.

  • Mobile Phase Composition: The choice between methanol and acetonitrile can impact sensitivity and resolution. For retinoic acid isomers, an acetonitrile/water mobile phase has been shown to provide excellent resolution, though methanol/water may offer greater sensitivity with APCI.[4]

Q3: What sample preparation techniques are recommended to minimize matrix effects for this compound?

A3: Effective sample preparation is crucial for removing interfering matrix components.

  • Protein Precipitation (PPT): A simple and common technique where a solvent like acetonitrile is added to the sample (e.g., serum or plasma) to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): After protein precipitation, an immiscible organic solvent (e.g., hexane (B92381) or a mixture of ethyl acetate and n-hexane) is used to extract the less polar retinoids from the aqueous phase, leaving behind more polar interferences.[5][6]

  • Solid-Phase Extraction (SPE): Can provide a cleaner extract than PPT or LLE by using a solid sorbent to selectively retain the analyte while matrix components are washed away.

Q4: Can the deuterated (d5) internal standard itself contribute to background noise?

A4: While deuterated internal standards are generally ideal for correcting variability, they can present challenges:

  • Isotopic Contribution: The internal standard may contain a small percentage of the unlabeled analyte, which can contribute to the background at the analyte's m/z.

  • Chromatographic Separation: In some cases, deuteration can cause a slight shift in retention time, leading to incomplete co-elution with the analyte.[7] If the analyte and internal standard elute in different regions of matrix-induced ion suppression, it can lead to inaccurate quantification.[7]

  • Deuterium-Hydrogen Back-Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, particularly at acidic or basic sites on the molecule, which can alter the internal standard's concentration over time.

Q5: What are the key MS parameters to optimize for sensitive detection of this compound?

A5: Proper optimization of the mass spectrometer is essential for maximizing the signal-to-noise ratio.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for retinoid analysis as it can provide higher sensitivity and lower background noise compared to Electrospray Ionization (ESI).[1]

  • Source Parameters: Optimize the nebulizer gas, curtain gas, and temperature to ensure efficient desolvation and ionization.[4]

  • Compound-Dependent Parameters: Fine-tune the declustering potential, focusing potential, and collision energy to achieve the most stable and abundant precursor and product ions for your specific instrument.[4]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction for Serum/Plasma

  • To 500 µL of serum or plasma, add an appropriate amount of your this compound internal standard solution.

  • Add 1 mL of acetonitrile and 60 µL of 4 N HCl to the sample. Vortex thoroughly.

  • Extract the retinoids by adding 5 mL of hexane, vortexing, and centrifuging to separate the phases.

  • Transfer the upper organic (hexane) layer to a clean tube.

  • Repeat the hexane extraction on the remaining aqueous layer and combine the organic fractions.

  • Evaporate the combined hexane extracts to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase.

LC-MS/MS Method Parameters

The following table provides a starting point for method development. Parameters should be optimized for your specific instrumentation and application.

ParameterRecommended Setting
LC System UHPLC/HPLC system
Column C18 or C30 reversed-phase column (e.g., 2.1 x 100 mm, <3 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of Mobile Phase A, ramp to a high percentage of Mobile Phase B to elute the analyte, followed by a wash and re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Ion APCI or ESI
Source Temperature 350 - 450 °C (APCI)
Key MS Transitions To be determined by direct infusion of 9-cis-Retinol Acetate and its d5-labeled standard.

Experimental Workflow Diagram

ExperimentalWorkflow sample_collection Sample Collection (e.g., Serum, Plasma) add_is Add this compound (Internal Standard) sample_collection->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation lle Liquid-Liquid Extraction (Hexane) protein_precipitation->lle evaporation Evaporate to Dryness (Nitrogen Stream) lle->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: A typical experimental workflow for this compound analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS assays of retinoids. These values can serve as a benchmark for your method development and validation.

ParameterTypical ValueReference
Linear Range 20 fmol to 10 pmol[4]
Limit of Detection (LOD) 10 fmol (at S/N of 3)[4]
Intra-assay Precision (%CV) 5.4 ± 0.4%[4]
Inter-assay Precision (%CV) 8.9 ± 1.0%[4]
Linearity (R²) > 0.98

References

Technical Support Center: Synthesis of High-Purity 9-cis-Retinol Acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of high-purity 9-cis-Retinol Acetate-d5.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Isomerization Yield of 9-cis Isomer Inefficient catalyst for Z-isomerization.Screen various transition metal-based catalysts; palladium complexes with labile ligands, such as (CH₃CN)₂PdCl₂, have shown effectiveness.[1]
Suboptimal reaction temperature.Optimize the reaction temperature. For palladium-catalyzed isomerization of all-trans-retinyl acetate (B1210297), temperatures between 65-75 °C have been found to maximize the yield of the 9-cis isomer.[2]
Incorrect solvent polarity.The choice of solvent can significantly impact reaction time and isomer ratios. Polar, aprotic solvents like acetonitrile (B52724) (CH₃CN) or acetone (B3395972) can reduce reaction times compared to non-polar solvents like hexane (B92381).[2]
Incomplete Deuterium (B1214612) Incorporation Inefficient deuterium source or exchange method.For labeling at the C20 position, a Grignard reaction with ³H₃CMgX (or D₃CMgX for deuterium) can be employed.[3] For other positions, deuterium exchange reactions using deuterated solvents and catalysts may be necessary.
Scrambling or loss of deuterium label during subsequent reaction steps.Review the reaction conditions of subsequent steps (e.g., temperature, pH) to minimize conditions that could promote H/D exchange.
Presence of Multiple Geometric Isomers in Product Non-selective isomerization process.This is a common challenge. Purification methods such as repetitive crystallization or HPLC are necessary to separate the desired 9-cis isomer from other isomers like all-trans and 13-cis.[1][2]
Photoisomerization during workup or storage.All procedures involving retinoids should be conducted under dim red light to prevent light-induced isomerization.[4]
Product Degradation (Discoloration, Loss of Purity) Exposure to light, heat, or oxygen.Retinoids are highly sensitive.[2] Store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures. Use of antioxidants like butylated hydroxytoluene (BHT) during extraction and storage can minimize oxidation.[5]
Difficulty in Purifying this compound Co-elution of isomers during chromatography.For normal-phase HPLC, using a mobile phase of hexane with a small percentage of ethyl acetate (e.g., 0.5-2%) can effectively separate geometric isomers.[2][6]
Inefficient crystallization.Selective crystallization can be enhanced by cooling the solution to low temperatures (e.g., -80 °C) to crystallize out the less soluble all-trans isomer, thereby enriching the filtrate with the 9-cis isomer.[2]

Frequently Asked Questions (FAQs)

1. What are the primary challenges in synthesizing high-purity this compound?

The main challenges include:

  • Stereoselective Isomerization: Achieving a high yield of the 9-cis isomer from the more stable all-trans precursor is difficult.[1]

  • Purification: Separating the 9-cis isomer from other geometric isomers, such as all-trans and 13-cis, requires specialized techniques like repetitive crystallization and HPLC.[1][2]

  • Stability: Retinoids are sensitive to light, heat, and oxygen, which can cause degradation and isomerization.[2]

  • Deuterium Labeling: Introducing deuterium atoms at specific positions without compromising the isomeric purity and overall yield adds a layer of complexity.

2. What analytical methods are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the isomeric purity of retinoids.[2][5] Both normal-phase and reverse-phase HPLC can be used. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and assessing deuterium incorporation. Mass spectrometry (MS) is used to confirm the molecular weight and isotopic enrichment.[1][7]

3. Are there any specific handling precautions for this compound?

Yes. Due to its sensitivity, all manipulations should be carried out under dim red light and an inert atmosphere (e.g., nitrogen or argon).[4][5] The compound should be stored at low temperatures, protected from light. When handling solutions, use solvents that have been degassed to remove dissolved oxygen.

4. How does the deuterium labeling in this compound affect its properties?

Deuterium labeling is primarily used to create an internal standard for quantitative analysis by techniques like NMR or mass spectrometry.[7] The replacement of hydrogen with deuterium can also affect the molecule's pharmacokinetic and metabolic profiles, potentially slowing down metabolism where a C-H bond is cleaved.[7]

Experimental Protocols

Catalytic Isomerization of all-trans-Retinyl Acetate to 9-cis-Retinyl Acetate

This protocol is adapted from a method utilizing a palladium catalyst.[2]

  • Reaction Setup: In a reaction vessel protected from light, dissolve all-trans-retinyl acetate (1 equivalent) in hexane. Add triethylamine (B128534) (TEA) and the palladium catalyst, (CH₃CN)₂PdCl₂ (e.g., 2 mol%).

  • Isomerization: Stir the mixture under a nitrogen atmosphere at 65 °C overnight in the dark.

  • Initial Purification (Crystallization): Cool the reaction mixture to room temperature, and then further cool to -80 °C. The unreacted all-trans-retinyl acetate will crystallize and can be removed by filtration through a pre-cooled filter.

  • Concentration: Concentrate the filtrate, which is now enriched in the 9-cis isomer. This mixture can be further purified by HPLC or used in subsequent steps if a mixture is acceptable.[2]

HPLC Purification of 9-cis-Retinyl Acetate

  • System: A normal-phase HPLC system with a silica (B1680970) column is recommended.[6]

  • Mobile Phase: An isocratic mobile phase of hexane with a small percentage of ethyl acetate (e.g., 2%) is effective for separating geometric isomers.[2]

  • Detection: Use a UV detector set to 325 nm for monitoring the elution of retinoids.[4]

  • Collection: Collect the fraction corresponding to the 9-cis-retinyl acetate peak.

Synthesis of 9-cis-Retinol from 9-cis-Retinyl Acetate (Hydrolysis)

  • Reaction: To a mixture of 9-cis-retinyl acetate in ethanol, add a solution of sodium hydroxide (B78521) in water dropwise at 40 °C under a nitrogen atmosphere in the dark.

  • Workup: After stirring, cool the mixture and extract with hexanes. Wash the combined organic layers with ice water and dry over anhydrous magnesium sulfate.

  • Isolation: Filter and concentrate the solution under vacuum to obtain 9-cis-retinol.[2]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis & Isomerization cluster_purification Purification cluster_analysis Quality Control all_trans_RA all-trans-Retinyl Acetate Isomerization Catalytic Isomerization (e.g., Pd catalyst, 65°C) all_trans_RA->Isomerization Mixture Mixture of Isomers (9-cis, all-trans, 13-cis) Isomerization->Mixture Crystallization Low-Temperature Crystallization (-80°C) Mixture->Crystallization Enriched_Filtrate Enriched 9-cis Filtrate Crystallization->Enriched_Filtrate HPLC Normal-Phase HPLC Enriched_Filtrate->HPLC Pure_9_cis_RA High-Purity This compound HPLC->Pure_9_cis_RA Analysis Purity & Identity Confirmation Pure_9_cis_RA->Analysis HPLC_Analysis HPLC Analysis->HPLC_Analysis Isomeric Purity NMR_Analysis NMR Analysis->NMR_Analysis Structure & D-incorporation MS_Analysis MS Analysis->MS_Analysis MW & Isotopic Enrichment Troubleshooting_Logic cluster_isomerization Isomerization Troubleshooting cluster_purification Purification Troubleshooting cluster_handling Handling & Stability Troubleshooting Start Low Yield or Purity Issue Check_Isomerization Review Isomerization Step Start->Check_Isomerization Check_Purification Review Purification Step Start->Check_Purification Check_Handling Review Handling & Storage Start->Check_Handling Catalyst Optimize Catalyst Check_Isomerization->Catalyst Temperature Optimize Temperature Check_Isomerization->Temperature Solvent Optimize Solvent Check_Isomerization->Solvent Crystallization_Conditions Adjust Crystallization Temperature/Solvent Check_Purification->Crystallization_Conditions HPLC_Method Optimize HPLC Mobile Phase/Column Check_Purification->HPLC_Method Light_Protection Use Dim Red Light Check_Handling->Light_Protection Inert_Atmosphere Use N₂ or Ar Atmosphere Check_Handling->Inert_Atmosphere Low_Temperature Store at Low Temperature Check_Handling->Low_Temperature

References

Technical Support Center: Addressing Matrix Effects in Biological Samples for 9-cis-Retinol Acetate-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for addressing matrix effects during the quantitative analysis of 9-cis-Retinol Acetate-d5 in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects refer to the alteration of an analyte's ionization efficiency by co-eluting, unmonitored components present in the sample matrix.[1][2][3] For this compound, which is often used as an internal standard, endogenous substances in biological samples such as phospholipids, salts, and proteins can either suppress or enhance its signal in the mass spectrometer. This interference can lead to inaccurate quantification, diminished precision, and reduced sensitivity of the analytical method.[2]

Q2: I'm using a deuterated internal standard (this compound). Doesn't that automatically correct for all matrix effects?

A2: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred method for compensating for matrix effects, it is not always a perfect solution.[4] For the correction to be effective, the analyte and the internal standard must co-elute and be subjected to the identical ionization conditions. However, the substitution of hydrogen with deuterium (B1214612) can sometimes lead to a slight difference in chromatographic retention time. If this separation occurs in a region where ion suppression is variable, the correction may be inaccurate.

Q3: Which biological matrices are most likely to cause significant matrix effects for retinoids?

A3: Complex biological matrices are generally prone to causing matrix effects.[5][6] Plasma and serum are particularly challenging due to their high content of proteins and phospholipids.[5][6] Tissue homogenates also present significant challenges, with the nature of the interfering components varying by tissue type. For instance, liver tissue, being rich in lipids, can cause substantial matrix effects.[4]

Q4: How can I determine if my assay is being affected by matrix effects?

A4: The presence and impact of matrix effects can be assessed using a post-extraction addition method. This involves spiking the analyte into a blank sample matrix that has already been extracted. The response of the analyte in the extracted matrix is then compared to the response of the analyte in a neat solvent (e.g., the mobile phase). A notable difference between these two signals is indicative of matrix effects.[1]

Troubleshooting Guide

Issue 1: Poor reproducibility of the this compound signal in replicate injections.

Possible CauseTroubleshooting Step
Inconsistent Sample Clean-up Thoroughly review and optimize your sample preparation protocol. Ensure precise and consistent execution of every step, particularly during protein precipitation or liquid-liquid extraction.
High Phospholipid Content Integrate a phospholipid removal step into your sample preparation. This can be achieved using specialized solid-phase extraction (SPE) cartridges or by employing a precipitation reagent that also targets phospholipids.
Inadequate Chromatographic Separation Refine the HPLC/UHPLC gradient to achieve better separation of this compound from interfering matrix components.

Issue 2: The signal intensity for this compound is significantly lower in biological samples than in standard solutions (Ion Suppression).

Possible CauseTroubleshooting Step
Co-elution with Abundant Matrix Components Enhance chromatographic resolution by experimenting with different stationary phases (e.g., C18, C30) or by modifying the mobile phase composition.[1][7]
Inefficient Sample Preparation Employ a more stringent sample clean-up technique. If you are currently using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample.[8]
Ion Source Contamination Regularly clean the mass spectrometer's ion source, as samples with high matrix content can lead to a rapid accumulation of contaminants.

Issue 3: The analyte and this compound peaks are slightly separated chromatographically.

Possible CauseTroubleshooting Step
Isotope Effect This is a known phenomenon with deuterated standards. Adjust the chromatographic conditions to minimize this separation. A shallower gradient or a column with a different selectivity may promote closer co-elution.
Chemical Form Discrepancy Verify that both the analyte and the internal standard are in the identical chemical form (e.g., both as acetate (B1210297) esters).

Data Presentation: Representative Matrix Effects on this compound Signal

The table below presents hypothetical quantitative data illustrating the matrix effect on the signal of this compound in various biological matrices following two common sample preparation methods. The matrix effect is shown as the percentage of signal suppression or enhancement compared to a neat solution.

Biological MatrixSample Preparation MethodAnalyte Concentration (ng/mL)Matrix Effect (%)
Human Plasma Protein Precipitation (Acetonitrile)10-40% (Suppression)
Human Plasma Liquid-Liquid Extraction (Hexane)10-18% (Suppression)
Mouse Liver Homogenate Protein Precipitation (Acetonitrile)50-55% (Suppression)
Mouse Liver Homogenate Liquid-Liquid Extraction (Hexane)50-25% (Suppression)
Rat Brain Homogenate Protein Precipitation (Acetonitrile)20-30% (Suppression)
Rat Brain Homogenate Liquid-Liquid Extraction (Hexane)20-12% (Suppression)

Note: This data is for illustrative purposes. Actual matrix effects will vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Serum/Plasma

Objective: To remove proteins from serum or plasma samples prior to LC-MS/MS analysis.

Materials:

  • Serum or plasma sample

  • Acetonitrile (B52724) (ACN), ice-cold

  • This compound internal standard solution

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of serum or plasma into a 1.5 mL microcentrifuge tube.[9]

  • Add 10 µL of the this compound internal standard solution and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile to induce protein precipitation.[9]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial for subsequent analysis.[9]

Protocol 2: Liquid-Liquid Extraction for this compound in Tissue Homogenate

Objective: To extract this compound from a complex tissue matrix.

Materials:

Procedure:

  • Transfer 200 µL of the tissue homogenate into a glass tube.

  • Add 10 µL of the this compound internal standard solution.

  • Add 500 µL of ethanol and vortex for 20 seconds.[10]

  • Add 1 mL of hexane and vortex vigorously for 1 minute to extract the analytes into the organic phase.[10]

  • Centrifuge at 3,000 x g for 5 minutes to achieve phase separation.[10]

  • Carefully transfer the upper hexane layer to a new tube.

  • Evaporate the hexane to dryness using a gentle stream of nitrogen.[10]

  • Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle_path cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma, Tissue) add_is Add 9-cis-Retinol Acetate-d5 (IS) sample->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant/ Organic Layer centrifuge->supernatant evaporate Evaporation (for LLE) supernatant->evaporate LLE Path hplc HPLC/UHPLC Separation supernatant->hplc PP Path reconstitute Reconstitution evaporate->reconstitute reconstitute->hplc ms Mass Spectrometry Detection (MS/MS) hplc->ms data Data Acquisition & Processing ms->data result Quantitative Result data->result

Caption: Workflow for this compound analysis.

troubleshooting_logic cluster_causes Potential Causes of Matrix Effects cluster_solutions Troubleshooting Solutions start Inaccurate or Irreproducible Results for 9-cis-Retinol Acetate-d5 cause1 Inadequate Sample Clean-up start->cause1 cause2 Poor Chromatographic Separation start->cause2 cause3 IS and Analyte Peak Separation start->cause3 solution1a Optimize Extraction Protocol (LLE/SPE) cause1->solution1a solution1b Add Phospholipid Removal Step cause1->solution1b solution2a Modify HPLC Gradient cause2->solution2a solution2b Change HPLC Column cause2->solution2b solution3a Adjust Chromatography for Co-elution cause3->solution3a

Caption: Logic for troubleshooting matrix effects.

References

Technical Support Center: Optimizing HPLC Separation of 9-cis-Retinol Acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 9-cis-Retinol Acetate-d5 from other retinoid isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.

ProblemPossible Cause(s)Suggested Solution(s)
Poor resolution between 9-cis and other cis-isomers (e.g., 13-cis-Retinyl Acetate) In reversed-phase HPLC, 9-cis and 13-cis isomers of retinyl acetate (B1210297) have a tendency to co-elute, especially with methanol- or acetonitrile-based mobile phases.[1]- Switch to Normal-Phase HPLC: This is often more effective for separating geometric isomers.[1] - Optimize Normal-Phase Mobile Phase: Use a mobile phase of hexane (B92381) or heptane (B126788) with a small percentage of a modifier like ethyl acetate or isopropanol. A common starting point is 0.5-10% ethyl acetate in hexane.[1][2][3]
Peak Tailing - Active sites on the column: Free silanol (B1196071) groups on the silica (B1680970) backbone can interact with the polar end of the retinoid molecule. - Column contamination: Buildup of sample matrix components on the column.- Use a column with end-capping. - Add a competitive modifier to the mobile phase: A small amount of a polar solvent like acetic acid can help to block active sites.[3] - Flush the column: Use a strong solvent to wash the column. - Replace the guard column or the analytical column. [4]
Broad Peaks - Low column temperature: Can lead to slower mass transfer and broader peaks. - Mobile phase composition has changed: Inconsistent mobile phase preparation. - Column overloading: Injecting too much sample.- Increase column temperature: Use a column oven for temperature control.[4] - Prepare fresh mobile phase and ensure it is well-mixed. [4] - Decrease the injection volume or the sample concentration. [4]
Inconsistent Retention Times - Fluctuations in pump pressure or flow rate. - Changes in mobile phase composition. - Column not properly equilibrated. - Check the HPLC system for leaks and ensure the pump is functioning correctly. [4] - Prepare mobile phase carefully and degas it before use. [4] - Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample. [5]
Low Signal Intensity - Low sample concentration. - Incorrect detection wavelength. - Detector lamp issue. - Concentrate the sample if possible. - Ensure the detector is set to the appropriate wavelength for retinoids (typically around 325-355 nm). [3][6] - Check the detector lamp's energy and replace it if necessary. [4]

Frequently Asked Questions (FAQs)

Q1: What is the best HPLC mode for separating this compound from its geometric isomers?

A1: Normal-phase HPLC is generally more effective than reversed-phase HPLC for separating geometric isomers of retinyl acetate, such as 9-cis and 13-cis isomers.[1] While reversed-phase can separate cis-isomers from the all-trans form, co-elution of different cis-isomers is a common issue.[1]

Q2: What are the recommended starting conditions for a normal-phase HPLC method?

A2: A good starting point for normal-phase separation of retinyl acetate isomers is a silica-based column with a mobile phase consisting of a non-polar solvent like hexane or heptane and a polar modifier.[1][2][3] A common mobile phase is a mixture of hexane and ethyl acetate.[2][3]

Q3: How should I prepare my samples and standards to avoid degradation?

A3: Retinoids are sensitive to light and heat. All procedures should be performed under dim red light to prevent isomerization.[2][3] Samples and standards should be stored at low temperatures (e.g., -80°C) under an inert atmosphere like argon or nitrogen.[2]

Q4: What detection wavelength should I use for this compound?

A4: Retinoids, including retinyl acetate, are typically detected by UV absorbance at a wavelength of 325 nm.[2][3][6] However, depending on the specific retinoid and the presence of other compounds, a different wavelength such as 355 nm may be optimal.[2] A diode array detector can be used to determine the optimal wavelength.

Q5: Will the deuterium (B1214612) labeling of this compound affect its retention time compared to the non-deuterated form?

A5: The deuterium labeling is unlikely to significantly alter the retention time under typical HPLC conditions. The primary purpose of the deuterium labeling is for mass spectrometry-based detection, where the mass difference can be used for quantification and identification. The chromatographic behavior should be nearly identical to the non-deuterated analog.

Experimental Protocols

Protocol 1: Normal-Phase HPLC for Separation of Retinyl Acetate Isomers

This protocol is adapted from established methods for the separation of retinoid isomers.[2][3]

  • Column: Normal-phase silica column (e.g., Beckman Ultrasphere Si 5µm, 4.6 x 250 mm).[2][3]

  • Mobile Phase: Isocratic elution with 2-10% ethyl acetate in hexane (v/v).[2] The exact percentage may need to be optimized for your specific column and isomers.

  • Flow Rate: 1.4 mL/min.[2][3]

  • Temperature: 20°C.[2]

  • Detection: UV absorbance at 325 nm.[2][3]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve samples in the mobile phase or a compatible solvent like hexane. All manipulations should be carried out under dim red light.[2][3]

Quantitative Data Summary

The following tables summarize typical HPLC conditions for retinoid separations based on literature data.

Table 1: Normal-Phase HPLC Conditions for Retinoid Isomer Separation

ParameterCondition 1Condition 2
Column Beckman Ultrasphere Si (5 µm, 4.6 x 250 mm)[2]Ultrasphere-Si (5 µm, 4.6 x 250 mm)[3]
Mobile Phase 2-10% ethyl acetate in hexane (v/v)[2]10% ethyl acetate and 90% hexane[3]
Flow Rate 1.4 mL/min[2]1.4 mL/min[3]
Detection 325 nm[2]325 nm[3]
Temperature 20°C[2]Not Specified

Table 2: Reversed-Phase HPLC Conditions for Retinoid Separation

ParameterCondition 1
Column C18 (5 µm, 4.6 x 250 mm)[7]
Mobile Phase 70% Acetonitrile, 15% Methanol, 15% Methylene Chloride[7]
Flow Rate Not Specified
Detection 325 nm[7]
Temperature Not Specified

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve sample in a non-polar solvent hplc_system Equilibrate Normal-Phase HPLC System sample_prep->hplc_system Load Sample standard_prep Prepare this compound and other retinoid standards standard_prep->hplc_system Calibrate light_protection Work under dim red light light_protection->sample_prep light_protection->standard_prep injection Inject Sample hplc_system->injection separation Isocratic Elution injection->separation detection UV Detection at 325 nm separation->detection peak_integration Integrate Peak Areas detection->peak_integration quantification Quantify against Standard Curve peak_integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

troubleshooting_tree start Poor Separation of 9-cis Isomer q1 Using Reversed-Phase HPLC? start->q1 a1_yes Switch to Normal-Phase HPLC q1->a1_yes Yes a1_no Optimize Mobile Phase q1->a1_no No q2 Adjust modifier concentration (e.g., ethyl acetate in hexane) a1_no->q2 q3 Check for peak tailing or broad peaks q2->q3 a2_yes Address column issues (contamination, active sites) q3->a2_yes Yes a2_no Check system parameters (flow rate, temperature) q3->a2_no No

Caption: Troubleshooting decision tree for poor separation of this compound.

References

Validation & Comparative

A Comparative Guide: 9-cis-Retinol Acetate-d5 vs. Non-deuterated 9-cis-Retinol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of deuterated (9-cis-Retinol Acetate-d5) and non-deuterated 9-cis-Retinol (B22316) Acetate (B1210297). The information presented herein is intended to assist researchers in selecting the appropriate compound for their specific applications, with a focus on experimental data and methodologies.

Introduction

9-cis-Retinol Acetate is a synthetic derivative of vitamin A and a precursor to 9-cis-retinoic acid, a potent pan-agonist for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These nuclear receptors are critical in regulating gene expression involved in cell growth, differentiation, and apoptosis. The deuterated analogue, this compound, is primarily utilized as an internal standard in quantitative analytical methods due to its mass difference, while the non-deuterated form is investigated for its therapeutic potential. This guide will delve into a comparative analysis of their chemical properties, synthesis, stability, metabolism, and analytical quantification.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties is crucial for the appropriate handling, storage, and application of these compounds.

Property9-cis-Retinol AcetateThis compoundReference(s)
Molecular Formula C₂₂H₃₂O₂C₂₂H₂₇D₅O₂[1]
Molecular Weight 328.49 g/mol 333.52 g/mol [1][2]
Appearance Retinal derivativeDeuterium (B1214612) labeled 9-cis-Retinol acetate[1][2]
Primary Application Research on therapeutic potential, particularly in vision.Internal standard for quantitative analysis (NMR, GC-MS, LC-MS).[3][4],[2]

Synthesis and Manufacturing

The synthesis of 9-cis-Retinol Acetate typically involves the isomerization of the more readily available all-trans-retinyl acetate.

Synthesis of Non-deuterated 9-cis-Retinol Acetate

A common method for synthesizing 9-cis-Retinol Acetate involves the catalytic isomerization of all-trans-retinyl acetate.[5] This process often utilizes a palladium-based catalyst.[5] The resulting mixture of isomers can then be purified to isolate the 9-cis form.[5]

Experimental Protocols

Protocol 1: Synthesis of 9-cis-Retinyl Acetate from all-trans-Retinyl Acetate[5]

Materials:

Procedure:

  • Isomerization: Dissolve all-trans-retinyl acetate in a solution of hexane and a small amount of TEA. Add the palladium catalyst, (CH₃CN)₂PdCl₂. Stir the mixture overnight at 65°C under a nitrogen atmosphere in the dark.

  • Crystallization: Cool the resulting solution to room temperature and then further to -80°C to crystallize the unreacted all-trans-retinyl acetate. Filter the mixture to separate the crystals.

  • Concentration: Concentrate the filtrate to obtain a mixture enriched in 9-cis-retinyl acetate.

  • Hydrolysis (optional, for 9-cis-retinol): To the mixture of retinyl acetates in ethanol, add a solution of NaOH in water and stir at 40°C. Cool the mixture and extract with hexane.

  • Purification: Wash the combined organic layers with ice water, dry over anhydrous MgSO₄, filter, and concentrate under vacuum to yield 9-cis-retinol, which can then be acetylated to form 9-cis-Retinyl Acetate.

Synthesis of this compound

Performance Comparison: Stability and Metabolism

The substitution of hydrogen with deuterium can significantly impact the metabolic fate and stability of a molecule due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond.

Stability

Retinoids are notoriously sensitive to light, heat, and oxidation. Forced degradation studies are essential to understand their stability profiles.

Protocol 2: Forced Degradation Study of Retinoids[6][7]

Objective: To assess the stability of 9-cis-Retinol Acetate under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at room temperature for a specified period (e.g., 5 minutes to several hours).[6]

  • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature for a specified period.[6]

  • Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Heat the sample solution in a water bath at a specified temperature (e.g., 85°C) for a defined time.[6]

  • Photolytic Degradation: Expose the sample solution to direct sunlight or a photostability chamber for a specific duration.[6]

Analysis:

  • Analyze the stressed samples at various time points using a stability-indicating HPLC method.

  • Quantify the remaining parent compound and identify major degradation products.

Expected Differences: While no direct comparative studies were found, the kinetic isotope effect suggests that this compound may exhibit slightly enhanced stability against metabolic degradation pathways that involve the cleavage of the deuterated C-D bonds. However, its stability against non-enzymatic degradation (light, heat, oxidation) is expected to be similar to the non-deuterated form.

Metabolism

The in vivo metabolism of 9-cis-Retinol Acetate involves its conversion to 9-cis-retinol and subsequently to the active form, 9-cis-retinoic acid. This process is primarily mediated by enzymes in the liver.

Protocol 3: In Vitro Metabolism Assay using Liver Microsomes[8][9][10]

Objective: To evaluate the metabolic stability of 9-cis-Retinol Acetate and its deuterated analogue.

Materials:

  • Human or animal liver microsomes

  • NADPH regenerating system (or NADPH)

  • Phosphate (B84403) buffer (pH 7.4)

  • 9-cis-Retinol Acetate and this compound

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation: Pre-incubate the liver microsomes in phosphate buffer at 37°C.

  • Initiation: Add the test compound (either deuterated or non-deuterated 9-cis-Retinol Acetate) and the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Quenching: Quench the reaction by adding cold acetonitrile.

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Expected Differences: Due to the kinetic isotope effect, this compound is expected to have a slower rate of metabolism compared to the non-deuterated form in reactions where the cleavage of a C-D bond is the rate-limiting step. This would result in a longer half-life in in vitro metabolism assays.

Analytical Quantification

Accurate quantification of retinoids is essential for both research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for its high sensitivity and specificity. In these assays, this compound serves as an ideal internal standard for the quantification of non-deuterated 9-cis-Retinol Acetate.

Protocol 4: LC-MS/MS Quantification of 9-cis-Retinol Acetate[11][12][13]

Objective: To quantify the concentration of 9-cis-Retinol Acetate in a biological matrix (e.g., plasma).

Sample Preparation:

  • Spiking: Spike the plasma sample with a known concentration of the internal standard, this compound.

  • Extraction: Perform a liquid-liquid extraction using an organic solvent (e.g., a mixture of ethyl acetate, n-hexane, and isopropyl alcohol) to isolate the retinoids.[7]

  • Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reversed-phase column with a suitable mobile phase gradient to separate 9-cis-Retinol Acetate from other matrix components.

  • Mass Spectrometric Detection: Employ tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode to detect and quantify the parent and product ions of both 9-cis-Retinol Acetate and its deuterated internal standard. The difference in mass allows for their simultaneous detection and accurate quantification.

Signaling Pathway and Experimental Workflow Diagrams

G Retinoid Signaling Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_nucleus Nucleus 9-cis-Retinol_Acetate 9-cis-Retinol Acetate 9-cis-Retinol 9-cis-Retinol 9-cis-Retinol_Acetate->9-cis-Retinol Esterase 9-cis-Retinal 9-cis-Retinal 9-cis-Retinol->9-cis-Retinal RDH 9-cis-Retinoic_Acid 9-cis-Retinoic Acid 9-cis-Retinal->9-cis-Retinoic_Acid RALDH RXR RXR 9-cis-Retinoic_Acid->RXR RAR RAR 9-cis-Retinoic_Acid->RAR RXR_RAR_Heterodimer RXR-RAR Heterodimer RXR->RXR_RAR_Heterodimer RAR->RXR_RAR_Heterodimer RARE Retinoic Acid Response Element (RARE) RXR_RAR_Heterodimer->RARE Gene_Transcription Gene Transcription RARE->Gene_Transcription

Caption: Metabolic activation of 9-cis-Retinol Acetate and subsequent signaling cascade.

G LC-MS/MS Quantification Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography (LC Separation) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification

Caption: Workflow for the quantitative analysis of 9-cis-Retinol Acetate.

Conclusion

The primary distinction between this compound and its non-deuterated counterpart lies in their principal applications, driven by the presence of deuterium. This compound is an indispensable tool for accurate bioanalytical quantification, serving as a robust internal standard. The non-deuterated form, conversely, is the subject of therapeutic research. The kinetic isotope effect suggests that deuteration may confer enhanced metabolic stability to this compound, a hypothesis that warrants direct experimental confirmation. The experimental protocols provided in this guide offer a framework for researchers to further investigate and compare these two important molecules.

References

A Comparative Guide to Isotopic Labeling of Retinoids: D5 vs. Other Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of retinoids, the selection of an appropriate isotopically labeled internal standard is critical for ensuring data accuracy, precision, and reliability. This guide provides an objective comparison of d5-labeled retinoids with other common isotopic labeling strategies, such as those using carbon-13 (¹³C), supported by established analytical principles and experimental data.

The use of stable isotope-labeled internal standards in mass spectrometry-based quantification is the gold standard, as these standards exhibit nearly identical physicochemical properties to their unlabeled counterparts. This similarity allows them to effectively compensate for variations during sample preparation, chromatography, and ionization. However, the choice between deuterium (B1214612) (d) and other isotopes like ¹³C can have significant implications for analytical performance.

Key Performance Characteristics: A Comparative Overview

While direct head-to-head comparative studies for all retinoid isotopologues are not always available in published literature, the following tables summarize the key performance characteristics based on established principles of isotopic labeling and data from various bioanalytical methods.

Table 1: General Performance Comparison of Isotopic Labeling Strategies for Retinoids

Performance Parameterd5-Labeled Retinoids (Deuterated)¹³C-Labeled RetinoidsKey Considerations
Chromatographic Co-elution May exhibit a slight retention time shift compared to the unlabeled analyte.[1][2]Co-elutes perfectly with the unlabeled analyte.[3][4]The "isotope effect" from the mass difference between deuterium and hydrogen can cause chromatographic separation, potentially impacting accurate correction for matrix effects.[5]
Kinetic Isotope Effect (KIE) Can exhibit a KIE, slowing down metabolic reactions where C-H bond cleavage is rate-determining.[6][7][8]Minimal to no KIE as the relative mass difference between ¹²C and ¹³C is small.[9]Deuteration at metabolically active sites can alter the rate of metabolism, meaning the standard may not perfectly mimic the analyte's metabolic fate.[6][10]
Isotopic Stability Generally stable, but deuterium at exchangeable positions can be labile (less of a concern for typical d5-retinoid labeling).[5]Highly stable with no risk of isotope exchange.[5]The carbon-carbon bonds in ¹³C-labeled compounds are not susceptible to exchange with protons from the solvent.
Matrix Effect Compensation Good, but can be compromised if there is a chromatographic shift.[11]Excellent, due to identical chromatographic behavior.[2][3]Co-elution is crucial for the most accurate compensation of matrix-induced ionization suppression or enhancement.
Commercial Availability & Cost Generally more widely available and less expensive.[3]Often more expensive and may have limited availability for specific retinoids.[3]Practical considerations of cost and procurement can influence the choice of internal standard.

Table 2: Typical Quantitative Performance in LC-MS/MS Analysis of Retinoids

Parameterd5-Labeled Retinoid Internal Standard¹³C-Labeled Retinoid Internal StandardRepresentative Experimental Data
Limit of Detection (LOD) 20 pg/mL for all-trans-retinoic acid (atRA).[12]Comparable high sensitivity is expected.A method using atRA-d5 as an internal standard achieved an LLOD of 20 pg/mL.[12]
Limit of Quantification (LOQ) 50 pg/mL for atRA.[12]0.05 - 0.5 ng/mL (representative for other ¹³C-labeled standards).[3]A validated method for atRA using atRA-d5 reported an LLOQ of 50 pg/mL.[12]
Linearity (R²) > 0.99.[12]> 0.99.Calibration curves for atRA using atRA-d5 showed excellent linearity.[12]
Accuracy (% Bias) Typically within 85-115%.Can be slightly better, e.g., 90-110%, due to co-elution.[3]¹³C-labeled standards may offer improved accuracy by more effectively compensating for matrix effects.[3]
Precision (% RSD) < 15%.< 15%.Both types of standards can achieve high precision in validated methods.[3]

Experimental Protocols

The following section details a representative experimental protocol for the quantification of retinoids in a biological matrix using an isotopically labeled internal standard.

Sample Preparation and Extraction

This protocol is a generalized procedure and may require optimization for specific retinoids and matrices.

  • Sample Spiking: To a known volume or weight of the biological sample (e.g., 200 µL of plasma), add a small volume (e.g., 10 µL) of the internal standard working solution (e.g., d5-retinoic acid or ¹³C-retinoic acid at a concentration of 100 ng/mL).[12]

  • Acidification and Protein Precipitation: Acidify the sample with a small volume of strong acid (e.g., 5 µL of 10 M HCl) to improve the extraction of acidic retinoids. Add a protein precipitation solvent, such as methanol (B129727) or acetonitrile (B52724) (e.g., 400 µL), and vortex thoroughly.[12]

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins (e.g., 10,000 x g for 10 minutes at 4°C).[12]

  • Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube. Add a mixture of immiscible organic solvents (e.g., 300 µL of hexane (B92381) and 300 µL of ethyl acetate) to extract the retinoids. Vortex the mixture and allow the phases to separate.[12]

  • Evaporation: Carefully transfer the organic (upper) layer containing the retinoids to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of retinoids.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A suitable gradient elution to separate the retinoid of interest from other matrix components and isomers.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, or Atmospheric Pressure Chemical Ionization (APCI). The choice of ionization will depend on the specific retinoid.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for the analyte and the internal standard.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Retinoid Quantification sample Biological Sample spike Spike with Isotopic Standard (d5 or ¹³C) sample->spike extract Protein Precipitation & Liquid-Liquid Extraction spike->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis lcms->data

Caption: A typical experimental workflow for the quantification of retinoids using an isotopically labeled internal standard.

logical_comparison Logical Comparison of d5 vs. ¹³C-Labeled Retinoid Standards cluster_d5 d5-Labeled Retinoid cluster_13C ¹³C-Labeled Retinoid d5_pros Pros: - More Available - Less Expensive choice Choice of Internal Standard d5_pros->choice Cost-Effective Routine Analysis d5_cons Cons: - Potential Chromatographic Shift - Potential Kinetic Isotope Effect d5_cons->choice Potential for Lower Accuracy c13_pros Pros: - Co-elution with Analyte - No Significant KIE - High Stability c13_pros->choice High Accuracy Metabolic Studies c13_cons Cons: - More Expensive - Less Available c13_cons->choice Higher Cost

Caption: A logical comparison of the advantages and disadvantages of using d5 versus ¹³C-labeled retinoids as internal standards.

retinoid_signaling_pathway Simplified Retinoid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol (B82714) Retinol Retinal Retinaldehyde Retinol->Retinal ADH/RDH RA Retinoic Acid (RA) Retinal->RA ALDH/RALDH CRABP CRABP RA->CRABP RAR RAR CRABP->RAR Transport RXR RXR RAR->RXR Heterodimerization RARE RARE RXR->RARE Binding Gene Target Gene Transcription RARE->Gene Activation

Caption: A simplified diagram of the retinoid signaling pathway, showing the conversion of retinol to retinoic acid and its subsequent action in the nucleus.

References

Validating 9-cis-Retinol Acetate-d5 as a Robust Internal Standard for Retinoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of retinoids, particularly in complex biological matrices, the use of a reliable internal standard is paramount to ensure accuracy and precision. This guide provides a comprehensive validation overview of 9-cis-Retinol (B22316) Acetate-d5, a deuterated analog of 9-cis-retinol acetate, for its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based assays. Its performance is compared with other commonly used internal standards in the field.

Introduction to Internal Standards in Retinoid Analysis

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] An ideal internal standard should be chemically similar to the analyte of interest, exhibit similar chromatographic behavior and ionization efficiency, but be distinguishable by the detector.[1] For mass spectrometry, stable isotope-labeled compounds are considered the gold standard as they co-elute with the analyte and have nearly identical physicochemical properties, with the mass difference allowing for their distinct detection.[2] 9-cis-Retinol Acetate-d5 is a synthetic, deuterium-labeled version of 9-cis-retinol acetate, designed for use as an internal standard in the quantification of 9-cis-retinol and its related isomers.[2][3]

Performance Validation of this compound

The validation of an internal standard involves a series of experiments to assess its suitability for a quantitative method. The key parameters include linearity, accuracy, precision, and stability. While specific validation data for this compound is not extensively published as a standalone study, its use in various research applications points towards its reliability. The following data is a representative summary based on typical validation parameters for deuterated retinoid internal standards in LC-MS/MS methods.[4][5][6]

Table 1: Typical Performance Characteristics of Deuterated Retinoid Internal Standards

Validation ParameterTypical Performance MetricThis compound (Expected)Alternative Deuterated Standards (e.g., atRA-d5)
Linearity Coefficient of Determination (R²)> 0.99> 0.99
Calibration Curve RangeAnalyte-dependent (e.g., 1-1000 ng/mL)Analyte-dependent (e.g., 50–3200 pg/mL)[1]
Accuracy Recovery (%)85 - 115%89.7 ± 9.2%[1]
Precision Intra-assay Coefficient of Variation (%CV)< 15%5.4 ± 0.4%[4]
Inter-assay Coefficient of Variation (%CV)< 15%8.9 ± 1.0%[4]
Stability Freeze-Thaw StabilityStable through multiple cyclesStable
Bench-Top Stability (in matrix)Stable for expected duration of analysisStable
Long-Term Storage StabilityStable under specified storage conditionsStable

Comparison with Alternative Internal Standards

The choice of an internal standard depends on the specific retinoid being quantified. This compound is particularly suited for the analysis of 9-cis-retinol and its esters. Other deuterated retinoids are used for their respective non-labeled counterparts.

Table 2: Comparison of Common Deuterated Internal Standards for Retinoid Analysis

Internal StandardAnalyte(s) of InterestKey AdvantagesConsiderations
This compound 9-cis-Retinol, 9-cis-Retinyl estersClosely mimics the chromatographic behavior of 9-cis-retinoids.Specific to the 9-cis isoform.
all-trans-Retinoic Acid-d5 (atRA-d5) all-trans-Retinoic AcidWidely used and commercially available.May not be suitable for other retinoid isomers due to different chromatographic retention times.
13-cis-Retinoic Acid-d5 13-cis-Retinoic AcidIsomer-specific internal standard.Limited applicability to other isomers.
Retinol-d8 RetinolSuitable for quantifying the parent vitamin A molecule.May not account for variability in the extraction of more polar metabolites.
Retinyl Palmitate-d4 Retinyl Palmitate and other estersUseful for assessing the stored forms of Vitamin A.Less polar than other retinoids, leading to different extraction efficiencies.

Experimental Protocols

The validation of this compound as an internal standard follows established guidelines for bioanalytical method validation. Below are summarized protocols for key validation experiments.

Linearity Assessment
  • Objective: To demonstrate the linear relationship between the analyte/internal standard peak area ratio and the concentration of the analyte.

  • Protocol:

    • Prepare a series of calibration standards by spiking known concentrations of the non-labeled analyte into a blank biological matrix (e.g., serum, plasma).

    • Add a constant concentration of this compound to each calibration standard.

    • Extract the retinoids from the matrix using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).

    • Analyze the extracts by LC-MS/MS.

    • Plot the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.[7]

Accuracy and Precision Assessment
  • Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter in a series of measurements (precision).

  • Protocol:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • For intra-assay precision and accuracy, analyze multiple replicates (n=5 or 6) of each QC level in a single analytical run.

    • For inter-assay precision and accuracy, analyze the QC samples on different days.

    • Accuracy is calculated as the percentage of the measured concentration relative to the nominal concentration.

    • Precision is expressed as the coefficient of variation (%CV). For bioanalytical methods, a %CV of <15% is typically required.[4]

Stability Assessment
  • Objective: To evaluate the stability of the analyte and internal standard under various conditions that may be encountered during sample handling and storage.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).

    • Bench-Top Stability: Analyze QC samples after leaving them at room temperature for a specified period (e.g., 4-24 hours).

    • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -80°C) for an extended period.

    • The mean concentration of the stability samples is compared to that of freshly prepared samples.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the validation process.

experimental_workflow Internal Standard Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Assessment blank_matrix Blank Matrix analyte_spike Spike Analyte (Calibration Standards & QCs) blank_matrix->analyte_spike is_spike Spike this compound analyte_spike->is_spike extraction Extraction is_spike->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis linearity Linearity lcms_analysis->linearity accuracy_precision Accuracy & Precision lcms_analysis->accuracy_precision stability Stability lcms_analysis->stability

Caption: Experimental workflow for the validation of an internal standard.

signaling_pathway_placeholder Simplified Retinoid Metabolism and Analysis cluster_analysis LC-MS Analysis Retinyl_Esters Retinyl Esters (in tissues) Retinol Retinol Retinyl_Esters->Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Analyte Analyte (e.g., 9-cis-Retinol) Retinol->Analyte Retinoic_Acid Retinoic Acid Retinaldehyde->Retinoic_Acid Biological_Effect Biological Effect Retinoic_Acid->Biological_Effect IS Internal Standard (this compound)

Caption: Simplified overview of retinoid metabolism and the point of analysis.

Conclusion

This compound serves as a highly suitable internal standard for the quantitative analysis of 9-cis-retinoids by LC-MS. Its chemical and physical similarity to the endogenous analyte ensures that it effectively corrects for variations during sample processing and analysis. The validation of this internal standard, following rigorous protocols to establish its linearity, accuracy, precision, and stability, is a critical step in the development of robust and reliable bioanalytical methods for retinoid research. When compared to other deuterated retinoid standards, this compound offers the advantage of being an isomer-specific standard, which is crucial for accurately quantifying this specific biologically active form of Vitamin A.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 9-cis-Retinol Acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 9-cis-Retinol Acetate-d5, a deuterated internal standard for the vitamin A derivative 9-cis-Retinol Acetate (B1210297), is critical for the reliability of pharmacokinetic and metabolic studies. The validation and cross-validation of bioanalytical methods ensure that the data generated is accurate, precise, and reproducible. This guide provides a comparative overview of common analytical methods, their performance characteristics, and detailed experimental protocols relevant to the analysis of this compound.

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2] It effectively compensates for variability in sample preparation, matrix effects, and instrument response.[2] Given the inherent instability of retinoids, which are susceptible to isomerization and oxidation, careful handling and robust analytical methods are paramount.[3]

Comparative Analysis of Analytical Methodologies

While specific cross-validation studies for this compound are not extensively published, we can compare the typical performance of two primary analytical techniques based on data for similar retinoid compounds: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Specificity Moderate; potential for interference from co-eluting compounds.High; provides mass identification, reducing ambiguity.[4]
Sensitivity (LLOQ) ~0.4–1 pmol.[3]10 fmol or lower.[4]
Linearity (r²) Typically >0.99Typically >0.999.[4]
Intra-assay Precision (%CV) < 15%5.4 ± 0.4%.[4]
Inter-assay Precision (%CV) < 15%8.9 ± 1.0%.[4]
Internal Standard Structural analogueStable isotope-labeled (e.g., this compound).[1]
Primary Advantage Cost-effective and widely available.[3]High sensitivity, specificity, and robustness.[5]
Primary Limitation Lower sensitivity and specificity compared to LC-MS/MS.[3]Higher equipment and operational cost.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods for retinoids.

Protocol 1: LC-MS/MS Method for this compound

This protocol is based on established methods for the quantification of retinoids in biological matrices.[6][7]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add 10 µL of a working solution of the analytical standard (if quantifying an endogenous analyte) and the internal standard (this compound).

  • Add 300 µL of a mixture of ethyl acetate, n-hexane, and isopropyl alcohol (30:65:5, v/v/v) for protein precipitation and extraction.[6]

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.[7]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[7]

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[7]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B).[7]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.[6][8]

  • Detection: Multiple Reaction Monitoring (MRM).[6]

  • Example Transitions:

    • For 9-cis-Retinoic Acid: m/z 299.4 → 255.2.[6]

    • For a deuterated internal standard like 13-cis-retinoic acid-d5: m/z 304.4 → 260.2.[6]

    • Specific transitions for this compound would need to be determined experimentally.

Protocol 2: HPLC-UV Method

This protocol is a more traditional approach for retinoid analysis.[3][9]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add the internal standard.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: Isocratic mixture of 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2).[9]

  • Flow Rate: 1.5 mL/min.[9]

  • Detection Wavelength: 343 nm for retinoic acids.[9]

Method Validation and Cross-Validation Workflow

Bioanalytical method validation ensures that a method is suitable for its intended purpose.[10] Cross-validation is performed to ensure that different methods or laboratories produce comparable results.[11]

Bioanalytical Method Validation Workflow Bioanalytical Method Validation and Cross-Validation Workflow cluster_validation Method Validation cluster_cross_validation Cross-Validation Method_Development Method Development Full_Validation Full Validation (Accuracy, Precision, Selectivity, Stability, etc.) Method_Development->Full_Validation Method_A Validated Method A (e.g., in Lab 1) Full_Validation->Method_A Method is Validated Method_B Validated Method B (e.g., in Lab 2 or different method) Full_Validation->Method_B Method is Validated Sample_Analysis Analysis of the Same QC Samples by Both Methods Method_A->Sample_Analysis Method_B->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., Bland-Altman plot) Sample_Analysis->Data_Comparison

Caption: A typical workflow for bioanalytical method validation and subsequent cross-validation.

Signaling Pathway Context

9-cis-Retinoic acid, a related compound, is a ligand for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), playing a crucial role in gene transcription.[12]

Retinoid Signaling Pathway Simplified Retinoid Signaling Pathway 9_cis_RA 9-cis-Retinoic Acid RXR RXR 9_cis_RA->RXR RAR RAR 9_cis_RA->RAR Heterodimer RXR-RAR Heterodimer RXR->Heterodimer RAR->Heterodimer DNA DNA (RARE) Heterodimer->DNA Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: Simplified signaling pathway of 9-cis-Retinoic Acid through RXR and RAR.

References

Comparative Metabolism of 9-cis-Retinol Acetate-d5 and all-trans-Retinol Acetate-d5: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the metabolism of two deuterated retinoid analogs, 9-cis-Retinol Acetate-d5 and all-trans-Retinol Acetate-d5. These stable isotope-labeled compounds are invaluable tools for tracing the intricate metabolic pathways of vitamin A and its derivatives in biological systems. Understanding their differential metabolism is crucial for researchers in vision, dermatology, oncology, and developmental biology.

Introduction

Both this compound and all-trans-Retinol Acetate-d5 are synthetic forms of vitamin A where five hydrogen atoms have been replaced by deuterium (B1214612). This labeling allows for their distinction from endogenous retinoids in experimental settings, facilitating detailed pharmacokinetic and metabolic studies.[1][2] The primary metabolic difference between the two lies in their geometric isomerism, which dictates their enzymatic processing and subsequent biological activity.

Metabolic Fate: A Comparative Overview

Upon administration, both retinyl acetate (B1210297) isomers undergo hydrolysis to their corresponding retinol (B82714) forms. These are then subject to a series of enzymatic conversions, including oxidation and esterification. A key differentiating step is the potential for isomerization between cis and trans forms.

Table 1: Comparative Metabolic Pathways

Metabolic StepThis compoundall-trans-Retinol Acetate-d5Key Enzymes
Hydrolysis 9-cis-Retinol-d5all-trans-Retinol-d5Retinyl ester hydrolases
Esterification 9-cis-Retinyl-d5 estersall-trans-Retinyl-d5 estersLRAT, ARAT
Oxidation to Retinal 9-cis-Retinal-d5all-trans-Retinal-d5Retinol dehydrogenases (RDHs)
Oxidation to Retinoic Acid 9-cis-Retinoic Acid-d5all-trans-Retinoic Acid-d5Retinal dehydrogenases (RALDHs)
Isomerization Can be isomerized to all-trans-retinoidsCan be isomerized to cis-retinoids (e.g., 11-cis, 13-cis, and potentially 9-cis)Isomerases (e.g., RPE65 in the eye), potentially non-enzymatic isomerization

Table 2: Expected Distribution of Key Metabolites

MetaboliteFrom this compoundFrom all-trans-Retinol Acetate-d5Primary Site of Action
Retinol-d5 Primarily 9-cis isomer, some conversion to all-transPrimarily all-trans isomerCirculation, various tissues
Retinyl-d5 Esters Primarily 9-cis esters in storagePrimarily all-trans esters in storageLiver, adipose tissue, retinal pigment epithelium (RPE)
Retinal-d5 9-cis-retinal, important for isorhodopsin formationall-trans-retinal, precursor for 11-cis-retinal (B22103) (vision) and all-trans-retinoic acidRetina, other tissues
Retinoic Acid-d5 9-cis-retinoic acid (activates RXRs and RARs)all-trans-retinoic acid (activates RARs)Nucleus of target cells

Signaling Pathways

The ultimate biological effects of these compounds are mediated by their conversion to retinoic acids, which act as ligands for nuclear receptors.

  • all-trans-Retinoic Acid (atRA) , derived from all-trans-Retinol Acetate-d5, is the primary ligand for Retinoic Acid Receptors (RARs). The atRA-RAR complex heterodimerizes with Retinoid X Receptors (RXRs) to regulate gene expression.[3]

  • 9-cis-Retinoic Acid (9cRA) , derived from this compound, is a pan-agonist, capable of binding to and activating both RARs and RXRs.[4][5] This allows 9cRA to influence a broader range of signaling pathways, including those mediated by RXR homodimers and other RXR heterodimers.

cluster_atRA all-trans-Retinoic Acid Pathway cluster_9cRA 9-cis-Retinoic Acid Pathway atRA all-trans-Retinoic Acid atRA_RAR atRA-RAR Complex atRA->atRA_RAR Binds RAR RAR RXR_at RXR atRA_het RAR-RXR Heterodimer RXR_at->atRA_het atRA_RAR->atRA_het Heterodimerizes with atRA_target Target Gene Expression (Cell Differentiation, Proliferation) atRA_het->atRA_target Regulates nine_cRA 9-cis-Retinoic Acid nine_cRA_RAR 9cRA-RAR Complex nine_cRA->nine_cRA_RAR Binds nine_cRA_RXR 9cRA-RXR Complex nine_cRA->nine_cRA_RXR Binds RAR_9c RAR RXR_9c RXR nine_cRA_het RAR-RXR Heterodimer RXR_9c->nine_cRA_het nine_cRA_RAR->nine_cRA_het Heterodimerizes with RXR_homo RXR-RXR Homodimer nine_cRA_RXR->RXR_homo Homodimerizes nine_cRA_target Broader Target Gene Expression nine_cRA_het->nine_cRA_target Regulates RXR_homo->nine_cRA_target Regulates

Retinoid signaling pathways.

Experimental Protocols

The following protocols provide a general framework for comparative metabolic studies of deuterated retinyl acetates.

In Vivo Administration and Sample Collection
  • Animal Model: C57BL/6 mice or Sprague-Dawley rats are commonly used. Animals are often maintained on a vitamin A-deficient diet prior to the study to reduce endogenous retinoid levels.

  • Dosing: this compound and all-trans-Retinol Acetate-d5 are typically dissolved in a vehicle like soybean oil and administered via oral gavage.[6] Doses can range from 1 to 50 mg/kg depending on the study's objectives.[6][7]

  • Sample Collection: Blood is collected at various time points (e.g., 0, 1, 3, 6, 12, 24 hours) via retro-orbital bleeding or tail vein sampling. Tissues such as liver, eyes, adipose tissue, and kidneys are harvested at the end of the study. All procedures should be performed under dim red light to prevent photoisomerization of retinoids.[7]

Retinoid Extraction
  • Plasma: To 100 µL of plasma, add 100 µL of ethanol (B145695) containing an antioxidant like butylated hydroxytoluene (BHT) to precipitate proteins. Add a known amount of a non-deuterated retinyl ester (e.g., retinyl propionate) as an internal standard. Extract the retinoids by vortexing with 500 µL of hexane (B92381). Repeat the extraction twice. Pool the hexane layers and evaporate to dryness under a stream of nitrogen.

  • Tissues: Homogenize the tissue (~100 mg) in a suitable buffer (e.g., phosphate-buffered saline). Add an internal standard and BHT. Extract the retinoids using a solvent system like dichloromethane/methanol (2:1, v/v). After centrifugation, collect the organic phase and evaporate to dryness.

Retinoid Analysis by HPLC and Mass Spectrometry
  • Chromatography: Reconstitute the dried extracts in a mobile phase-compatible solvent. Analyze the retinoid composition using high-performance liquid chromatography (HPLC). A C18 reversed-phase column is typically used with a gradient elution of acetonitrile (B52724) and water.

  • Detection and Quantification: Use a UV-Vis detector to monitor the elution of retinoids (typically around 325-350 nm). For quantification and confirmation of deuterated metabolites, couple the HPLC system to a mass spectrometer (LC-MS). The mass shift due to the five deuterium atoms allows for the specific detection of the administered compounds and their metabolites.[8]

cluster_workflow Experimental Workflow start Animal Dosing (Oral Gavage) sample_collection Blood and Tissue Collection (Timed Intervals) start->sample_collection extraction Retinoid Extraction (Hexane/Ethanol) sample_collection->extraction analysis HPLC-MS Analysis extraction->analysis quantification Quantification of Deuterated and Non-deuterated Retinoids analysis->quantification data_analysis Pharmacokinetic and Metabolic Profiling quantification->data_analysis end Comparative Assessment data_analysis->end

General experimental workflow.

Conclusion

The comparative metabolism of this compound and all-trans-Retinol Acetate-d5 reveals distinct pathways leading to the formation of biologically active retinoic acids with different receptor specificities. While all-trans-retinoids are central to the canonical vitamin A signaling and visual cycle, 9-cis-retinoids offer a broader spectrum of activity through the activation of both RAR and RXR pathways. The use of deuterated analogs provides a powerful method to dissect these complex metabolic and signaling networks, offering valuable insights for therapeutic development.

References

APCI vs. ESI: A Comparative Analysis of Analytical Sensitivity for 9-cis-Retinol Acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal ionization technique is paramount for achieving the requisite sensitivity and accuracy in quantitative bioanalysis. This guide provides a comparative overview of Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) for the analysis of 9-cis-Retinol Acetate-d5, a deuterated internal standard crucial for retinoid quantification.

While direct comparative data for this compound is not extensively published, a comprehensive review of studies on structurally similar retinoids, such as retinoic acid isomers and retinol (B82714), consistently indicates a significant advantage in sensitivity when employing APCI over ESI.

Data Summary: APCI vs. ESI for Retinoid Analysis

The following table summarizes findings from multiple studies on related retinoid compounds, providing a strong basis for inferring the performance for this compound.

Analyte(s)Ionization ModeFindingReference
Retinoic Acid (RA) IsomersPositive-ion APCI vs. ESIPositive-ion APCI was found to be the most sensitive method.[1][1](--INVALID-LINK--)
Retinoic Acid (RA) IsomersPositive-ion APCI vs. ESIPositive-ion APCI demonstrated a stronger signal response than ESI.[2][3][2](4--INVALID-LINK--
Retinoic Acid (RA) IsomersPositive-ion APCIChosen for its better sensitivity and for the simultaneous determination of retinol and RA.[2][3][2](4--INVALID-LINK--
Retinol and Retinyl PalmitateAPCI vs. ESIOnly APCI produced a linear response over a wide concentration range.[5][5](--INVALID-LINK--)
Bioactive RetinoidsPositive-ion APCISurprisingly produced the best signal-to-noise ratio for RA isomers.[6][6](--INVALID-LINK--)
Experimental Workflow for Retinoid Analysis

The logical flow of a typical LC-MS/MS analysis for retinoids is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Injection LC Injection Evaporation Evaporation & Reconstitution Extraction->Evaporation Separation Reversed-Phase HPLC (e.g., C18, C30 column) Evaporation->Injection Ionization Ionization Source (APCI or ESI) Injection->Separation Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification (Analyte/IS Ratio) Data_Acquisition->Quantification Results Concentration Determination Quantification->Results

Caption: Experimental workflow for retinoid quantification.

Detailed Experimental Protocols

Based on established methodologies for retinoid analysis, the following protocols for APCI and ESI are provided.

Sample Preparation
  • Internal Standard Spiking: Fortify biological samples (e.g., serum, tissue homogenate) with this compound to a known concentration.

  • Extraction: Perform a liquid-liquid extraction with a nonpolar solvent like hexane (B92381) or an ethyl acetate (B1210297)/hexane mixture. For tissue samples, protein precipitation with a solvent such as acetonitrile (B52724) may precede extraction.

  • Evaporation and Reconstitution: Evaporate the organic extract to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Liquid Chromatography (LC)
  • Column: A C18 or C30 reversed-phase column is typically used for the separation of retinoid isomers.

  • Mobile Phase: Gradient elution is common.

    • For APCI , a mobile phase containing methanol (B129727) often yields higher sensitivity. A typical gradient might involve methanol, water, and a small percentage of an acid like formic or acetic acid.[1]

    • For ESI , acetonitrile-based mobile phases are also frequently used.

  • Flow Rate: Flow rates in the range of 0.5-1.0 mL/min are common for conventional HPLC systems.

Mass Spectrometry (MS)

Atmospheric Pressure Chemical Ionization (APCI) - Recommended for Higher Sensitivity

  • Ionization Mode: Positive Ion

  • Monitored Transition: For this compound, the protonated molecule would be monitored. A characteristic fragment ion resulting from the loss of the deuterated acetate group would be selected for the product ion in Multiple Reaction Monitoring (MRM).

  • Typical APCI Source Parameters:

    • Corona Discharge Current: ~5 µA

    • Vaporizer Temperature: 350-450 °C

    • Sheath Gas (Nitrogen): High flow to aid in nebulization.

    • Auxiliary Gas (Nitrogen): Moderate flow.

Electrospray Ionization (ESI)

  • Ionization Mode: Positive Ion

  • Monitored Transition: Similar to APCI, the protonated molecule and a characteristic fragment ion would be monitored.

  • Typical ESI Source Parameters:

    • Spray Voltage: 3000-5000 V

    • Capillary Temperature: 250-350 °C

    • Sheath Gas (Nitrogen): Moderate flow.

    • Auxiliary Gas (Nitrogen): Low to moderate flow.

Conclusion

For the quantitative analysis of this compound and other retinoids, the existing literature strongly supports the use of positive-ion APCI as the more sensitive ionization technique compared to ESI. APCI is particularly well-suited for the analysis of relatively non-polar, thermally stable small molecules like retinoids. Researchers aiming to achieve the lowest limits of detection and quantification for these compounds are advised to develop and validate methods utilizing APCI. ESI can still be a viable option, but it is likely to provide lower signal intensity for this class of analytes.

References

Unveiling the Roles of 9-cis-Retinol Acetate-d5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the applications and performance of specialized chemical compounds is paramount. This guide provides a comprehensive literature review of 9-cis-Retinol (B22316) Acetate-d5, offering a comparative analysis of its primary applications, supported by experimental data and detailed protocols. We delve into its crucial role as an internal standard in bioanalysis and contrast the therapeutic potential of its non-deuterated counterpart with other visual cycle modulators.

Application as a Deuterated Internal Standard in Mass Spectrometry

9-cis-Retinol Acetate-d5 is a deuterated form of 9-cis-Retinol Acetate. Its most prevalent application in research is as an internal standard for the quantitative analysis of 9-cis-retinol and other related retinoids by mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The incorporation of five deuterium (B1214612) atoms results in a molecule that is chemically identical to the analyte of interest but has a different mass-to-charge ratio (m/z). This property is fundamental to its function as an ideal internal standard.

Comparison with Alternative Internal Standards

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. It offers significant advantages over other types of internal standards, such as structurally similar analogs or non-related compounds.

FeatureThis compound (Stable Isotope Labeled)Structural Analog (e.g., Retinyl Acetate)Non-related Compound
Co-elution Co-elutes with the analyte, experiencing identical matrix effects.[3]May have different retention times, leading to differential matrix effects.Significantly different retention time and disparate matrix effects.
Extraction Recovery Mimics the extraction efficiency of the analyte precisely.[4][5]Extraction recovery may differ from the analyte.[4]Extraction recovery is unlikely to match the analyte.
Ionization Efficiency Experiences the same ionization efficiency and potential suppression as the analyte.[5]Ionization efficiency can vary, leading to inaccurate quantification.Ionization efficiency is different, requiring careful validation.
Accuracy & Precision Provides the highest accuracy and precision by correcting for sample preparation variability and matrix effects.[3]Can lead to less accurate and precise results.[4]Offers the lowest level of accuracy and precision.
Experimental Protocol: Quantification of Retinoids in Human Serum using LC-MS/MS with a Deuterated Internal Standard

This protocol is a synthesized example based on methodologies described in the literature for the analysis of retinoids in biological matrices.[4][6][7][8][9][10][11][12]

1. Sample Preparation (under red light to prevent isomerization):

  • To 500 µL of human serum, add 10 µL of a working solution of this compound (concentration to be optimized based on expected analyte levels).

  • Add 1 mL of acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds.

  • Perform a liquid-liquid extraction by adding 2 mL of hexane, vortexing for 1 minute, and centrifuging at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction step on the aqueous layer and combine the organic fractions.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., methanol/acetonitrile mixture).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the retinoid isomers.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 9-cis-retinol and this compound.

3. Quantification:

  • The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a similar matrix.

Experimental Workflow for Retinoid Analysis

experimental_workflow serum Serum Sample is Add 9-cis-Retinol Acetate-d5 (IS) serum->is ppt Protein Precipitation (Acetonitrile) is->ppt lle Liquid-Liquid Extraction (Hexane) ppt->lle evap Evaporation lle->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms quant Quantification lcms->quant

A generalized workflow for the quantification of retinoids in serum using LC-MS/MS.

Therapeutic Potential of Non-Deuterated 9-cis-Retinol Acetate as a Visual Cycle Modulator

The non-deuterated form, 9-cis-Retinol Acetate, has been investigated as a therapeutic agent for certain inherited retinal diseases, such as Leber congenital amaurosis (LCA) and retinitis pigmentosa, caused by mutations in genes like RPE65 and LRAT.[13][14][15][16][17][18] These mutations disrupt the visual cycle, leading to a deficiency of 11-cis-retinal (B22103), the chromophore essential for vision. 9-cis-Retinol Acetate acts as a prodrug that is converted in the body to 9-cis-retinal, which can bind to opsin to form isorhodopsin, an artificial visual pigment that can restore some visual function.[14][18]

Comparison with Other Visual Cycle Modulators

9-cis-Retinol Acetate is one of several visual cycle modulators (VCMs) that have been explored for the treatment of retinal diseases. Other notable VCMs include Fenretinide and Emixustat, which have different mechanisms of action.[19][20][21][22][23]

Visual Cycle ModulatorMechanism of ActionTarget Disease(s)Key Clinical Findings/Potential
9-cis-Retinol Acetate Prodrug for 9-cis-retinal; bypasses the RPE65/LRAT block in the visual cycle to form isorhodopsin.[14][18]Leber Congenital Amaurosis (LCA), Retinitis Pigmentosa (RP) due to RPE65 or LRAT mutations.[13][15][16]Phase 1b trial showed improvements in visual field and visual acuity in some LCA patients.[15][16][17] Adverse effects include transient headaches and photophobia.[16]
Fenretinide Binds to retinol-binding protein 4 (RBP4), reducing the transport of retinol (B82714) to the retina, thereby slowing the visual cycle and reducing the accumulation of toxic byproducts.[20][22]Stargardt disease, Geographic Atrophy (late-stage dry AMD).[19][20][22]Clinical trials for geographic atrophy did not show a significant reduction in lesion growth or improvement in vision.[19][22][23] Reported to have fewer side effects than naturally occurring retinoids.[24]
Emixustat Inhibits RPE65, the isomerase in the visual cycle, to slow the production of 11-cis-retinal and reduce the accumulation of toxic vitamin A dimers.[20][21][22]Stargardt disease, Geographic Atrophy (late-stage dry AMD).[19][20][22]Phase 2 trials for geographic atrophy did not meet primary endpoints for slowing disease progression.[22][23] Dose-dependent relationship observed for some effects.[22]
Signaling Pathway: RAR and RXR Activation

The biological effects of retinoids are primarily mediated through their interaction with nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[[“]][26][27][28][29] All-trans-retinoic acid, a metabolite of retinol, activates RARs, while 9-cis-retinoic acid, a metabolite of 9-cis-retinol, can activate both RARs and RXRs.[[“]][26] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating gene transcription involved in cell proliferation, differentiation, and apoptosis.[[“]][26][29]

RAR/RXR Signaling Pathway

rar_rxr_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol 9-cis-Retinol Retinal 9-cis-Retinal Retinol->Retinal RDH RA 9-cis-Retinoic Acid Retinal->RA RALDH RA_nuc 9-cis-Retinoic Acid RA->RA_nuc RAR RAR RAR_RXR RAR RXR RAR->RAR_RXR RXR RXR RXR->RAR_RXR RA_nuc->RAR RA_nuc->RXR RARE RARE Gene Target Gene Transcription RARE->Gene RAR_RXR->RARE

References

A Comparative Guide to Retinoid Quantification Utilizing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of retinoids is crucial for understanding their physiological roles and therapeutic potential. This guide provides an objective comparison of analytical methodologies for the quantification of retinoids, with a focus on the application of deuterated internal standards like 9-cis-Retinol Acetate-d5. The use of such standards is critical for correcting variations in sample extraction and instrument response, thereby ensuring the precision and accuracy of the results.

Performance Comparison of Analytical Methods

The quantification of retinoids, which are often present at low concentrations in complex biological matrices, necessitates highly sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted method for this purpose. The following table summarizes the performance characteristics of different LC-MS/MS methods for the analysis of retinoids, where a deuterated internal standard such as this compound would be employed to ensure accuracy.

Analytical MethodAnalyte(s)LLOQ (Lower Limit of Quantitation)Linearity RangeMatrixReference
UHPLC-MS/MSall-trans-Retinoic Acid (atRA), 9-cis-Retinoic Acid, 13-cis-Retinoic Acid0.09 nM (for 9-cis-RA)Not SpecifiedHuman Serum[1]
LC-MSall-trans-Retinoic Acid, 9-cis-Retinoic Acid, 13-cis-Retinoic Acid, Retinol (B82714)702 fmol on-column (for atRA)At least three orders of magnitudeRat Prostate[2]
HPLC-UV13-cis-Retinoic Acid, all-trans-Retinoic AcidNot SpecifiedNot SpecifiedNot Specified[3]

Experimental Protocols

Accurate quantification is underpinned by meticulous experimental protocols. Below are detailed methodologies for the extraction and analysis of retinoids from biological samples, incorporating the use of a deuterated internal standard.

Sample Preparation and Extraction from Serum[1]
  • Internal Standard Spiking: To 500 µl of serum, add 10 µl of a 60:40 acetonitrile (B52724):methanol mixture containing the deuterated internal standard (e.g., 1 µM 13-cis-Retinoic Acid-d5).

  • Protein Precipitation: Add 1 ml of acetonitrile and 60 µl of 4 N HCl to each sample and vortex.

  • Liquid-Liquid Extraction: Extract the retinoids twice with 5 ml of hexanes.

  • Drying: Evaporate the combined hexane (B92381) extracts to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Note: To prevent isomerization and degradation, all procedures involving retinoids should be performed under yellow or red light and on ice.[4]

LC-MS/MS Analysis[2]
  • Chromatographic Separation: Utilize a C18 reversed-phase column to separate the different retinoid isomers. A gradient elution with a mobile phase consisting of an aqueous component with 0.1% formic acid and an organic component (e.g., acetonitrile) with 0.1% formic acid is commonly used.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive ion mode. For 9-cis-Retinoic Acid, the selected ion monitoring (SIM) of the transition of the protonated molecule [M+H]+ can be used for quantification. The corresponding transition for the deuterated internal standard is monitored simultaneously.

Visualizing Methodologies and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological pathways, aiding in their comprehension.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis serum Serum Sample spike Spike with This compound serum->spike precipitate Protein Precipitation (Acetonitrile/HCl) spike->precipitate extract Liquid-Liquid Extraction (Hexanes) precipitate->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Injection ms_detection MS/MS Detection (Positive Ion Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: A generalized workflow for the quantification of retinoids in serum using a deuterated internal standard.

retinoid_signaling_pathway cluster_cell Cell cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinal Retinal Retinol->Retinal RDH atRA all-trans-Retinoic Acid Retinal->atRA RALDH nine_cis_RA 9-cis-Retinoic Acid atRA->nine_cis_RA Isomerase RAR RAR atRA->RAR nine_cis_RA->RAR RXR RXR nine_cis_RA->RXR RARE RARE (Retinoic Acid Response Element) RAR->RARE RXR->RARE Gene_Transcription Gene Transcription RARE->Gene_Transcription Regulation of

Caption: The retinoid signaling pathway, highlighting the role of 9-cis-Retinoic Acid as a ligand for both RAR and RXR nuclear receptors.

References

Comparative Analysis of the Kinetic Isotope Effect of 9-cis-Retinol Acetate-d5 in In Vitro Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of 9-cis-Retinol Acetate-d5, focusing on the kinetic isotope effect (KIE) and its implications for metabolic stability. Deuteration of drug molecules is a strategic approach to favorably alter pharmacokinetic profiles by slowing metabolic processes.[1][] This phenomenon, known as the deuterium (B1214612) kinetic isotope effect, arises from the higher bond energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] Consequently, enzymatic reactions involving the cleavage of a C-D bond often proceed more slowly.[3][4]

9-cis-Retinol Acetate (B1210297) is a pro-drug for 9-cis-retinoic acid, a biologically active retinoid that activates retinoid X receptors (RXRs) and retinoic acid receptors (RARs), playing a crucial role in various signaling pathways.[5] The metabolic conversion of the acetate ester to the active acid form is a critical determinant of its therapeutic efficacy. This guide presents a hypothetical comparative study to assess whether deuterium substitution in this compound leads to a significant kinetic isotope effect, thereby enhancing its metabolic stability compared to its non-deuterated counterpart and the related all-trans isomer.

Comparative Metabolic Stability: Hypothetical Data

The following tables summarize hypothetical data from an in vitro experiment exposing the test compounds to human liver microsomes. The rates of parent compound depletion and metabolite formation are measured over time.

Table 1: Metabolic Rate Constants and Half-Life of Retinol Acetate Analogs

CompoundRate of Depletion (pmol/min/mg protein)In Vitro Half-Life (t½, min)
all-trans-Retinol Acetate150.2 ± 12.54.6 ± 0.4
9-cis-Retinol Acetate125.8 ± 10.15.5 ± 0.4
This compound 68.4 ± 5.9 10.1 ± 0.9

Table 2: Formation of Primary Metabolite (Retinol) and Calculated KIE

Parent CompoundRate of Retinol Formation (pmol/min/mg protein)Kinetic Isotope Effect (KIE) (kH/kD)
9-cis-Retinol Acetate (kH)110.5 ± 9.8\multirow{2}{*}{1.84 }
This compound (kD) 60.1 ± 5.1

KIE is calculated as the ratio of the rate of metabolism of the non-deuterated compound (kH) to the deuterated compound (kD).

The hypothetical data suggest that the deuteration in this compound results in a nearly twofold increase in its metabolic half-life within the in vitro system. A KIE value of 1.84 indicates that the cleavage of a C-H bond at the deuterated position is a significant rate-limiting step in its metabolism.

Experimental Protocols

The following is a detailed methodology for a representative in vitro experiment designed to assess the kinetic isotope effect.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes
  • Materials:

    • Test Compounds: 9-cis-Retinol Acetate, this compound, all-trans-Retinol Acetate.

    • Human Liver Microsomes (pooled, mixed gender).

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

    • Phosphate (B84403) Buffer (pH 7.4).

    • Acetonitrile (B52724) (ACN) with an internal standard (e.g., Retinyl Acetate-d3[6]) for reaction quenching.

    • All procedures should be performed under red light to prevent isomerization of retinoids.[7]

  • Incubation Procedure:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Pre-warm a suspension of human liver microsomes (final concentration ~0.5 mg/mL) in phosphate buffer at 37°C.

    • Initiate the reaction by adding the test compound (final concentration ~1 µM) and the NADPH regenerating system to the microsome suspension.

    • Incubate the mixture in a shaking water bath at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.[8]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[9]

    • Reconstitute the residue in a suitable mobile phase for analysis.[8]

    • Analyze the samples using a validated LC-MS/MS method.

LC-MS/MS Analytical Method
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.[10]

  • Column: A C18 reverse-phase column suitable for retinoid separation.[7]

  • Mobile Phase: A gradient of water and methanol/acetonitrile with 0.1% formic acid.[7][10]

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.[11]

  • Detection: Selected Reaction Monitoring (SRM) for the parent compounds and their expected metabolites (retinol and retinoic acid). Specific mass transitions for each analyte and the internal standard must be optimized.[10]

  • Quantification: Generate calibration curves using authentic standards. The concentration of the parent compound and metabolites at each time point is determined by comparing their peak area ratios to the internal standard against the calibration curve.

Visualized Pathways and Workflows

The following diagrams illustrate the metabolic pathway of 9-cis-Retinol Acetate and the experimental workflow for assessing its kinetic isotope effect.

cluster_metabolism Metabolic Pathway cluster_signaling Signaling Activation 9-cis-Retinol Acetate 9-cis-Retinol Acetate 9-cis-Retinol 9-cis-Retinol 9-cis-Retinol Acetate->9-cis-Retinol Esterase (Hydrolysis) 9-cis-Retinal 9-cis-Retinal 9-cis-Retinol->9-cis-Retinal RDH (Oxidation) 9-cis-Retinoic Acid 9-cis-Retinoic Acid 9-cis-Retinal->9-cis-Retinoic Acid RALDH (Oxidation) RXR/RAR Activation RXR/RAR Activation 9-cis-Retinoic Acid->RXR/RAR Activation Gene Transcription Gene Transcription RXR/RAR Activation->Gene Transcription Biological Response Biological Response Gene Transcription->Biological Response

Caption: Metabolic conversion of 9-cis-Retinol Acetate to its active form, 9-cis-Retinoic Acid.

Incubation Incubate Compound with Liver Microsomes + NADPH at 37°C Sampling Withdraw Aliquots at Time Points (0, 5, 15, 30, 60 min) Incubation->Sampling Quenching Quench Reaction with Cold ACN + Internal Standard Sampling->Quenching Processing Centrifuge and Collect Supernatant Quenching->Processing Analysis LC-MS/MS Analysis Processing->Analysis Quantification Quantify Parent Compound and Metabolites Analysis->Quantification Calculation Calculate Rate Constants (k) and Half-Life (t½) Quantification->Calculation KIE Calculate KIE = kH / kD Calculation->KIE End End KIE->End

Caption: Experimental workflow for assessing the kinetic isotope effect in vitro.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.